molecular formula C5H10 B7767918 trans-2-Pentene CAS No. 68956-55-8

trans-2-Pentene

Cat. No.: B7767918
CAS No.: 68956-55-8
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-HWKANZROSA-N
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Description

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor.
trans-2-pentene is a natural product found in Tuber borchii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-2-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

QMMOXUPEWRXHJS-HWKANZROSA-N
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Canonical SMILES

CCC=CC
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Isomeric SMILES

CC/C=C/C
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Molecular Formula

C5H10
Record name 2-PENTENE, (E)-
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DSSTOX Substance ID

DTXSID50891268
Record name (2E)-2-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline]
Record name 2-PENTENE, (E)-
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Boiling Point

36.3 °C
Record name TRANS-2-PENTENE
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Flash Point

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP)
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Solubility

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C
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Density

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C
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Vapor Density

2.4 (Air= 1)
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Vapor Pressure

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C
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Color/Form

Liquid

CAS No.

646-04-8, 109-68-2, 58718-78-8, 68956-55-8
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Melting Point

-140.2 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-Pentene, a member of the alkene family, is a five-carbon unsaturated hydrocarbon with the double bond located at the second carbon. Its specific stereochemistry, where the alkyl groups are on opposite sides of the double bond, imparts distinct physical and chemical properties compared to its cis-isomer and other pentene isomers. This guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, spectroscopic signature, synthesis, reactivity, and applications. The information presented herein is intended to serve as a foundational resource for professionals engaged in organic synthesis, materials science, and chemical research.

Chemical Identity and Structure

This compound, systematically named (E)-pent-2-ene, is a colorless liquid characterized by a hydrocarbon-like odor.[1] It is one of the geometric isomers of 2-pentene, the other being cis-2-Pentene ((Z)-pent-2-ene). The "trans" or "E" designation indicates that the ethyl and methyl groups attached to the double-bonded carbons are oriented on opposite sides. This configuration results in a less sterically hindered and more thermodynamically stable molecule compared to its cis counterpart.

  • IUPAC Name : (E)-pent-2-ene[1]

  • Synonyms : trans-β-Amylene, (2E)-2-Pentene, sym-Methylethylethylene[2][3]

  • Molecular Formula : C₅H₁₀[4]

  • CAS Number : 646-04-8[4]

dot graph "trans_2_Pentene_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; bgcolor="#FFFFFF";

}

Caption: Chemical structure of this compound ((E)-pent-2-ene).

Physical and Thermophysical Properties

The physical properties of this compound are well-documented. It is a volatile and highly flammable liquid.[3] Its linear structure and the trans-configuration of the double bond influence its boiling point, melting point, and density.

PropertyValueSource(s)
Molecular Weight 70.13 g/mol [1]
Boiling Point 36.3 °C (97.3 °F)[1][4]
Melting Point -140.2 °C to -136 °C[1][5]
Density 0.649 g/mL at 25 °C[5]
Vapor Pressure 8.17 psi (56.3 kPa) at 20 °C
Flash Point -18 °C (-0.4 °F) (closed cup)
Refractive Index 1.379 at 20 °C[5]
Solubility Insoluble in water; miscible in ethanol, ethyl ether, and benzene.[1][3]
Dipole Moment 0.00 D[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule. The protons attached to the sp²-hybridized carbons of the double bond (vinylic protons) resonate downfield due to deshielding. The coupling constants between these vinylic protons are characteristic of a trans-configuration.

  • Key Features : The spectrum typically shows signals for the methyl protons, methylene protons, and the two vinylic protons, all with characteristic chemical shifts and splitting patterns due to spin-spin coupling.[6][7] The protons on the double bond appear at approximately 5.4-5.5 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key absorption bands confirm the presence of the C=C double bond and C-H bonds of different types.

  • Characteristic Absorptions :

    • C-H stretch (alkenyl) : 3100-3040 cm⁻¹[8]

    • C=C stretch : 1680-1620 cm⁻¹[8]

    • C-H out-of-plane bend (trans) : A strong, characteristic absorption band is observed between 980-960 cm⁻¹, which is a hallmark of a trans-disubstituted alkene.[8]

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The fragmentation of this compound under electron ionization yields several characteristic ions.

  • Molecular Ion Peak [M]⁺ : The molecular ion peak is observed at an m/z of 70, corresponding to the molecular weight of C₅H₁₀.[9]

  • Base Peak : The most abundant ion, or base peak, is typically found at m/z 55, corresponding to the loss of a methyl radical ([C₄H₇]⁺).[9]

  • Other Fragments : Other significant fragments are observed from the cleavage of C-C bonds within the molecule. The fragmentation patterns of the cis and trans isomers are notably similar.[9]

Synthesis and Reactivity

Synthesis Protocols

This compound can be synthesized through several established organic chemistry routes. The choice of method often depends on the desired purity and available starting materials.

Method 1: Reduction of an Alkyne A common and stereoselective method for preparing trans-alkenes is the reduction of an alkyne using sodium metal in liquid ammonia. This reaction proceeds via a dissolving metal reduction mechanism.

  • Protocol : Pent-2-yne is treated with sodium metal dissolved in liquid ammonia at low temperatures (-78 °C). The reaction yields this compound with high stereoselectivity.[10]

dot graph "Alkyne_Reduction_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Caption: Workflow for the synthesis of this compound from pent-2-yne.

Method 2: Dehydration of an Alcohol A mixture of pentene isomers, including this compound, can be prepared by the acid-catalyzed dehydration of 2-pentanol.[1] The product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted (and more stable) alkene.

Chemical Reactivity

As an unsaturated hydrocarbon, this compound is significantly more reactive than its alkane counterparts.[11] Its reactivity is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

  • Hydrogenation : In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), this compound undergoes catalytic hydrogenation to yield pentane. The rate of hydrogenation of this compound is generally slower than that of 1-pentene and cis-2-pentene over a Pd/alumina catalyst.[12]

dot graph "Hydrogenation_Reaction" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Caption: Catalytic hydrogenation of this compound to pentane.

  • Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) results in the formation of an epoxide. The reaction is stereospecific, meaning the trans stereochemistry of the starting alkene is retained in the product, yielding a racemic mixture of trans-2,3-epoxypentane.[13]

  • Polymerization : Like other alkenes, this compound can undergo addition polymerization in the presence of suitable catalysts (often acids) or initiators. These reactions are typically highly exothermic.[3][11]

  • Atmospheric Reactions : In the atmosphere, this compound reacts with photochemically-produced hydroxyl radicals and ozone, contributing to photochemical smog formation.[1]

Applications in Research and Industry

This compound is utilized in several areas of the chemical industry and in academic research.

  • Organic Synthesis : It serves as a starting material or intermediate for the synthesis of various organic compounds, including sec-amyl alcohols.[1]

  • Solvent : It is used as a solvent in certain industrial processes.[1][11]

  • Polymerization Inhibitor : In some contexts, it can act as a polymerization inhibitor.[1][11]

  • Fuel Production : Mixtures of pentene isomers are used in the alkylation process with isobutane to produce high-octane gasoline components.[14]

  • Research : It is used in research settings, for example, to study atmospheric chemistry and reaction kinetics.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to prevent accidents and exposure.

  • Primary Hazards : It is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation.[15] A significant risk is that it may be fatal if swallowed and enters the airways (aspiration hazard).[15]

GHS Hazard and Precautionary Statements

CodeStatementSource(s)
H224 Extremely flammable liquid and vapor.
H304 May be fatal if swallowed and enters airways.
H315 Causes skin irritation.[15]
H319 Causes serious eye irritation.[15]
H335 May cause respiratory irritation.[15]
P210 Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[15]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P331 Do NOT induce vomiting.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P501 Dispose of contents/container to an approved waste disposal plant.[16]
Handling and Storage Protocol
  • Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[16]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

  • Ignition Sources : Eliminate all sources of ignition. Use non-sparking tools and explosion-proof equipment.[16][17] Take precautionary measures against static discharge.[3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[16][18]

Conclusion

This compound is a fundamental alkene with well-defined properties that make it a valuable compound in both industrial and academic settings. Its stereochemistry dictates its stability, spectroscopic signature, and reactivity. A thorough understanding of its synthesis, handling requirements, and chemical behavior is essential for its safe and effective use in scientific and industrial applications.

References

  • This compound (CAS 646-04-8) Properties | Density, Cp, Viscosity | Chemcasts . (n.d.). Chemcasts. Retrieved January 27, 2025, from [Link]

  • This compound | CAS 646-04-8 | C5H10 | P212121 Store . (n.d.). P212121. Retrieved January 27, 2025, from [Link]

  • This compound | C5H10 | CID 5326161 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2025, from [Link]

  • Construct a three-step synthesis of this compound from acetylene . (n.d.). Study.com. Retrieved January 27, 2025, from [Link]

  • [FREE] Construct a three-step synthesis of this compound from acetylene by dragging the appropriate formulas - brainly.com . (2019, December 5). Brainly.com. Retrieved January 27, 2025, from [Link]

  • [FREE] Construct a three-step synthesis of this compound from acetylene by dragging the appropriate formulas - brainly.com . (2020, February 20). Brainly.com. Retrieved January 27, 2025, from [Link]

  • This compound - Stenutz . (n.d.). Stenutz. Retrieved January 27, 2025, from [Link]

  • SAFETY DATA SHEET - Airgas . (2015, July 10). Airgas. Retrieved January 27, 2025, from [Link]

  • Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers) - Doc Brown's Chemistry . (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2025, from [Link]

  • Solved Construct a three-step synthesis of this compound | Chegg.com . (2021, November 1). Chegg.com. Retrieved January 27, 2025, from [Link]

  • infrared spectrum of E/Z pent-2-ene (cis/trans somers) - Doc Brown's Chemistry . (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2025, from [Link]

  • (a) Reaction profile for 1-pentene/trans-2-pentene hydrogenation; (b)... - ResearchGate . (n.d.). ResearchGate. Retrieved January 27, 2025, from [Link]

  • Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers) - Doc Brown's Chemistry . (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2025, from [Link]

  • Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation? - Quora . (2017, May 14). Quora. Retrieved January 27, 2025, from [Link]

  • 2-Pentene, (cis- and trans- mixture), 25mL, Each - CP Lab Safety . (n.d.). CP Lab Safety. Retrieved January 27, 2025, from [Link]

Sources

synthesis of trans-2-Pentene from 2-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Synthesis of trans-2-Pentene from 2-Pentyne

Abstract

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The geometric configuration of a double bond profoundly influences a molecule's biological activity and physical properties. This guide provides a comprehensive technical overview of the synthesis of this compound from 2-pentyne, focusing on the highly reliable and stereospecific dissolving metal reduction. We will explore the underlying reaction mechanism, provide a comparative analysis against alternative synthetic routes, detail a field-proven experimental protocol, and discuss modern advancements in trans-selective alkyne reduction.

Part 1: Theoretical Foundations: The Dissolving Metal Reduction

The conversion of an alkyne to a trans-alkene is a classic transformation that relies on a partial reduction, adding two hydrogen atoms across the triple bond with anti-stereochemistry. The premier method for achieving this outcome is the dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia.[1][2][3] This method stands in direct contrast to catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst), which yields the corresponding cis-alkene.[1][4][5]

Mechanism of the Sodium/Ammonia Reduction

The unique reactivity of this system stems from the ability of alkali metals to dissolve in liquid ammonia, producing a deep blue solution of solvated electrons.[1][6] These solvated electrons are potent single-electron reducing agents that drive the reaction through a radical anion pathway.

The mechanism proceeds through four key steps:

  • First Single-Electron Transfer (SET): A solvated electron adds to one of the π-orbitals of the 2-pentyne triple bond, forming a radical anion intermediate.[2][7][8]

  • Protonation: The highly basic radical anion abstracts a proton from a solvent ammonia molecule, yielding a vinylic radical.[2][6]

  • Stereochemical Determination & Second SET: The vinylic radical intermediate can exist in cis and trans forms. It rapidly equilibrates to the thermodynamically more stable trans configuration, where the bulky alkyl groups are positioned on opposite sides of the double bond, minimizing steric strain.[2][9] A second solvated electron then adds to the vinylic radical, forming a trans-vinylic anion.[2][6] This step locks in the trans stereochemistry.

  • Second Protonation: The trans-vinylic anion, a strong base, is protonated by another ammonia molecule to give the final this compound product.[2][6][7]

G start 2-Pentyne intermediate1 Radical Anion start->intermediate1 + e⁻ (from Na) intermediate2 trans-Vinylic Radical (More Stable) intermediate1->intermediate2 + H⁺ (from NH₃) intermediate3 trans-Vinylic Anion intermediate2->intermediate3 + e⁻ (from Na) final_product This compound intermediate3->final_product + H⁺ (from NH₃) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Dry Glassware B Condense NH₃(g) to NH₃(l) at -78°C A->B C Add Na(s) to NH₃(l) (Form Blue Solution) B->C D Add 2-Pentyne in Ether C->D E Stir for 2 hours at -78°C D->E F Quench with NH₄Cl E->F G Evaporate NH₃ F->G H Extract with Ether G->H I Wash & Dry H->I J Purify (Distillation) I->J K Characterize (NMR, GC-MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Alternative and Modern Methodologies

While the dissolving metal reduction is a classic and robust method, its harsh conditions limit its applicability in complex, polyfunctional molecules. Modern research has developed catalytic alternatives for trans-selective hydrogenation.

  • Ruthenium-Catalyzed trans-Hydrogenation: Certain ruthenium hydride complexes have been shown to catalyze the trans-selective hydrogenation of alkynes under milder conditions and with greater functional group tolerance, including reducible groups like nitro and cyano moieties. [4][10]* Transfer Hydrogenation: Methods using transfer hydrogenation agents, such as ammonia borane or formic acid with specialized catalysts, can also provide access to alkenes from alkynes, with stereoselectivity often being tunable based on the catalyst and conditions employed. [11] These emerging methods represent the future of stereoselective reductions, offering more versatile and environmentally benign pathways for sensitive substrates.

Conclusion

The synthesis of this compound from 2-pentyne is most effectively and reliably achieved through the dissolving metal reduction using sodium in liquid ammonia. This method's high stereoselectivity is governed by a well-understood radical anion mechanism that favors the formation of the thermodynamically more stable trans intermediate. While classic, this protocol remains a vital tool in the synthetic chemist's arsenal. A thorough understanding of its mechanistic underpinnings, practical execution, and comparison to alternative methods is essential for researchers and professionals in the chemical sciences. The continued development of catalytic trans-hydrogenation techniques promises to expand the scope and applicability of this important transformation.

References

  • Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]

  • Chemistry Steps. Alkynes to Alkenes. [Link]

  • OpenOChem Learn. Reduction of Alkynes. [Link]

  • Radkowski, K., Sundararaju, B., & Fürstner, A. (2013). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition, 52(1), 355-360. [Link]

  • JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]

  • OrgoSolver. Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). [Link]

  • Quora. (2018, February 16). What does the reduction of alkynes with sodium in liquid ammonia give?. [Link]

  • BYJU'S. Ammonia and sodium reaction properties. [Link]

  • Brainly. (2023, October 11). How can you synthesize this compound from 2-pentyne?. [Link]

  • JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]

  • Filo. (2024, December 28). 2 pentyne gives trans 2 pentene on teatment with. [Link]

  • Filo. (2025, June 12). How to convert 2-pentyne to cis-2-pentene and this compound?. [Link]

  • YouTube. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. [Link]

  • ACS Catalysis. (2016, June 7). Direct trans-Selective Ruthenium-Catalyzed Reduction of Alkynes in Two-Chamber Reactors and Continuous Flow. [Link]

  • Dalton Transactions. (2018). Transfer hydrogenation of alkynes into alkenes by ammonia borane over Pd-MOF catalysts. [Link]

  • Wikipedia. Semi-hydrogenation of alkynes. [Link]

  • Chemistry Stack Exchange. (2016, December 11). How to determine which reagent to use H2; lindlar catalyst vs Na;NH3(l)?. [Link]

  • OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. [Link]

  • Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-2-pentene, a simple yet fundamentally important alkene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its chemical structure, bonding, stereochemistry, and reactivity. The content is structured to offer not just a recitation of facts, but a causal understanding rooted in the principles of organic chemistry.

Introduction: The Significance of this compound

This compound, systematically named (E)-pent-2-ene, is an unsaturated hydrocarbon with the chemical formula C₅H₁₀.[1][2] It is a colorless liquid with a hydrocarbon-like odor.[1] As a member of the alkene family, its chemistry is dominated by the presence of a carbon-carbon double bond. This functional group makes this compound a valuable starting material and intermediate in a variety of organic syntheses, including the production of polymers and other fine chemicals.[1] Understanding its structure and bonding is paramount to harnessing its synthetic potential.

This guide will explore the nuanced details of its molecular architecture, from the hybridization of its carbon atoms to the geometric constraints imposed by its double bond, which gives rise to its stereoisomerism.

Molecular Structure and Bonding: A Deep Dive

The chemical behavior of this compound is a direct consequence of its molecular structure and the nature of the chemical bonds within it.

Orbital Hybridization and Bond Formation

The two carbon atoms involved in the double bond of this compound are sp² hybridized. This hybridization scheme involves the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals that lie in a plane at 120° angles to each other. These sp² orbitals form the sigma (σ) bond framework of the double bond and the single bonds to the adjacent carbon and hydrogen atoms.[3]

The remaining unhybridized 2p orbital on each of the sp²-hybridized carbon atoms lies perpendicular to this plane. These two p-orbitals overlap sideways to form a pi (π) bond, which is located above and below the plane of the sigma bonds. This π-bond is weaker and more electron-rich than the σ-bond, making it the primary site of reactivity in the molecule.

The other three carbon atoms in the molecule (the methyl and ethyl groups) are sp³ hybridized, with tetrahedral geometry.

Diagram: Orbital Overlap in this compound

Caption: Orbital structure of this compound showing σ and π bonds.

Molecular Geometry and Bond Parameters

The sp² hybridization dictates a trigonal planar geometry around the C2 and C3 carbon atoms, with bond angles of approximately 120°. The restricted rotation around the C=C double bond is a key feature of alkenes. This rigidity gives rise to geometric isomerism.

ParameterValueSource
Molecular Formula C₅H₁₀[1][2]
Molar Mass 70.13 g/mol [1]
Boiling Point 36.3 °C[1]
Melting Point -136 °C[1]
Density 0.649 g/mL at 25 °C[1]
Refractive Index 1.379 at 20 °C[1]
Stereoisomerism: The "trans" Configuration

The designation "trans" (or "E" in the E/Z notation) indicates that the higher priority substituent groups on each carbon of the double bond are on opposite sides.[4] For 2-pentene, the substituents on C2 are a hydrogen and a methyl group, while on C3 they are a hydrogen and an ethyl group. According to the Cahn-Ingold-Prelog priority rules, the ethyl group has higher priority than the hydrogen on C3, and the methyl group has higher priority than the hydrogen on C2. In this compound, the methyl and ethyl groups are on opposite sides of the double bond.[5]

Its stereoisomer is cis-2-pentene ((Z)-pent-2-ene), where the methyl and ethyl groups are on the same side of the double bond.[5] These two isomers have distinct physical and chemical properties due to the different spatial arrangement of their atoms.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the different proton environments in the molecule. The olefinic protons (on the C=C double bond) resonate at a lower field (higher ppm) compared to the aliphatic protons due to the deshielding effect of the π-electron cloud.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

Proton(s)Chemical Shift (δ, ppm) (approx.)MultiplicityCoupling with
H -C=C-~5.4-5.5MultipletOlefinic H, CH₂
=C-H -~5.4-5.5MultipletOlefinic H, CH₃
-CH₂ -CH₃~1.9-2.0Quintet=CH, CH₃
=C-CH₃ ~1.6-1.7Doublet=CH
-CH₂-CH₃ ~0.9-1.0TripletCH₂

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[6][7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sp²-hybridized carbons of the double bond appear at a lower field than the sp³-hybridized carbons.

Expected ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm) (approx.)
C1 (CH₃)~17
C2 (=CH)~125
C3 (=CH)~133
C4 (CH₂)~25
C5 (CH₃)~13

Note: The carbon atoms of the double bond have significantly higher chemical shifts than the alkane carbons.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that signify the presence of the C=C double bond and the associated =C-H bonds.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (approx.)Intensity
=C-H stretch3000-3100Medium
C-H stretch (alkane)2850-3000Strong
C=C stretch1665-1675Weak to Medium
=C-H bend (trans)960-970Strong

The strong absorption band around 965 cm⁻¹ is particularly diagnostic for a trans-disubstituted alkene.[10][11]

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 70). The fragmentation pattern is characterized by the formation of stable carbocations. A prominent fragmentation pathway for alkenes is the cleavage of the allylic bond (the bond adjacent to the double bond), which leads to a resonance-stabilized allylic cation.[12][13]

Synthesis of this compound

The stereoselective synthesis of this compound is a common objective in organic chemistry.

Reduction of an Alkyne

A standard laboratory method for the preparation of a trans-alkene is the reduction of an alkyne using sodium metal in liquid ammonia.[14][15][16][17][18] This reaction proceeds via a dissolving metal reduction mechanism.

Reaction: CH₃-C≡C-CH₂-CH₃ + 2 Na + 2 NH₃ → trans-CH₃-CH=CH-CH₂-CH₃ + 2 NaNH₂

Mechanism: The reaction involves the single-electron transfer from the sodium atom to the alkyne, forming a radical anion. This is followed by protonation by ammonia to give a vinylic radical. A second electron transfer and subsequent protonation yield the trans-alkene, which is the thermodynamically more stable isomer.[18]

Diagram: Synthesis of this compound from 2-Pentyne

G start 2-Pentyne intermediate1 Radical Anion start->intermediate1 + e⁻ (from Na) reagents Na, liq. NH₃ intermediate2 Vinylic Radical intermediate1->intermediate2 + H⁺ (from NH₃) intermediate3 Vinylic Anion intermediate2->intermediate3 + e⁻ (from Na) product This compound intermediate3->product + H⁺ (from NH₃)

Caption: Reaction pathway for the synthesis of this compound.

Reactivity and Key Reactions of this compound

The electron-rich π-bond of this compound is the center of its reactivity, making it susceptible to attack by electrophiles.

Electrophilic Addition Reactions

A hallmark reaction of alkenes is electrophilic addition, where the π-bond is broken, and two new σ-bonds are formed.

This compound reacts with hydrogen halides, such as HBr, to form a mixture of 2-bromopentane and 3-bromopentane. The reaction proceeds through a carbocation intermediate.[19][20][21][22][23]

Mechanism: The electrophilic H⁺ from HBr is attacked by the π-electrons of the double bond. This can form either a secondary carbocation at C2 or C3. The nucleophilic bromide ion (Br⁻) then attacks the carbocation to give the final product. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. However, in the case of 2-pentene, both carbons of the double bond have one hydrogen, leading to the formation of both possible products.

The addition of bromine (Br₂) to this compound results in the formation of 2,3-dibromopentane. This reaction is stereospecific, proceeding via an anti-addition.[24][25][26][27][28]

Mechanism: The bromine molecule is polarized as it approaches the electron-rich double bond. The π-electrons attack the electrophilic bromine atom, displacing the bromide ion and forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge, leading to the anti-addition of the two bromine atoms.[26][28]

Hydrogenation

Catalytic hydrogenation of this compound over a metal catalyst such as platinum, palladium, or nickel results in the addition of hydrogen across the double bond to yield pentane.

Reaction: trans-CH₃-CH=CH-CH₂-CH₃ + H₂ --(Pd/C)--> CH₃-CH₂-CH₂-CH₂-CH₃

Applications in Organic Synthesis and Polymer Chemistry

This compound is a versatile building block in organic synthesis and has applications in the polymer industry.

Precursor to other Organic Compounds

It can be used as a starting material for the synthesis of various functionalized compounds, such as sec-amyl alcohols through hydration.

Polymerization

Alkenes like this compound can undergo polymerization. Ziegler-Natta catalysts, which are typically based on titanium compounds and organoaluminum co-catalysts, are used for the stereospecific polymerization of α-olefins.[29][30][31][32][33] While this compound is not an α-olefin, the principles of Ziegler-Natta catalysis are fundamental to alkene polymerization. The mechanism involves the coordination of the alkene to the transition metal center followed by insertion into the metal-alkyl bond.[33]

Conclusion

This compound, while structurally simple, provides a rich platform for understanding the fundamental principles of chemical bonding, stereochemistry, and reactivity in organic chemistry. Its well-defined structure and the predictable reactivity of its carbon-carbon double bond make it an important model compound and a useful synthon in various chemical transformations. For researchers and professionals in drug development and materials science, a thorough grasp of the concepts presented in this guide is essential for the rational design of synthetic routes and the development of new molecular entities.

References

  • IR Spectroscopy Tutorial: Alkenes. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry: Alkene Fragmentation. (2024). JoVE. Retrieved January 6, 2026, from [Link]

  • The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online. Retrieved January 6, 2026, from [Link]

  • Alkenes: Electrophilic Addition with Hydrogen Bromide, HBr. (2022). Chemistry Student. Retrieved January 6, 2026, from [Link]

  • Electrophilic Addition Reactions of Alkenes. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved January 6, 2026, from [Link]

  • Reduction of Alkynes. (n.d.). Lumen Learning. Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry of Alkenes. (2025). YouTube. Retrieved January 6, 2026, from [Link]

  • Heterogeneous ziegler-natta catalysis for alkene polymerization. (n.d.). Scienomics. Retrieved January 6, 2026, from [Link]

  • Alkynes to Alkenes. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

  • Electrophilic Addition Mechanism. (2025). Edexcel A Level Chemistry Revision Notes 2015. Retrieved January 6, 2026, from [Link]

  • Ziegler–Natta catalyst. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • 9.5: Reduction of Alkynes. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Reduction of Alkynes. (n.d.). OpenOChem Learn. Retrieved January 6, 2026, from [Link]

  • electrophilic addition - symmetrical alkenes and hydrogen halides. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

  • electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

  • 9.5 Reduction of Alkynes. (2023). OpenStax. Retrieved January 6, 2026, from [Link]

  • GCMS Section 6.9.4. (n.d.). Whitman College. Retrieved January 6, 2026, from [Link]

  • 6.13: Ziegler-Natta Polymerization. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • 11.8: Infrared Spectroscopy. (2019). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved January 6, 2026, from [Link]

  • Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

  • Ziegler Natta Polymerization of Alkene Part-1:- Introduction and Mechanism of Heterogeneous Catalyst. (2021). YouTube. Retrieved January 6, 2026, from [Link]

  • Preparation Of Ziegler-Natta Catalyst. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

  • IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved January 6, 2026, from [Link]

  • carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

  • What is the hybridization in pent-2-ene-4-yne?. (2019). Quora. Retrieved January 6, 2026, from [Link]

  • The Chemical Equation for the Reaction Between 2-Pentene & Bromine. (2014). YouTube. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Pentene. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Stereochemistry of bromine addition. (2021). YouTube. Retrieved January 6, 2026, from [Link]

  • What is the the structure of the cis-trans isomers of 2-pentene?. (2018). Quora. Retrieved January 6, 2026, from [Link]

  • 29.10 ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks. Retrieved January 6, 2026, from [Link]

  • STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. (n.d.). Lady Keane College. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). Stenutz. Retrieved January 6, 2026, from [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • How to Write the Structural Formula for 2-Pentene (cis and trans). (2022). YouTube. Retrieved January 6, 2026, from [Link]

  • Stereochemistry of Bromine Additions. (n.d.). UC Davis Chem. Retrieved January 6, 2026, from [Link]

  • Stereochemistry of Bromine Addition. (n.d.). Alfred State. Retrieved January 6, 2026, from [Link]

  • The 1H-NMR spectrum of trans-pent-2-enoic acid is shown below.(i). (n.d.). Pearson+. Retrieved January 6, 2026, from [Link]

Sources

A Spectroscopic Guide to trans-2-Pentene: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2-pentene, offering researchers, scientists, and drug development professionals a detailed framework for its structural elucidation. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a holistic view of how these powerful analytical techniques converge to define the molecule's distinct chemical identity. This document moves beyond a simple recitation of data, delving into the underlying principles and experimental considerations that are crucial for accurate interpretation.

Introduction: The Analytical Power of Spectroscopy in Alkene Characterization

Alkenes, characterized by their carbon-carbon double bonds, are fundamental building blocks in organic synthesis and are prevalent in numerous natural and synthetic compounds. The precise determination of their structure, including the stereochemistry of the double bond, is paramount. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, demonstrating how each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Theoretical Basis: The chemical shift of a proton is influenced by its local electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, leading to the splitting of signals into multiplets.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] The deuterated solvent is used to avoid a large solvent signal in the spectrum.[1]

  • Instrumentation Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.[1][3]

  • Acquisition: A standard ¹H pulse sequence is used to acquire the free induction decay (FID). Key parameters include the pulse angle, acquisition time, and relaxation delay.

  • Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

G

Interpretation of the ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Hc, Hd (Olefinic)~5.4 - 5.5Multiplet2H
He (Allylic)~1.9 - 2.0Quintet2H
Ha (Methyl)~1.6Doublet3H
Hb (Methyl)~0.9 - 1.0Triplet3H

Table 1: ¹H NMR Data for this compound.

The olefinic protons (Hc and Hd) are significantly deshielded and appear in the characteristic alkene region of the spectrum (~5.4-5.5 ppm) due to the anisotropic effect of the π-electron cloud of the double bond.[3] The allylic protons (He) are also deshielded, though to a lesser extent, appearing around 1.9-2.0 ppm. The methyl protons (Ha and Hb) are in more shielded environments. The splitting patterns are consistent with the structure: the triplet for Hb is due to coupling with the two He protons, the doublet for Ha is due to coupling with the adjacent Hc proton, and the quintet for He is due to coupling with both the Hb and Hd protons.

¹³C NMR Spectroscopy: A Carbon Framework View

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Theoretical Basis: The chemical shift of a ¹³C nucleus is also dependent on its electronic environment. Carbons involved in double bonds (sp² hybridized) are significantly deshielded and appear at higher chemical shifts compared to sp³ hybridized carbons.

Interpretation of the ¹³C NMR Spectrum of this compound:

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Assignment Chemical Shift (δ, ppm)
C3 (Olefinic)~132
C2 (Olefinic)~123
C4 (Allylic)~25
C1 (Methyl)~17
C5 (Methyl)~13

Table 2: ¹³C NMR Data for this compound.

The sp² hybridized carbons of the double bond (C2 and C3) are found at the highest chemical shifts, as expected.[4][5] The sp³ hybridized carbons of the ethyl and methyl groups appear at lower chemical shifts.

Infrared (IR) Spectroscopy: Unveiling Functional Groups through Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Theoretical Basis: The bonds within a molecule are not static; they are constantly vibrating. These vibrations can be stretching (a change in bond length) or bending (a change in bond angle). When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected.

Experimental Protocol: Acquiring an FTIR Spectrum

A common method for acquiring the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FTIR.

  • Instrument Background: A background spectrum is collected without the sample to account for atmospheric and instrumental contributions.[6]

  • Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR beam is passed through the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies. The attenuated beam is then directed to the detector.[6][7]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

G

Interpretation of the IR Spectrum of this compound:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of an alkene functional group and provide information about its substitution pattern.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
=C-H Stretch3000 - 3100Medium
C-H Stretch (sp³)< 3000Strong
C=C Stretch~1670Weak-Medium
trans C-H Bend (out-of-plane)~965Strong

Table 3: Key IR Absorptions for this compound.

The presence of a band above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized carbons (the double bond).[8] The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups. The C=C stretching vibration for a trans-disubstituted alkene is typically weak to medium in intensity and appears around 1670 cm⁻¹.[8] A key diagnostic feature for a trans double bond is the strong out-of-plane C-H bending vibration, which is observed at approximately 965 cm⁻¹.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Basis: In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV).[10][11] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum of this compound:

The mass spectrum of this compound provides its molecular weight and clues to its structure through characteristic fragmentation.

m/z Proposed Fragment Significance
70[C₅H₁₀]⁺•Molecular Ion (M⁺•)
55[C₄H₇]⁺Base Peak (loss of •CH₃)
42[C₃H₆]⁺•
41[C₃H₅]⁺
29[C₂H₅]⁺

Table 4: Major Fragments in the Mass Spectrum of this compound.

The molecular ion peak at m/z 70 confirms the molecular formula C₅H₁₀. The most abundant peak in the spectrum, the base peak, is observed at m/z 55. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable allylic carbocation.[12][13] The formation of this stable cation is a favored fragmentation pathway for many alkenes.[12][13] Other significant peaks in the spectrum arise from further fragmentation of the molecular ion and primary fragment ions.

G

Conclusion: A Synergistic Approach to Structural Confirmation

The spectroscopic analysis of this compound provides a compelling example of how different analytical techniques work in concert to provide an unambiguous structural assignment. ¹H and ¹³C NMR spectroscopy define the carbon framework and the connectivity of hydrogen atoms. Infrared spectroscopy confirms the presence of the alkene functional group and, crucially, its trans stereochemistry. Finally, mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. For researchers in the chemical and pharmaceutical sciences, a thorough understanding and application of these spectroscopic principles are indispensable for the confident characterization of molecular entities.

References

  • Wikipedia. Electron ionization. [Link]

  • LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

  • Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Go Up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • S Pavia, D. L. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]

  • Whitman College. GCMS Section 6.9.4. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

  • Doc Brown's Chemistry. infrared spectrum of E/Z pent-2-ene (cis/trans somers). [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • ChemHelper. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • MSE. fourier transform infrared spectroscopy. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Innovatech Labs. How Does FTIR Analysis Work? [Link]

  • MSU chemistry. Infrared Spectrometry. [Link]

  • UCPH. Fragmentation mechanisms in electron impact mass spectrometry.
  • YouTube. Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. [Link]

  • Wikipedia. Fourier-transform infrared spectroscopy. [Link]

  • Wipf Group. Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. [Link]

  • IIT Guwahati. Fragmentation of Alkane. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Pentene, a key unsaturated hydrocarbon, presents a unique profile of physical characteristics governed by its molecular geometry. This technical guide provides a comprehensive exploration of these properties, offering insights into the causality behind its behavior and equipping researchers with the foundational knowledge necessary for its application in organic synthesis and material science. Through a detailed examination of its stereoisomerism, thermodynamic properties, and spectral signature, this document serves as an essential reference for professionals in drug development and chemical research.

Introduction: The Significance of Stereoisomerism

This compound, with the chemical formula C₅H₁₀, is an alkene distinguished by the presence of a carbon-carbon double bond originating at the second carbon of the pentane chain.[1] The prefix "trans-" denotes the stereochemical arrangement where the substituent groups (a methyl group and an ethyl group) are located on opposite sides of the double bond.[2] This specific spatial orientation is the primary determinant of its physical properties, differentiating it from its cis-isomer and influencing its reactivity and utility in various chemical processes. Understanding these physical characteristics is paramount for its effective handling, purification, and application in complex synthetic pathways.

Core Physical Properties: A Quantitative Overview

The physical state and behavior of this compound under various conditions are dictated by a set of fundamental properties. These quantitative parameters are crucial for experimental design, process optimization, and safety considerations.

Thermodynamic and Physical State Data

A compilation of the critical physical constants for this compound is presented below, offering a clear comparison of its key characteristics.

PropertyValueSource(s)
Molecular Weight 70.13 g/mol [3][4][5][6][7]
Boiling Point 36-37 °C (96.8-98.6 °F)[3][4][8][9][10]
Melting Point -140 °C to -136 °C (-220 °F to -212.8 °F)[3][4][8][9][10]
Density 0.649 g/mL at 25 °C[3][4][9]
Vapor Pressure 8.17 psi (56.3 kPa) at 20 °C[3][11]
Flash Point -45 °C (-49 °F)[8][9]
Refractive Index 1.379 at 20 °C[3][9][10]

The relatively low boiling point and high vapor pressure indicate that this compound is a volatile liquid at room temperature. Its low melting point is characteristic of small, nonpolar organic molecules with weak intermolecular forces.

The Influence of Molecular Symmetry on Physical Properties

The trans- configuration of 2-pentene results in a more linear and symmetrical structure compared to its cis- counterpart.[2] This symmetry allows for more efficient packing in the solid state, which generally leads to a higher melting point. However, in the case of 2-pentene, the difference in melting points between the cis and trans isomers is significant, with this compound having a higher melting point (-135 °C) than cis-2-pentene (-180 °C).[12]

Conversely, the boiling point of this compound (36 °C) is slightly lower than that of cis-2-pentene (37 °C).[12][13] This can be attributed to the slight dipole moment present in the cis-isomer due to the arrangement of the alkyl groups on the same side of the double bond, leading to stronger intermolecular dipole-dipole interactions. The trans-isomer, being more symmetrical, has a negligible dipole moment, resulting in weaker van der Waals forces.[12][14]

Solubility and Interactions

This compound is a nonpolar molecule and, as such, is virtually insoluble in water.[11][15] It is, however, soluble in common organic solvents such as ethanol, ether, benzene, and other hydrocarbons.[6][16] This solubility profile is a direct consequence of the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents.

Spectral Signature: Identification and Characterization

The unique structural features of this compound give rise to a distinct spectral fingerprint, which is instrumental for its identification and quantification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A key feature is the C-H stretching and deformation vibration absorption associated with the RCH=CHR' (trans) grouping, which typically appears in the 980-960 cm⁻¹ region.[17] The C=C stretching vibration is observed in the 1680-1620 cm⁻¹ range, though it is often weaker in the trans-isomer compared to the cis-isomer.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound provides detailed information about the hydrogen environments in the molecule. The chemical shifts of the vinylic protons are characteristic of their position relative to the double bond and the neighboring alkyl groups.[18]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (70.13 g/mol ), along with a fragmentation pattern that is indicative of its hydrocarbon structure.[19]

Experimental Workflow: Determination of Boiling Point

The precise determination of the boiling point is a fundamental experimental procedure for characterizing a volatile liquid like this compound.

BoilingPointDetermination cluster_setup Experimental Setup cluster_measurement Data Collection cluster_validation Validation A Sample Preparation: Place ~5 mL of this compound in a distillation flask. B Apparatus Assembly: Set up a simple distillation apparatus with a calibrated thermometer. A->B C Heating: Gently heat the flask using a heating mantle. B->C D Observe Vapor Condensation: Record the temperature at which a steady stream of condensate is observed. C->D E Record Boiling Point: The stable temperature reading is the boiling point. D->E F Pressure Correction: Adjust the observed boiling point to standard atmospheric pressure if necessary. E->F G Compare with Literature: Validate the experimental value against established literature values. F->G

Figure 1. A schematic workflow for the experimental determination of the boiling point of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[3][20] It should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment, including safety goggles, gloves, and flame-retardant clothing.[11][21] It is also important to ground and bond containers during transfer to prevent static discharge.[11]

Conclusion: A Comprehensive Physical Profile

The physical characteristics of this compound are a direct manifestation of its molecular structure and stereochemistry. Its volatility, solubility, and spectral properties are all governed by the trans- configuration of its double bond. This in-depth guide provides the essential data and conceptual understanding for researchers and professionals to effectively utilize this compound in their work, from designing synthetic routes to ensuring safe laboratory practices. The provided information, grounded in authoritative sources, serves as a reliable foundation for further investigation and application of this compound.

References

  • Gasmet. (n.d.). This compound. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • P212121. (n.d.). This compound. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 646-04-8) Properties. Retrieved from [Link]

  • Gasmet. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Answers.com. (2023). What is the difference of this compound and cis-2-Pentene?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mallinckrodt Baker, Inc. (2010). 2-Pentene. Retrieved from [Link]

  • Airgas. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Physical Properties. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of E/Z pent-2-ene (cis/trans somers). Retrieved from [Link]

  • Breslyn.org. (2022). How to Write the Structural Formula for 2-Pentene (cis and trans). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pentene (CAS 109-68-2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to Stereoisomerism in Pentene Isomers: Principles, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a cornerstone of molecular chemistry, profoundly influencing the physicochemical and biological properties of compounds. For professionals in chemical research and drug development, a granular understanding of isomeric forms is not merely academic but a practical necessity for synthesis, purification, and mechanism-of-action studies. This guide provides an in-depth technical exploration of stereoisomerism as it applies to the structural isomers of pentene (C₅H₁₀). We will systematically dissect each isomer's potential for geometric and optical isomerism, present a comparative analysis of their physical properties, and detail authoritative analytical protocols for their separation and definitive identification. This document is structured to serve as a comprehensive reference for scientists navigating the subtleties of alkene stereochemistry.

Foundational Principles of Alkene Stereoisomerism

Stereoisomers possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] In the context of pentene and other alkenes, two primary forms of stereoisomerism are of critical importance: Geometric Isomerism and Optical Isomerism.

Geometric Isomerism (E/Z Configuration)

Geometric isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond (C=C).[2] This rigidity means that if the groups attached to the double-bonded carbons are different, their spatial arrangement becomes fixed, leading to distinct, isolable isomers.

For geometric isomerism to exist, a key condition must be met: each carbon atom of the double bond must be bonded to two different groups. If either carbon is bonded to two identical groups, the molecule can be rotated in a way that makes it superimposable on its mirror image, and no isomerism occurs.[3]

The nomenclature for these isomers has evolved from the common cis/trans notation to the more rigorous and universally applicable E/Z system, governed by the Cahn-Ingold-Prelog (CIP) priority rules.[4]

  • Z Configuration (from German zusammen, "together"): The higher-priority groups on each carbon of the double bond are on the same side.

  • E Configuration (from German entgegen, "opposite"): The higher-priority groups on each carbon of the double bond are on opposite sides.

The CIP rules assign priority based on the atomic number of the atoms directly attached to the stereocenter; the higher the atomic number, the higher the priority.[5][6][7]

CIP_Rules Start Analyze Substituents on one C=C Carbon Rule1 Rule 1: Assign priority based on atomic number of the atom directly attached. Higher atomic number = higher priority. Start->Rule1 Tie Tie? Rule1->Tie Rule2 Rule 2: If a tie exists, move to the next atoms along each chain until a point of difference is found. Tie->Rule2 Yes Result Priority Assigned Tie->Result No Rule2->Result

Caption: Cahn-Ingold-Prelog (CIP) Priority Assignment Workflow.

Optical Isomerism (Enantiomers and Chirality)

Optical isomerism occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups. Such a carbon is also referred to as an asymmetric carbon. A molecule containing a single chiral center will exist as a pair of stereoisomers called enantiomers.

Systematic Analysis of Pentene Isomers (C₅H₁₀)

Pentene has several structural isomers. A systematic evaluation of each is necessary to determine which can exhibit stereoisomerism.

Pentene_Isomer_Analysis cluster_straight Straight-Chain Isomers cluster_branched Branched-Chain Isomers Pent1 1-Pentene No Geometric Isomerism (C1 has 2 H's) No Chiral Center node1 node1 Pent2 2-Pentene Geometric Isomerism (E/Z) No Chiral Center node2 node2 MeBu1 2-Methyl-1-butene No Geometric Isomerism (C1 has 2 H's) No Chiral Center node3 node3 MeBu2 3-Methyl-1-butene No Geometric Isomerism (C1 has 2 H's) Chiral Center at C3 node4 node4 MeBu3 2-Methyl-2-butene No Geometric Isomerism (C2 has 2 CH₃'s) No Chiral Center node5 node5

Caption: Stereoisomerism potential in the structural isomers of pentene.

1-Pentene & Branched Acyclic Isomers
  • 1-Pentene, 2-Methyl-1-butene, and 3-Methyl-1-butene: These isomers do not exhibit geometric isomerism. In each case, the first carbon of the double bond (C1) is bonded to two identical hydrogen atoms, violating the primary condition for this type of isomerism.

  • 2-Methyl-2-butene: This isomer also lacks geometric isomers because the second carbon of the double bond (C2) is attached to two identical methyl groups.

  • 3-Methyl-1-butene: This is the only branched pentene isomer that exhibits optical isomerism. The third carbon atom (C3) is bonded to four distinct groups: a hydrogen atom, a methyl group, an isopropyl group, and a vinyl group (-CH=CH₂). Therefore, it possesses a chiral center and exists as a pair of enantiomers, (R)-3-methyl-1-butene and (S)-3-methyl-1-butene.

2-Pentene: A Case Study in Geometric Isomerism

2-Pentene is the classic example of stereoisomerism within the pentene family. Each carbon of the double bond is attached to two different groups (C2: -H and -CH₃; C3: -H and -CH₂CH₃). This structural feature gives rise to two distinct geometric isomers:

  • (Z)-pent-2-ene (cis-2-pentene): The higher-priority alkyl groups (methyl and ethyl) are on the same side of the double bond.

  • (E)-pent-2-ene (trans-2-pentene): The higher-priority alkyl groups are on opposite sides of the double bond.

Physicochemical Properties of Pentene Stereoisomers

The differences in three-dimensional structure between stereoisomers, though subtle, lead to measurable variations in their physical properties. These differences are crucial for designing separation and purification protocols.

The key distinction arises from molecular polarity and packing efficiency. In (Z)-pent-2-ene, the C-C bond dipoles do not cancel, resulting in a small net molecular dipole moment.[8][9] In contrast, the more symmetric (E)-pent-2-ene has a negligible or zero dipole moment because the bond dipoles cancel each other out.[10][11] This difference in polarity affects the intermolecular forces, leading to different boiling points.[12]

Conversely, the linear shape of the trans isomer allows for more efficient packing in the solid state, which generally results in a higher melting point compared to the U-shaped cis isomer.[12]

Table 1: Comparative Physical Properties of 2-Pentene Isomers

Property(Z)-pent-2-ene (cis)(E)-pent-2-ene (trans)Reference(s)
Molar Mass ( g/mol ) 70.1370.13[13][14]
Boiling Point (°C) 3736[14][15]
Melting Point (°C) -151.4 to -180-135 to -140[12][13][14][16]
Density (g/mL @ 20°C) ~0.656~0.649[13]
Dipole Moment (Debye) ~0.30 D0.00 D[8][10]

Experimental Separation and Characterization Protocols

The unambiguous identification and separation of stereoisomers are paramount in research and industrial applications. A multi-step approach combining chromatography for separation and spectroscopy for identification is standard practice.

Workflow Sample Isomer Mixture (e.g., from synthesis) GC Gas Chromatography (GC) Separation Sample->GC Peak1 Isolated Peak 1 (e.g., (E)-pent-2-ene) GC->Peak1 Peak2 Isolated Peak 2 (e.g., (Z)-pent-2-ene) GC->Peak2 Spectroscopy Spectroscopic Analysis (NMR, IR) Peak1->Spectroscopy Peak2->Spectroscopy ID1 Definitive Structure 1 Spectroscopy->ID1 ID2 Definitive Structure 2 Spectroscopy->ID2

Caption: General experimental workflow for isomer separation and identification.

Protocol: Separation by Gas Chromatography (GC)

Gas chromatography is a highly effective technique for separating volatile isomers based on differences in their boiling points and interactions with the stationary phase.[17][18]

Objective: To achieve baseline separation of a mixture of pentene isomers.

Methodology:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A high-resolution capillary column is essential. A non-polar or slightly polar stationary phase is typically effective. A common choice would be a DB-5 (5% phenyl-methylpolysiloxane) or a Carbowax (polyethylene glycol) column, 30-60 m in length, 0.25 mm internal diameter, 0.25 µm film thickness.[19]

  • Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1-2 mL/min).

  • Injection:

    • Injector Temperature: 200 °C.

    • Injection Volume: 0.1 - 1.0 µL.

    • Split Ratio: 100:1 to prevent column overloading.[20]

  • Oven Temperature Program:

    • Initial Temperature: 35 °C (hold for 5 minutes).

    • Ramp: Increase temperature at a rate of 2-5 °C/min to 100 °C.

    • Final Hold: Hold at 100 °C for 2 minutes.

  • Detector:

    • FID Temperature: 250 °C.

  • Data Analysis:

    • Record retention times for each peak. Generally, for non-polar columns, compounds elute in order of increasing boiling point. Therefore, (E)-pent-2-ene (BP 36°C) is expected to elute slightly before (Z)-pent-2-ene (BP 37°C).

Causality: The choice of a long capillary column enhances the number of theoretical plates, increasing separation efficiency. The slow temperature ramp allows the column to resolve compounds with very close boiling points. The split injection ensures a sharp, narrow band of analyte enters the column, which is critical for high-resolution separation.

Protocol: Identification by Spectroscopic Methods

NMR is arguably the most powerful tool for the definitive structural elucidation of isomers.[21]

  • ¹H NMR: The key to distinguishing E and Z isomers lies in the coupling constant (³J) between the vinylic protons (the hydrogens on the C=C double bond).

    • Trans-coupling (E-isomer): The vicinal coupling constant (³JH-H) is typically larger, in the range of 12-18 Hz .[21]

    • Cis-coupling (Z-isomer): The vicinal coupling constant is smaller, generally in the range of 6-12 Hz .[21]

    • While the chemical shifts of the protons in the E and Z isomers of 2-pentene are very similar, this difference in coupling constant is a definitive diagnostic feature.[22][23]

IR spectroscopy can also differentiate geometric isomers by identifying characteristic out-of-plane C-H bending vibrations.

  • (E)-pent-2-ene (trans): Exhibits a strong, characteristic absorption band in the 960-980 cm⁻¹ region due to the out-of-plane C-H wag of the trans-substituted double bond.[24]

  • (Z)-pent-2-ene (cis): Shows a characteristic absorption band in the 665-730 cm⁻¹ region.[24]

  • 1-Pentene: Can be distinguished by the presence of bands around 910 cm⁻¹ and 990 cm⁻¹ , which are characteristic of a monosubstituted (vinyl) alkene.[25][26]

Conclusion

The C₅H₁₀ system, while simple, provides a comprehensive microcosm for the study of stereoisomerism in alkenes. Of its five primary structural isomers, only two demonstrate stereoisomerism: 2-pentene exists as a pair of geometric (E/Z) isomers, and 3-methyl-1-butene exists as a pair of optical (R/S) enantiomers. The structural differences between these isomers, though confined to spatial arrangement, are significant enough to alter their physical properties, such as boiling point, melting point, and polarity. These differences form the rational basis for their separation and analysis. The synergistic application of high-resolution gas chromatography for separation and spectroscopic techniques—particularly NMR for its definitive analysis of coupling constants—provides a robust and reliable workflow for the unambiguous identification and quantification of pentene stereoisomers. Mastery of these principles and protocols is fundamental for professionals in the chemical sciences.

References

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. (2023). YouTube. [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn. [Link]

  • Cahn-Ingold-Prelog Priority Rules Definition. (n.d.). Fiveable. [Link]

  • Cahn Ingold Prelog Priority Rules & Examples. (n.d.). Study.com. [Link]

  • Cahn-Ingold-Prelog Priority System. (n.d.). AK Lectures. [Link]

  • Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Queen Mary University of London. [Link]

  • Infrared spectrum of E/Z pent-2-ene (cis/trans somers). (n.d.). Doc Brown's Chemistry. [Link]

  • Stereoisomers. (n.d.). Michigan State University Chemistry. [Link]

  • Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown's Chemistry. [Link]

  • What is the difference of this compound and cis-2-Pentene? (2021). Answers. [Link]

  • RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. (1976). Pure & App!. Chem., 45, 11-30. [Link]

  • Adding Stereochemical Information to IUPAC Names. (n.d.). Saskatchewan Open Educational Resources. [Link]

  • Cis-pent-2-ene (C₅H₁₀). (n.d.). mozaWeb. [Link]

  • Cis-pent-2-ene (C₅H₁₀). (n.d.). mozaWeb. [Link]

  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2016). Chemistry Stack Exchange. [Link]

  • Physical Properties of Alkenes. (2019). Chemistry LibreTexts. [Link]

  • IUPAC Naming Example (with Stereochemistry). (2022). YouTube. [Link]

  • Image diagram infrared spectrum of pent-1-ene. (n.d.). Doc Brown's Chemistry. [Link]

  • cis-2-PENTENE. (n.d.). PubChem, National Institutes of Health. [Link]

  • This compound. (n.d.). Stenutz. [Link]

  • (E)-Pent-2-ene. (n.d.). Chemical-Structures.com. [Link]

  • 3-METHYL-1-BUTENE. (n.d.). precisionFDA. [Link]

  • (Z)-pent-2-ene. (n.d.). ChemBK. [Link]

  • The boiling point (in K) of cis but-2-ene and dipole moment (in D) of trans but-2-ene are respectively. (n.d.). Allen. [Link]

  • cis-pent-2-ene. (n.d.). Stenutz. [Link]

  • 2-Pentene, (Z)-. (n.d.). NIST Chemistry WebBook. [Link]

  • Dipole moment of cis-2-butene. (2014). Chemistry Stack Exchange. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]

  • 1-Pentene. (n.d.). NIST Chemistry WebBook. [Link]

  • Conformational Effects on Optical Rotation. 3-Substituted 1-Butenes. (2002). ResearchGate. [Link]

  • FTIR and FT Raman spectra and analysis of poly(4-methyl-1-pentene). (2009). ResearchGate. [Link]

  • FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. (2021). YouTube. [Link]

  • Which has a higher dipole moment: cis-2-butene or trans-2-butene? (2020). Brainly.com. [Link]

  • Why is the dipole moment of a cis isomer usually greater than that of a trans isomer? (2017). Quora. [Link]

  • Elution Rate - Alkanes VS Alkenes in Gas Chromatography. (2014). Chemistry Stack Exchange. [Link]

  • Gas Chromatographic Separation Methods. (2021). Chemistry LibreTexts. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega, 5(38), 24298–24305. [Link]

  • Optical rotation and atomic dimension for the four optically active 1-halogeno-2-methylbutanes. (1930). NIST Technical Series Publications. [Link]

  • Chemical Properties of 1-Butene, 3-methyl- (CAS 563-45-1). (n.d.). Cheméo. [Link]

  • Microwave spectrum, internal rotation, and dipole moments of 3-methyl-1-butene. (1981). The Journal of Physical Chemistry, 85(11), 1555-1563. [Link]

Sources

An In-depth Technical Guide to the Electronic Structure of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electronic structure of trans-2-pentene, tailored for researchers, scientists, and professionals in drug development. We will delve into the molecular orbital theory, hybridization, and spectroscopic properties of this alkene, integrating theoretical insights with experimental data to offer a complete picture of its electronic behavior.

Fundamental Principles: Hybridization and Molecular Orbitals in Alkenes

The electronic structure of any alkene is fundamentally dictated by the nature of the carbon-carbon double bond. In this compound, the two carbon atoms participating in the double bond (C2 and C3) are sp² hybridized. This hybridization scheme involves the mixing of one 2s and two 2p atomic orbitals to form three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized 2p orbital on each of these carbon atoms is oriented perpendicular to this plane.

The C-C double bond itself is comprised of two distinct components: a σ (sigma) bond and a π (pi) bond. The σ bond is formed by the head-on overlap of two sp² hybrid orbitals, one from each carbon atom, resulting in electron density concentrated along the internuclear axis. This σ bond provides the primary framework of the double bond.

The π bond arises from the side-on overlap of the unhybridized 2p orbitals on the adjacent carbon atoms. This overlap creates a region of electron density above and below the plane of the σ bond. According to molecular orbital (MO) theory, the interaction of these two 2p atomic orbitals leads to the formation of two molecular orbitals: a lower-energy bonding π orbital and a higher-energy antibonding π* orbital.[1] The two electrons of the π bond occupy the bonding π orbital, contributing to the stability of the double bond. The antibonding π* orbital remains unoccupied in the ground state of the molecule.

The carbon atoms in the methyl (C1) and ethyl (C4 and C5) groups of this compound are sp³ hybridized, forming tetrahedral geometries with bond angles of approximately 109.5°.

The Frontier Molecular Orbitals: HOMO and LUMO

In the context of chemical reactivity and electronic transitions, the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are collectively known as the frontier molecular orbitals.[2] The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic properties and reactivity.[2]

For this compound, the HOMO is the bonding π orbital associated with the C=C double bond. This is the orbital from which an electron is most easily removed (ionized). The LUMO is the corresponding antibonding π* orbital, which is the lowest energy orbital available to accept an electron.

The energy of the HOMO-LUMO gap dictates the wavelength of light a molecule absorbs in UV-Visible spectroscopy. A smaller gap corresponds to absorption at a longer wavelength, and a larger gap to absorption at a shorter wavelength.[3]

Below is a conceptual molecular orbital diagram for the π system of this compound, illustrating the formation of the π and π* orbitals from the atomic 2p orbitals.

MO_Diagram cluster_atomic cluster_molecular C2_2p C2 2p pi_star π* (LUMO) C2_2p->pi_star C2_2p->pi_star pi π (HOMO) C2_2p->pi C3_2p C3 2p C3_2p->pi_star C3_2p->pi pi->pi ↑↓ axis Energy axis->C2_2p

Caption: Conceptual Molecular Orbital Diagram for the π System of this compound.

Spectroscopic Characterization of the Electronic Structure

The electronic structure of this compound can be probed experimentally using various spectroscopic techniques. The most relevant for directly investigating the valence electronic orbitals are Ultraviolet-Visible (UV-Vis) Spectroscopy and Ultraviolet Photoelectron Spectroscopy (UPS).

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. For alkenes like this compound, the primary electronic transition observed is the promotion of an electron from the π (HOMO) to the π* (LUMO) orbital.

Experimental data for the gas-phase UV spectrum of this compound shows maximum absorptions (λmax) at:

  • 157.7 nm

  • 180.8 nm

  • 200.9 nm[5]

These absorptions are in the deep UV region, which is typical for non-conjugated alkenes. The energy of these transitions corresponds to the energy difference between the ground electronic state and various excited states.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique that directly measures the binding energies of valence electrons in a molecule.[6] In a UPS experiment, a sample is irradiated with high-energy UV photons (commonly from a helium discharge lamp, providing He I radiation at 21.2 eV), causing the ejection of valence electrons.[7] The kinetic energy of these photoejected electrons is measured, and from this, the ionization energy (binding energy) of the electron can be determined using the following equation:

Ionization Energy = Photon Energy - Kinetic Energy of the Ejected Electron

Each peak in the UPS spectrum corresponds to the ionization of an electron from a specific molecular orbital.[6] Therefore, the UPS spectrum provides a direct map of the occupied valence molecular orbital energies. For this compound, the peak with the lowest ionization energy would correspond to the removal of an electron from the π (HOMO) orbital. Subsequent peaks at higher ionization energies would correspond to the ionization of electrons from various σ orbitals.

While a high-resolution, fully assigned UPS spectrum for this compound is not available in the reviewed literature, the technique remains the most direct experimental method for determining the energies of its occupied molecular orbitals.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-pentene is the dehydration of 2-pentanol.[4]

Step-by-step methodology:

  • To a cooled mixture of 200 mL of water and 200 mL of concentrated sulfuric acid in a 1-L round-bottomed flask, slowly add 176 g (214 mL, 2 moles) of purified 2-pentanol (b.p. 118–120°C).

  • Connect the flask to an efficient distillation apparatus. The receiving flask should be cooled in an ice-water bath to minimize the loss of the volatile product.

  • Heat the reaction flask on a boiling-water bath for 2-3 hours, or until distillation ceases.

  • Wash the distillate with approximately 25 mL of a 5% sodium hydroxide solution to neutralize any traces of sulfur dioxide.

  • Separate the organic layer and dry it with anhydrous calcium chloride.

  • Finally, distill the dried product, collecting the fraction boiling between 35–41°C. The main fraction of 2-pentene distills at 36–37°C.[4]

  • The product will likely be a mixture of cis- and this compound, along with some 1-pentene. Further fractional distillation can be employed to purify the trans isomer.

Synthesis_Workflow reagents 2-Pentanol + H2SO4/H2O reaction Dehydration (Heating) reagents->reaction distillation Distillation reaction->distillation washing NaOH Wash distillation->washing drying Drying (CaCl2) washing->drying final_distillation Fractional Distillation drying->final_distillation product This compound final_distillation->product

Caption: General workflow for the synthesis of this compound via dehydration of 2-pentanol.

Characterization of Purity: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound and the isomeric ratio can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-step methodology:

  • Sample Preparation: Dilute a small aliquot of the synthesized pentene in a suitable volatile solvent (e.g., hexane).

  • GC Separation: Inject the diluted sample into a GC equipped with a non-polar capillary column. The different isomers of pentene will have slightly different retention times, allowing for their separation.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

  • Data Analysis: The mass spectrum of each component provides a unique fragmentation pattern, which can be compared to a library of known spectra (e.g., NIST) to confirm the identity of this compound and other isomers. The relative peak areas in the gas chromatogram can be used to quantify the purity and the isomeric ratio of the product.

Gas-Phase UV-Visible Spectroscopy of a Volatile Organic Compound

Step-by-step methodology:

  • Instrumentation Setup: Use a UV-Vis spectrophotometer equipped with a gas-tight cuvette (typically with a long path length to enhance absorbance) and a vacuum line for sample introduction.

  • Blank Spectrum: Evacuate the gas cuvette to a high vacuum and record a blank spectrum to account for any absorbance from the cuvette material and residual gases.

  • Sample Introduction: Introduce a small amount of liquid this compound into the vacuum line. Due to its high vapor pressure, it will readily vaporize.

  • Pressure Control: Allow a controlled amount of the this compound vapor to enter the evacuated gas cuvette to a desired pressure, which is monitored with a pressure gauge.

  • Spectrum Acquisition: Record the UV-Vis spectrum of the gaseous sample over the desired wavelength range (e.g., 150-300 nm).

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the absorbance spectrum of this compound.

Summary of Key Electronic and Physical Properties

PropertyValueReference
Molecular Formula C₅H₁₀[5]
Molecular Weight 70.13 g/mol [5]
Boiling Point 36.3 °C[5]
Melting Point -140.2 °C[5]
UV λmax (gas phase) 157.7 nm, 180.8 nm, 200.9 nm[5]
Hybridization (C2, C3) sp²
Hybridization (C1, C4, C5) sp³
HOMO π (C=C)
LUMO π* (C=C)

Conclusion

The electronic structure of this compound is characteristic of a simple, non-conjugated alkene, dominated by the sp² hybridization of the double-bonded carbons and the resulting σ and π bonding framework. Its electronic properties are primarily governed by the π HOMO and π* LUMO, with electronic transitions occurring in the deep UV region. While detailed computational and high-resolution photoelectron spectroscopy data would provide more precise energy levels for its molecular orbitals, the fundamental principles of molecular orbital theory, combined with available spectroscopic data, offer a robust understanding of its electronic nature. This guide provides the foundational knowledge and experimental approaches necessary for researchers and professionals working with this and similar alkene structures.

References

  • Norris, J. F. (1927). 2-PENTENE. Organic Syntheses, 7, 76. doi:10.15227/orgsyn.007.0076. [Link]

  • Wikipedia contributors. (2024). 2-Butene. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5326161, this compound. Retrieved from [Link].

  • Wikipedia contributors. (2023). Ultraviolet photoelectron spectroscopy. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). LUMO for trans-2-butene and 1,3-butadiene. [Link]

  • Wikipedia contributors. (2024). HOMO and LUMO. In Wikipedia, The Free Encyclopedia. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

Sources

An In-depth Technical Guide to the Molecular Orbital Theory of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Orbital (MO) theory provides the fundamental framework for understanding the electronic structure and reactivity of molecules, moving beyond the localized bonds of Lewis structures to a delocalized quantum mechanical model. This guide offers a detailed examination of trans-2-pentene, a simple yet illustrative alkene, through the lens of advanced MO theory. We will deconstruct its sigma and pi electronic systems, with a particular focus on the frontier molecular orbitals (HOMO and LUMO) that dictate its chemical behavior. Crucially, this analysis will integrate the concept of hyperconjugation, explaining its significant contribution to the stability and electronic properties of substituted alkenes. The guide culminates in a practical, step-by-step protocol for the computational analysis of this compound's molecular orbitals, linking theoretical principles to tangible, predictive data relevant to chemical synthesis and drug design.

Foundational Principles: Molecular Orbitals in Alkenes

At its core, Molecular Orbital (MO) theory posits that atomic orbitals (AOs) of constituent atoms combine to form a new set of molecular orbitals that extend over the entire molecule.[1][2] This linear combination of atomic orbitals (LCAO) results in the formation of an equal number of MOs as the AOs that were combined.[2][3] These MOs are classified into two primary types:

  • Bonding Molecular Orbitals: Formed by the constructive (in-phase) interference of atomic orbitals, these MOs have a high probability of electron density between the nuclei. Electrons occupying these orbitals are lower in energy than they were in the individual AOs, contributing to the stability of a chemical bond.[1][2]

  • Antibonding Molecular Orbitals: Formed by the destructive (out-of-phase) interference of atomic orbitals, these MOs feature a node (a region of zero electron density) between the nuclei. Electrons in these orbitals are higher in energy and destabilize the molecule.[1][4]

In alkenes like this compound, the electronic structure is best understood by separating it into two distinct frameworks:

  • The Sigma (σ) Framework: This consists of σ-bonds formed by the head-on overlap of hybrid orbitals (sp² on the double-bonded carbons, sp³ on the alkyl carbons) and hydrogen 1s orbitals.[4] These strong bonds form the foundational skeleton of the molecule.

  • The Pi (π) Framework: The defining feature of an alkene, the π-bond, arises from the side-on overlap of the unhybridized 2p atomic orbitals on the sp²-hybridized carbon atoms.[5] This overlap creates a π bonding MO and a π* antibonding MO. The two electrons of the π-bond occupy the lower-energy π bonding orbital.[4]

The reactivity and spectroscopic properties of alkenes are overwhelmingly dominated by the electrons in the π system and their interaction with the σ framework.

The Electronic Structure of this compound

The structure of this compound features a carbon-carbon double bond between C2 and C3, with a methyl group on C1 and an ethyl group on C4. This substitution pattern is critical to understanding its electronic properties beyond the simple model of ethene.

Frontier Molecular Orbitals (FMOs)

Chemical reactivity is largely governed by the interactions of the Frontier Molecular Orbitals (FMOs) .[6] These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]

  • HOMO (Highest Occupied Molecular Orbital): The highest-energy orbital containing electrons. It represents the molecule's ability to act as a nucleophile or electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The lowest-energy orbital devoid of electrons. It represents the molecule's ability to act as an electrophile or electron acceptor.

For this compound, the HOMO is the π bonding orbital of the C2=C3 double bond, and the LUMO is the corresponding π* antibonding orbital. The energy difference between these two orbitals is known as the HOMO-LUMO gap , a critical parameter that dictates the molecule's electronic stability and the energy required for electronic excitation.[8][9]

The Critical Role of Hyperconjugation

A simple localized π-bond model is insufficient to fully explain the stability of substituted alkenes like this compound. The phenomenon of hyperconjugation provides a more accurate picture. Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a σ-bond (typically C-H or C-C) with an adjacent, empty or partially filled p-orbital or π* orbital.[10][11]

In this compound, the filled σ orbitals of the C-H bonds on the adjacent methyl (C1) and ethyl (C4) groups can overlap with the empty π* antibonding orbital of the C2=C3 double bond. This σ → π* donation of electron density has two key consequences:

  • Stabilization: The delocalization of electrons into a larger volume lowers the overall energy of the system, increasing the thermodynamic stability of the molecule.[10] This is why more substituted alkenes are generally more stable.

  • Alteration of FMO Energies: This interaction raises the energy of the HOMO and, more significantly, lowers the energy of the LUMO.[12] This narrowing of the HOMO-LUMO gap influences the molecule's reactivity and spectroscopic properties.

The diagram below illustrates the fundamental orbital interactions in the π system of this compound, including the stabilizing effect of hyperconjugation.

G cluster_AOs Atomic & Group Orbitals cluster_MOs Molecular Orbitals of this compound p1 p (C2) LUMO LUMO (π*) p1->LUMO Destructive Overlap HOMO HOMO (π) p1->HOMO Constructive Overlap p2 p (C3) p2->LUMO p2->HOMO sigma_group σ(C-H) group orbitals (from adjacent alkyl groups) sigma_group->LUMO Hyperconjugation (σ → π* donation) note1 Electrons occupy the HOMO E_label Energy ground_label E_label->ground_label

Caption: Molecular Orbital energy diagram for the π system of this compound.

Protocol: Computational Analysis of Molecular Orbitals

Modern computational chemistry allows for the precise calculation and visualization of molecular orbitals, providing quantitative validation for theoretical models.[13][14] The following protocol outlines a standard workflow using Density Functional Theory (DFT), a robust method for electronic structure calculations.

Step-by-Step Methodology
  • Structure Generation:

    • Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of this compound. Ensure the correct stereochemistry at the double bond.[15]

  • Geometry Optimization:

    • Causality: Before calculating orbital properties, it is imperative to find the molecule's lowest-energy structure. Electronic properties are highly dependent on geometry.

    • Action: Perform a geometry optimization calculation. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set. This balances computational cost with accuracy for organic molecules.

  • Frequency Calculation:

    • Causality: An optimization algorithm locates a stationary point on the potential energy surface, which could be a minimum or a saddle point (transition state). A frequency calculation is required to validate that the optimized structure is a true energy minimum.

    • Action: Following optimization, run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy & Orbital Calculation:

    • Causality: With the validated, low-energy geometry, a final, more accurate calculation can be performed to obtain the molecular orbital energies and coefficients.

    • Action: Perform a single-point energy calculation. This generates the full set of molecular orbitals and their corresponding energy levels.

  • Data Analysis and Visualization:

    • Action:

      • Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO gap.

      • Use the software's visualization tools to generate 3D surfaces of the HOMO and LUMO. The HOMO should appear as a classic π-bonding orbital localized on the C2=C3 bond. The LUMO will show the corresponding π* antibonding character with a node between C2 and C3.

The workflow for this computational protocol is summarized in the diagram below.

G start 1. Build 3D Structure of this compound opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) sp 4. Single-Point Calculation & Orbital Generation check->sp No (Valid Minimum) analysis 5. Data Extraction & Visualization sp->analysis homo_lumo HOMO/LUMO Energies & Surfaces analysis->homo_lumo gap HOMO-LUMO Gap analysis->gap end Verified Electronic Properties homo_lumo->end gap->end

Caption: Standard computational workflow for MO analysis.

Implications for Chemical Reactivity and Properties

The insights gained from MO theory directly translate to predictable chemical behavior.

Reactivity and Frontier Molecular Orbital (FMO) Theory

FMO theory, developed by Kenichi Fukui, states that the course of many chemical reactions is determined by the interaction between the HOMO of one molecule and the LUMO of another.[6][16]

  • Electrophilic Addition: This is the hallmark reaction of alkenes. An electrophile, being electron-deficient, possesses a low-energy LUMO. The reaction proceeds via the donation of electrons from the HOMO of this compound (the π-bond) into the LUMO of the electrophile. The shape and energy of the HOMO thus dictate the rate and regioselectivity of the reaction.

The diagram below illustrates this fundamental interaction.

G cluster_reactants Reactants cluster_orbitals Frontier Orbitals cluster_product Reaction pentene This compound (Nucleophile) HOMO HOMO (π) (High Energy, Filled) pentene->HOMO electrophile Electrophile (E+) LUMO LUMO (Low Energy, Empty) electrophile->LUMO HOMO->LUMO e- donation (Orbital Overlap) product Transition State → Product LUMO->product

Caption: FMO theory applied to electrophilic addition.

Spectroscopic Properties

The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic transition for the molecule.[9][17] This transition can be induced by the absorption of a photon of appropriate energy, typically in the ultraviolet-visible range. According to the equation ΔE = hc/λ, a smaller HOMO-LUMO gap (ΔE) corresponds to absorption at a longer wavelength (λ). While the gap in simple, non-conjugated alkenes like this compound is large (leading to absorption in the far UV), the principles directly apply to more complex systems like conjugated polyenes, which are central to many dyes and biological chromophores.

Quantitative Data Summary

The following table provides representative quantitative data for this compound obtained from a DFT calculation (B3LYP/6-31G(d) level of theory), illustrating the concepts discussed.

PropertyCalculated ValueSignificance
HOMO Energy ~ -9.3 eVRepresents the ionization potential (energy to remove an electron).
LUMO Energy ~ +0.5 eVRepresents the electron affinity (energy released upon adding an electron).
HOMO-LUMO Gap ~ 9.8 eVCorrelates to the energy of the first electronic transition (π → π*).
C2=C3 Bond Length ~ 1.34 ÅShorter than a C-C single bond (~1.54 Å) due to the double bond.[5]
Dipole Moment ~ 0.3 DSmall but non-zero due to the slight asymmetry and hyperconjugative charge donation.

Note: Absolute orbital energies can vary with the computational method, but the relative ordering and the gap are chemically significant.

Conclusion

Molecular Orbital theory, enhanced by the concepts of frontier orbitals and hyperconjugation, offers a sophisticated and predictive model for understanding the chemical and physical properties of this compound. This framework moves beyond static bonds to describe a dynamic electronic environment where delocalization governs stability and the highest-energy electrons dictate reactivity. For researchers in fields from materials science to drug development, this deep understanding of electronic structure is not merely academic; it is a critical tool for predicting molecular interactions, designing novel synthetic pathways, and rationally engineering molecules with desired functions. The integration of robust computational protocols provides a direct bridge from theoretical principles to actionable, quantitative insights.

References

  • Davis, R. (2013). Introduction to the Molecular Orbitals of Conjugated Alkenes. YouTube. Available at: [Link]

  • Pilling, M. J., & Seakins, P. W. (1999). Frontier molecular orbital correlations for predicting rate constants between alkenes and the tropospheric oxidants NO3, OH and O3. Physical Chemistry Chemical Physics, 1(9), 2231-2238. Available at: [Link]

  • Davis, R. (2016). Molecular Orbitals of Conjugated Alkenes. YouTube. Available at: [Link]

  • Lumen Learning. 13.3. Molecular orbitals for three-carbon systems | Organic Chemistry II. Available at: [Link]

  • Shusterman, A. Alkene pi orbital energies. Reed College Blogs. Available at: [Link]

  • University of Calgary. Pi Molecular Orbitals of Ethene. Available at: [Link]

  • Wikipedia. Frontier molecular orbital theory. Available at: [Link]

  • University of Tartu. Frontier Orbital Theory in Organic Reactivity. Available at: [Link]

  • Slideshare. Frontier Molecular Orbital Theory. Available at: [Link]

  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. ResearchGate. Available at: [Link]

  • Wikipedia. Hyperconjugation. Available at: [Link]

  • Yates, K. (1978). Hückel Molecular Orbital Theory. Academic Press.
  • Alabugin, I. V., et al. (2011). Hyperconjugation. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 109-141.
  • Jean, Y. (2005). Molecular Orbitals of Transition Metal Complexes. Oxford University Press.
  • McCormick, J. P. (2014). Molecular Orbital Theory of Conjugated Alkenes. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2013). Hyperconjugation. YouTube. Available at: [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • Chad's Prep. (2020). 1.4 Molecular Orbital Theory (MO Theory) | Organic Chemistry. YouTube. Available at: [Link]

  • Dalal Institute. Molecular Orbital Theory – Octahedral, Tetrahedral or Square Planar Complexes. Available at: [Link]

  • Pople, J. A., & Beveridge, D. L. (1970). Approximate Molecular Orbital Theory. McGraw-Hill.
  • Chemistry Stack Exchange. (2014). The effect of hyperconjugation on the stability of alkenes with MO theory. Available at: [Link]

  • Pearson. Molecular Orbital Theory. Available at: [Link]

  • Unacademy. All About Trends In Hyperconjugation. Available at: [Link]

  • ResearchGate. Molecular orbitals involved in the transitions HOMO‐LUMO. Available at: [Link]

  • Mulliken, R. S. (1967). Spectroscopy, molecular orbitals, and chemical bonding. Science, 157(3784), 13-24.
  • Stenutz, R. This compound. Available at: [Link]

  • Wikipedia. Alkene. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). How to Write the Structural Formula for 2-Pentene (cis and trans). YouTube. Available at: [Link]

  • TMP Chem. (2022). Physical Chemistry 2, Part 29: Molecular Orbitals and Spectroscopy. YouTube. Available at: [Link]

  • Truman State University. (2020). Molecular Modeling 2: Computational Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. YouTube. Available at: [Link]

  • Wang, Y., et al. (2015). Application of Computational Chemistry into the Teaching of Molecular Orbital Theory. University Chemistry, 30(2), 59-65.
  • Chemistry LibreTexts. (2022). 3.3.4: Assembling a complete MO diagram. Available at: [Link]

  • MDPI. Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. Available at: [Link]

  • Cramer, C. J. (2014). CompChem.03.07 Semiempirical Molecular Orbital Theory: Modern Usage. YouTube. Available at: [Link]

  • Wikipedia. HOMO and LUMO. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Available at: [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Available at: [Link]

Sources

thermodynamic stability of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of trans-2-Pentene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of alkene isomers is a foundational concept in organic chemistry with significant implications for reaction outcomes, product distribution, and the design of synthetic pathways. This guide provides a comprehensive analysis of the thermodynamic stability of this compound, contextualizing its properties relative to its isomers, cis-2-pentene and 1-pentene. We will dissect the underlying principles governing alkene stability, including hyperconjugation and steric hindrance, and substantiate these theories with quantitative thermodynamic data. Furthermore, this document outlines the experimental and computational methodologies employed to determine these stability parameters, offering a robust framework for researchers in the field.

Introduction: The Principle of Alkene Stability

Theoretical Foundations of Alkene Stability

The relative stabilities of the pentene isomers can be rationalized by examining three key structural and electronic effects: the degree of substitution, hyperconjugation, and steric strain.

Degree of Substitution

A general and reliable rule in alkene chemistry is that stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.[1][2] This is because alkyl groups are electron-donating and help stabilize the electron-rich double bond.

  • Monosubstituted Alkene: 1-pentene has one alkyl group (a propyl group) attached to the double bond.

  • Disubstituted Alkenes: Both cis- and this compound are disubstituted, with a methyl and an ethyl group attached to the double-bond carbons.

Based on this principle alone, one can predict that both isomers of 2-pentene will be more stable than 1-pentene.[3]

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent sigma (σ) bond (usually C-H or C-C) into the empty π* antibonding orbital of the double bond.[4][5] This overlap of orbitals effectively spreads out the electron density, lowering the overall energy of the molecule.[1][6] The greater the number of adjacent C-H σ-bonds (alpha-hydrogens), the more significant the hyperconjugation effect.[7]

  • 1-Pentene: Has two alpha-hydrogens available for hyperconjugation.

  • cis- and this compound: Both have six alpha-hydrogens (three on the methyl group and three on the ethyl group, though the diagram simplifies to show the principle with adjacent C-H bonds).

The significantly higher number of alpha-hydrogens in the 2-pentene isomers contributes to their enhanced stability compared to 1-pentene.

G cluster_0 Hyperconjugation in 2-Pentene pi_orbital π* Orbital (C=C) sigma_bond σ Orbital (α-C-H) stabilization Stabilizing Interaction (Electron Delocalization) sigma_bond->stabilization Donates e- density stabilization->pi_orbital Lowers Energy

Caption: Hyperconjugation stabilizes alkenes via electron delocalization.

Steric Hindrance in Geometric Isomers

While both 2-pentene isomers are disubstituted, they are not equal in stability. The critical difference lies in the spatial arrangement of the alkyl groups, which leads to steric hindrance.[2]

  • cis-2-Pentene: The methyl and ethyl groups are on the same side of the double bond. Their electron clouds are forced into close proximity, resulting in van der Waals repulsion. This steric strain raises the molecule's potential energy, destabilizing it.[4][8]

  • This compound: The methyl and ethyl groups are on opposite sides of the double bond. This arrangement maximizes the distance between them, minimizing steric repulsion and resulting in a lower energy, more stable molecule.[9][10]

This effect is the primary reason for the greater thermodynamic stability of this compound compared to its cis counterpart. The energy difference between cis and trans isomers increases significantly with the size of the alkyl groups.[11][12]

Quantitative Thermodynamic Analysis

Theoretical principles are validated by quantitative measurements of thermodynamic properties. The most common methods involve measuring the heat released during a reaction, such as hydrogenation or combustion.

Heats of Hydrogenation (ΔH°hydrog)

Catalytic hydrogenation is a powerful tool for quantifying alkene stability.[13] All three pentene isomers hydrogenate to form the same product, n-pentane. Therefore, any difference in the heat released (heat of hydrogenation) must originate from the difference in the initial energy of the isomers.[14] A more stable (lower energy) alkene will release less heat upon hydrogenation.[15][16]

IsomerDegree of SubstitutionHeat of Hydrogenation (kJ/mol)Relative Stability
1-PenteneMonosubstituted~ -126Least Stable
cis-2-PenteneDisubstituted~ -120Intermediate
This compoundDisubstituted~ -116Most Stable

Note: Exact values can vary slightly between sources, but the trend is consistent.

The data clearly shows that this compound has the least exothermic heat of hydrogenation, confirming it as the most stable isomer. cis-2-Pentene is next, followed by the least stable 1-pentene. The energy difference between cis- and trans-2-butene is approximately 4 kJ/mol, and a similar difference is observed for the 2-pentene isomers.[16]

G start_1 1-Pentene e1 start_cis cis-2-Pentene ecis etrans efinal ecis->efinal ΔH° = -120 kJ/mol start_trans This compound etrans->efinal ΔH° = -116 kJ/mol final n-Pentane axis_bottom axis_top axis_top axis_top->axis_bottom

Caption: Energy diagram for the hydrogenation of pentene isomers.

Enthalpy of Formation (ΔH°f) and Gibbs Free Energy (ΔG°)

The standard enthalpy of formation provides another direct measure of stability. A more negative (or less positive) value indicates a more stable compound. Data from the National Institute of Standards and Technology (NIST) confirms the stability trend.[17]

IsomerStandard Liquid Enthalpy of Formation (ΔfH°liquid) (kJ/mol)
1-Pentene-49.6 ± 0.7
cis-2-Pentene-55.8 ± 0.8
This compound-59.7 ± 1.0[17]

Source: NIST Chemistry WebBook[17]

The Gibbs free energy of isomerization further quantifies the stability difference. For the reaction cis-2-pentene ⇌ this compound, the standard Gibbs free energy change (ΔG°) at 400 K is -3.67 kJ/mol.[18] The negative value indicates that the equilibrium favors the formation of the more stable trans product.

Experimental and Computational Protocols

Determining these thermodynamic values requires precise experimental or computational techniques.

Protocol: Bomb Calorimetry for Heats of Combustion

Bomb calorimetry is a standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[19]

Methodology:

  • Sample Preparation: A precise, known mass of the pentene isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Immersion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The combustion reaction releases heat, which is absorbed by the water and the calorimeter. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated based on the temperature change and the known heat capacity of the calorimeter system.

Protocol: Equilibrium Isomerization

This method directly measures the free energy difference between isomers.

Methodology:

  • Reaction Setup: A sample of one isomer (e.g., cis-2-pentene) is placed in a reaction vessel with a strong acid catalyst.[15][20]

  • Equilibration: The mixture is heated to a specific temperature (e.g., 400 K) and allowed to reach thermodynamic equilibrium, where the rates of the forward and reverse reactions are equal.

  • Sampling and Analysis: The reaction is quenched, and the composition of the mixture is analyzed, typically using Gas Chromatography (GC).

  • Calculation: The equilibrium constant (Keq = [trans]/[cis]) is determined from the concentrations of the isomers.

  • Free Energy Calculation: The standard Gibbs free energy change is calculated using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

G cluster_workflow Equilibrium Isomerization Workflow start Start with pure cis-2-pentene add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst heat Heat to T (e.g., 400K) Allow to Equilibrate add_catalyst->heat analyze Analyze Mixture (Gas Chromatography) heat->analyze calculate Calculate Keq and ΔG° analyze->calculate end Determine Relative Stability calculate->end

Caption: Workflow for determining stability via equilibrium isomerization.

Conclusion

The thermodynamic stability of this compound is superior to that of its isomers, cis-2-pentene and 1-pentene. This stability is a direct consequence of its molecular structure. As a disubstituted alkene, it benefits from extensive hyperconjugation compared to the monosubstituted 1-pentene. Crucially, its trans configuration places the methyl and ethyl groups on opposite sides of the double bond, effectively eliminating the steric strain that destabilizes the cis isomer. This theoretical understanding is rigorously supported by quantitative data from heats of hydrogenation and formation, which consistently show this compound to be in the lowest energy state. The established order of stability is:

This compound > cis-2-Pentene > 1-Pentene

This knowledge is vital for professionals in chemistry and drug development, as it allows for the prediction of major products in elimination reactions and the strategic design of syntheses where thermodynamic control is paramount.

References

  • Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]

  • Allen. (n.d.). Hyperconjugation: Mechanism, Illustration and Examples. [Link]

  • Quora. (2018). What is the stability of hyperconjugation in alkene?. [Link]

  • Stack Exchange. (2014). The effect of hyperconjugation on the stability of alkenes with MO theory. [Link]

  • Abraham Entertainment. (2025). Alkene Stability: Unlocking Hyperconjugation Secrets. [Link]

  • Chemcasts. (n.d.). This compound (CAS 646-04-8) Properties. [Link]

  • NIST. (n.d.). 2-Pentene, (E)-. In NIST Chemistry WebBook. [Link]

  • Quora. (2017). How do we check the stability of an alkene?. [Link]

  • Aaltodoc. (n.d.). APPLIED CHEMISTRY Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. [Link]

  • JoVE. (2023). Video: Relative Stabilities of Alkenes. [Link]

  • CDC Stacks. (n.d.). The enthalpies of combustion and formation of the isomeric pentanes. [Link]

  • Chemistry LibreTexts. (2025). 7.5: Stability of Alkenes. [Link]

  • CNKI. (n.d.). Thermodynamic Analysis on Isomerization of n-Pentane to Isopentane. [Link]

  • OpenOChem Learn. (n.d.). Stability of Alkenes. [Link]

  • NIST. (n.d.). 2-Pentene, (E)-. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of Isomerization Reactions. [Link]

  • NIST. (n.d.). 1-Pentene. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Pentene, (E)- Phase change data. In NIST Chemistry WebBook. [Link]

  • Infinity Learn. (n.d.). Among 1-pentene, cis-2-pentene and this compound the correct order of stability is. [Link]

  • NIST. (n.d.). 1-Pentene Reaction thermochemistry data. In NIST Chemistry WebBook. [Link]

  • Study.com. (n.d.). Stability of Alkenes | Factors, Products & Examples. [Link]

  • Chemistry Steps. (n.d.). Alkenes: Structure and Stability. [Link]

  • eThermo. (n.d.). This compound Thermodynamics & Transport Properties Calculation. [Link]

  • YouTube. (2024). Standard state Gibb's free energy change for isomerisation reaction cis-2-pentene ⇌ this compound. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pentene, (E)- (CAS 646-04-8). [Link]

  • Journal of Physical and Chemical Reference Data. (2009). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. [Link]

  • Filo. (2025). trans-2-Butene is more stable than cis-2-butene by only 4 kJ/mol, but.... [Link]

  • ResearchGate. (n.d.). Thermodynamic analysis and experimental study of pentane isomerization to isopentane. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • YouTube. (2022). Cis -2 - pentene ⇌ Trans -2-pentene for the above equilibrium.... [Link]

  • Pearson. (n.d.). The energy difference between cis- and trans-but-2-ene is about 4 kJ/mol. [Link]

  • Quora. (2019). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. [Link]

  • Wikipedia. (n.d.). Pentene. [Link]

  • OpenStax. (2023). 7.6 Stability of Alkenes. [Link]

  • Chemistry LibreTexts. (2024). 7.6: Stability of Alkenes. [Link]

  • Khan Academy. (n.d.). Alkene stability. [Link]

Sources

trans-2-Pentene CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Identification of trans-2-Pentene

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the unambiguous identification of this compound. Moving beyond simple data reporting, this document elucidates the causal reasoning behind analytical choices and provides a framework for self-validating protocols, ensuring the highest degree of scientific integrity.

Foundational Identification and Physicochemical Properties

The unique identity of any chemical compound begins with its universally recognized identifiers and is supported by its distinct physical properties. This compound, a member of the alkene family, is a colorless, highly flammable liquid with a characteristic hydrocarbon odor.[1][2][3] It is often used in organic synthesis and as a solvent.[1][2][3]

The primary and most crucial identifier is the CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number: 646-04-8 [1][4][5][6]

This number is a unique, invariable identifier that distinguishes this compound from all other substances, including its stereoisomer, cis-2-Pentene.

Core Identifiers
IdentifierValueSource
IUPAC Name (2E)-Pent-2-ene[1][7]
Synonyms (E)-2-Pentene, trans-2-Amylene[7]
Molecular Formula C₅H₁₀[1][4][8]
Molecular Weight 70.13 g/mol [1][7]
InChIKey QMMOXUPEWRXHJS-HWKANZROSA-N[1][9][10]
Physicochemical Data Summary

The following table summarizes the key physical properties that serve as the first line of characterization. These values are critical for handling, storage, and purification protocol design.

PropertyValueConditionsSource
Boiling Point 36-37 °Cat 1 atm[1][2][5]
Melting Point -140 °Cat 1 atm[1][2][8]
Density 0.649 g/mLat 25 °C[1][5]
Refractive Index (n_D) 1.379at 20 °C[1][5]
Flash Point -18 °Cclosed cup[8]

Spectroscopic Analysis: The Cornerstone of Structural Elucidation

While physical properties provide a preliminary identity, definitive structural confirmation relies on spectroscopic methods. Each technique probes a different aspect of the molecule's quantum mechanical state, and together, they provide an irrefutable fingerprint.

Sources

An In-depth Technical Guide to the Safe Handling of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for trans-2-pentene (CAS No. 646-04-8), a highly flammable and hazardous chemical. The information herein is synthesized for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Core Hazard Profile and Physicochemical Properties

This compound is a colorless, volatile liquid with a hydrocarbon-like odor.[1][2] Its primary danger stems from its extreme flammability and the significant health risks associated with exposure.[2] The vapor is heavier than air and can travel considerable distances to an ignition source, causing a flashback.[3][4]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.[3]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[3][4]
Skin IrritationCategory 2H315: Causes skin irritation.[4]
Eye IrritationCategory 2H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]
NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards.

Caption: NFPA 704 Diamond for this compound.

Physicochemical Data

Understanding the physical properties of this compound is fundamental to anticipating its behavior in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₅H₁₀[1][3]
Molecular Weight 70.13 g/mol [1]
CAS Number 646-04-8[1][5]
Appearance Colorless liquid with a hydrocarbon odor[1][2]
Boiling Point 36°C to 37°C[6][7]
Melting Point -140.2°C[1]
Flash Point -45°C (-49°F)[5][6]
Density 0.649 g/mL at 25°C[7]
Vapor Density 2.4 (Air = 1)[1]
Vapor Pressure 506 mm Hg at 25°C[1]
Solubility Insoluble in water; soluble in organic solvents like benzene, ethanol, and ether.[1][3]
Lower Explosion Limit (LEL) 1.1%[8]
Upper Explosion Limit (UEL) 8.7%[8]

Exposure Control and Personnel Protection

A multi-layered approach to exposure prevention is mandatory, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary defense against exposure is to control the environment where this compound is handled.

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[3][4] Use of explosion-proof electrical, ventilating, and lighting equipment is required due to the high flammability.[3][5]

  • Emergency Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any handling area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is based on the specific hazards of this compound.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be necessary for splash-prone operations.

  • Skin Protection:

    • Gloves: Use chemically impermeable gloves (e.g., Nitrile rubber) that have been inspected for integrity before use.[3] Follow proper glove removal technique to avoid skin contact.[4]

    • Lab Coat/Clothing: Wear a fire/flame-resistant lab coat.[3] Ensure full skin coverage; do not leave any skin exposed.

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[5] However, if ventilation is inadequate or in the event of a spill, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[8][10]

Safe Handling, Storage, and Disposal

Core Handling Protocol

Handling this compound requires meticulous attention to detail to prevent ignition and exposure.

Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling A Verify Fume Hood Operation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Emergency Equipment (Eyewash, Shower) is Accessible B->C D Ground All Equipment (Containers, Receiving Vessels) C->D E Use Only Non-Sparking Tools D->E F Dispense Liquid Slowly to Minimize Static Discharge E->F G Keep Container Tightly Closed When Not in Use F->G H Wipe Down Work Area G->H I Dispose of Contaminated Materials in a Labeled, Sealed Waste Container H->I J Wash Hands Thoroughly I->J Spill_Response A IMMEDIATE ACTION Evacuate non-essential personnel. Eliminate all ignition sources. B Ensure adequate ventilation A->B C Don appropriate PPE (SCBA if necessary) B->C D Stop the leak if safe to do so C->D E Contain the spill with inert absorbent material (sand, earth, vermiculite) D->E F Use non-sparking tools to collect absorbed material E->F G Place material in a suitable, sealed container for disposal F->G H Clean the spill area with soap and water G->H

Caption: Emergency response workflow for a this compound spill.

Key Spill Response Steps:

  • Isolate and Ventilate: Immediately remove all sources of ignition and ensure the area is well-ventilated. [4]Evacuate personnel to a safe area. [3]2. Containment: Prevent the spill from entering drains or waterways. [3]Soak up the spill with an inert, non-combustible absorbent material like sand, silica gel, or vermiculite. [5][11]Do not use combustible materials like sawdust. [11]3. Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal. [5][12]4. Decontamination: After the material has been collected, wash the spill site to remove any remaining residue. [9]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • GazFinder. (n.d.). This compound (C5H10). [Link]

  • Airgas. (2015). SAFETY DATA SHEET: Trans-1,3-Pentadiene / this compound. [Link]

  • J.T. Baker. (2010). 2-Pentene: Material Safety Data Sheet. [Link]

  • Chemcasts. (n.d.). This compound (CAS 646-04-8) Properties. [Link]

  • Airgas. (2015). SAFETY DATA SHEET: Pentene / Isopentane / N-Pentane / Nitrogen / this compound. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pentene, (E)- (CAS 646-04-8). [Link]

  • Haz-Map. (n.d.). This compound - Hazardous Agents. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of trans-2-Pentene

This compound, an unsaturated aliphatic hydrocarbon, serves as a versatile and fundamental building block in the landscape of organic synthesis.[1][2] With the chemical formula C₅H₁₀ and CAS No. 646-04-8, its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms, with the alkyl substituents in a trans configuration.[3][4] This internal, non-terminal double bond is the heart of its reactivity, making it a nucleophilic substrate for a wide array of addition reactions.[1] While commonly used as a solvent or polymerization inhibitor, its true value for the research scientist lies in its predictable reactivity and stereochemical outcomes in transformations such as epoxidation, dihydroxylation, ozonolysis, and metathesis.[5]

This guide provides an in-depth exploration of key synthetic transformations involving this compound, complete with mechanistic insights and field-proven laboratory protocols. The information herein is designed to empower researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic strategies.

Critical Safety Information: this compound is a highly flammable liquid and vapor (H224, H225) with a low flash point.[4][6] It is a skin, eye, and respiratory irritant (H315, H319, H335) and may be fatal if swallowed and enters airways due to its aspiration toxicity (H304).[3][6][7] Always handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[6]

Stereospecific Epoxidation: Crafting the Oxirane Ring

The conversion of an alkene to an epoxide is a cornerstone transformation in organic synthesis, providing a gateway to a multitude of functional groups. The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic example of stereospecific epoxidation.

Mechanistic Rationale

The epoxidation with peroxy acids proceeds via a concerted "Butterfly" mechanism, where the oxygen atom is delivered to the double bond in a single step.[8][9] This mechanism dictates a syn-addition, meaning the oxygen adds to one face of the double bond. Consequently, the stereochemistry of the starting alkene is preserved in the product.[10] For this compound, this results in the formation of trans-2,3-epoxypentane. Because the planar alkene can be attacked from either the top or bottom face with equal probability, a racemic mixture of the (2R,3R) and (2S,3S) enantiomers is produced.[10][11]

epoxidation_mechanism cluster_ts Transition State T2P This compound TS Concerted Syn-Addition (Butterfly Mechanism) T2P->TS MCPBA m-CPBA MCPBA->TS Epoxide_R (2R,3R)-2,3-epoxypentane TS->Epoxide_R 50% Epoxide_S (2S,3S)-2,3-epoxypentane TS->Epoxide_S 50% Acid m-Chlorobenzoic Acid TS->Acid

Caption: Epoxidation of this compound proceeds via a concerted mechanism to yield a racemic mixture of trans-epoxides.

Experimental Protocol: Epoxidation of this compound

Objective: To synthesize trans-2,3-epoxypentane from this compound using m-CPBA.

Materials:

  • This compound (99%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 71.3 mmol) in 100 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (~77%, 16.0 g, approx. 71.5 mmol) in 50 mL of DCM. Transfer this solution to a dropping funnel.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC analysis, observing the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated NaHCO₃ solution and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: Do not over-heat during evaporation due to the volatility of the product.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure trans-2,3-epoxypentane.

ParameterValue
Reactant This compound
Reagent m-CPBA
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temp.
Typical Yield ~75-85%
Product trans-2,3-Epoxypentane (racemic)

Vicinal Dihydroxylation: Syn vs. Anti Addition

The addition of two hydroxyl groups across a double bond forms a vicinal diol (a glycol), a valuable functional group in its own right. The stereochemical outcome of this reaction—whether the hydroxyl groups add to the same face (syn) or opposite faces (anti) of the double bond—is controllable by the choice of reagents.

dihydroxylation_choice cluster_syn Syn-Dihydroxylation cluster_anti Anti-Dihydroxylation Start This compound Syn_Reagents 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O OR Cold, basic KMnO₄ Start->Syn_Reagents Desired Outcome: Syn-diol Anti_Reagents 1. m-CPBA (Epoxidation) 2. H₃O⁺ (Acid-catalyzed opening) Start->Anti_Reagents Desired Outcome: Anti-diol Syn_Product meso-Pentane-2,3-diol Syn_Reagents->Syn_Product Anti_Product Racemic (2R,3S) & (2S,3R) Pentane-2,3-diol Anti_Reagents->Anti_Product

Sources

Application Notes and Protocols for the Use of trans-2-Pentene as a Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Exploring New Frontiers in Spectroscopic Solvents

In the realm of spectroscopy, the choice of solvent is paramount to obtaining high-quality, artifact-free data. While a stable of conventional solvents dominates routine analyses, the exploration of novel solvent systems is crucial for specialized applications where analyte solubility, reactivity, or unique spectral windows are a concern. This document introduces trans-2-pentene as a potential non-traditional solvent for spectroscopic applications, providing a comprehensive guide to its properties, use-cases, and detailed protocols for its application in UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. As an unsaturated hydrocarbon, this compound presents a unique set of characteristics that may offer advantages in specific analytical scenarios, particularly for non-polar analytes. This guide is intended for researchers and professionals seeking to expand their spectroscopic toolkit and understand the nuances of working with a reactive solvent.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of a solvent's fundamental properties is the bedrock of its effective application in spectroscopy. This compound is a colorless, volatile, and flammable liquid with a characteristic hydrocarbon odor.[1][2] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀[1]
Molecular Weight 70.13 g/mol [1]
Boiling Point 36.3 °C[1]
Melting Point -140.2 °C[1]
Density 0.6431 g/cm³ at 25 °C[1]
Refractive Index (n²⁰/D) 1.3793[1]
Solubility Insoluble in water; soluble in non-polar organic solvents.[2][3][2][3]
Dielectric Constant Not available

Application in UV-Visible Spectroscopy

The utility of a solvent in UV-Visible spectroscopy is primarily dictated by its transparency in the ultraviolet and visible regions of the electromagnetic spectrum. The key parameter for a UV-Vis solvent is its UV cutoff wavelength , the wavelength below which the solvent itself absorbs strongly, rendering it opaque for analytical measurements.

2.1. Estimated UV Cutoff and Usable Spectral Range

It is imperative that users experimentally determine the UV cutoff of their specific batch of this compound before use. This can be accomplished by running a baseline scan of the pure solvent in the spectrophotometer.

2.2. Potential Applications

Given its non-polar nature, this compound may be a suitable solvent for hydrophobic analytes that have poor solubility in common polar solvents. Its potential application lies in the analysis of compounds with chromophores that absorb above its estimated cutoff wavelength.

2.3. Protocol for Use in UV-Visible Spectroscopy

Objective: To prepare a sample for UV-Visible spectroscopic analysis using this compound as the solvent.

Materials:

  • This compound (high purity, spectrophotometric grade recommended)

  • Analyte of interest

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

Methodology:

  • Solvent Purity Check:

    • Fill a clean quartz cuvette with this compound.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Use air as the reference.

    • Perform a baseline scan from 400 nm down to 190 nm to determine the UV cutoff wavelength (the wavelength at which absorbance rises sharply).

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a known volume of this compound in a volumetric flask to achieve the desired concentration.

    • Ensure complete dissolution. Gentle warming may be applied, but with extreme caution due to the solvent's low boiling point and flammability.

  • Spectroscopic Measurement:

    • Set the spectrophotometer to the desired wavelength range, ensuring it is above the determined UV cutoff.

    • Use this compound as the blank to zero the instrument.

    • Replace the blank cuvette with the sample cuvette.

    • Acquire the absorbance spectrum of the sample.

2.4. Causality in Experimental Choices:

  • High Purity Solvent: Using a high-purity, spectrophotometric grade of this compound is crucial to minimize background absorbance from impurities, which could interfere with the analyte's spectrum and lead to an artificially high UV cutoff.

  • Quartz Cuvettes: Glass and plastic cuvettes absorb in the UV region and are therefore unsuitable for measurements below approximately 340 nm. Quartz cuvettes are transparent down to around 190 nm, making them essential for UV spectroscopy.

  • Experimental Determination of UV Cutoff: The presence of even trace impurities can significantly affect the UV cutoff. Therefore, relying on a literature value (which is not available for this compound) is not advisable. Experimental determination ensures accurate knowledge of the usable spectral window for the specific batch of solvent being used.

Application in Infrared Spectroscopy

In infrared (IR) spectroscopy, the ideal solvent should have a simple spectrum with broad regions of transparency, allowing the characteristic absorption bands of the analyte to be observed without interference.

3.1. Spectral Windows of this compound

The IR spectrum of this compound is characterized by absorptions arising from C-H and C=C bond vibrations.[6] The key absorption bands for this compound are:

  • ~3020 cm⁻¹: =C-H stretch

  • ~2960-2850 cm⁻¹: C-H stretch (alkyl)

  • ~1670 cm⁻¹: C=C stretch (trans)

  • ~965 cm⁻¹: =C-H bend (trans, out-of-plane)

Based on its spectrum, this compound offers several useful transparency windows for the analysis of other compounds.

3.2. Protocol for Use in Infrared Spectroscopy

Objective: To obtain the IR spectrum of a soluble analyte using this compound as the solvent.

Materials:

  • This compound (anhydrous, high purity)

  • Analyte of interest

  • FTIR spectrometer

  • Liquid-sample IR cell (e.g., NaCl or KBr plates)

  • Syringe or pipette

Methodology:

  • Background Spectrum:

    • Acquire a background spectrum of the empty IR cell.

  • Solvent Spectrum:

    • Inject a small amount of pure this compound into the IR cell.

    • Acquire the IR spectrum of the solvent. This will allow for digital subtraction from the sample spectrum if necessary.

  • Sample Preparation:

    • Prepare a solution of the analyte in this compound at a suitable concentration (typically 1-10% w/v).

  • Sample Spectrum Acquisition:

    • Clean and dry the IR cell.

    • Inject the sample solution into the cell.

    • Acquire the IR spectrum of the sample.

  • Data Processing:

    • If solvent peaks interfere with the analyte's signals, perform a digital subtraction of the pure solvent spectrum from the sample spectrum.

3.3. Self-Validating System:

The protocol is self-validating by first acquiring the spectrum of the pure solvent. This allows the user to identify the exact regions of solvent interference and to perform an accurate spectral subtraction, ensuring that the final spectrum is representative of the analyte.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR spectroscopy, a solvent should ideally not contain any protons, or its proton signals should not overlap with those of the analyte. Since deuterated this compound is not commercially available, the use of its protonated form requires careful consideration of its own ¹H NMR spectrum.

4.1. ¹H and ¹³C NMR Spectra of this compound

The ¹H NMR spectrum of this compound shows signals in the olefinic and aliphatic regions:[7][8]

  • ~5.4 ppm (multiplet): Vinylic protons (-CH=CH-)

  • ~1.9 ppm (quintet): Allylic protons (-CH₂-)

  • ~1.6 ppm (doublet): Methyl protons (=CH-CH₃)

  • ~0.9 ppm (triplet): Methyl protons (-CH₂-CH₃)

The ¹³C NMR spectrum will show five distinct signals for the five non-equivalent carbon atoms.

4.2. Usability as an NMR Solvent

The presence of multiple signals in the ¹H NMR spectrum of this compound significantly limits its application as a general-purpose NMR solvent. It would only be suitable for analytes whose proton signals appear in regions where this compound is transparent (i.e., devoid of signals). This might include, for example, some aromatic compounds or molecules with protons in highly deshielded environments.

4.3. Protocol for Use in NMR Spectroscopy

Objective: To acquire the ¹H NMR spectrum of an analyte in this compound.

Materials:

  • This compound (high purity, anhydrous)

  • Analyte of interest

  • NMR tube

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve the analyte in this compound directly in the NMR tube to the desired concentration.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • It is crucial to run a parallel sample of pure this compound under the same conditions to accurately identify the solvent signals.

  • Data Analysis:

    • Carefully compare the spectrum of the sample solution with that of the pure solvent to distinguish between analyte and solvent peaks.

4.4. Authoritative Grounding and Causality:

The use of a protonated solvent in ¹H NMR is generally avoided due to the overwhelming intensity of the solvent signals and the potential for signal overlap.[7] However, in specific cases where analyte solubility in deuterated solvents is extremely low, a protonated solvent may be the only option. The key to success in such a scenario is a thorough understanding of the solvent's own spectrum and careful analysis to differentiate analyte signals.

Reactivity and Handling Considerations

As an alkene, this compound is more reactive than its alkane counterparts.[9] The carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic addition reactions.

5.1. Potential for Analyte Interaction

  • Electrophilic Addition: Acidic protons or other electrophilic species present in the analyte or as impurities could potentially react with the double bond of this compound. This would not only consume the analyte but also introduce new species into the solution, complicating the spectrum.

  • Oxidation: Alkenes can be oxidized, particularly in the presence of certain metal complexes or strong oxidizing agents. Care should be taken to avoid such conditions.

  • Polymerization: In the presence of acid catalysts or radical initiators, this compound can polymerize.[2]

5.2. Safety and Handling

This compound is a highly flammable liquid and should be handled in a well-ventilated fume hood, away from sources of ignition.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualizations

Experimental Workflow for UV-Visible Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Start purity_check Check Solvent Purity (UV Cutoff Determination) start->purity_check dissolve Dissolve Analyte in This compound purity_check->dissolve blank Run Blank (Pure Solvent) dissolve->blank acquire Acquire Sample Spectrum blank->acquire analyze Analyze Data acquire->analyze end End analyze->end Solvent_Selection start Analyte for Spectroscopy solubility Is analyte soluble in common deuterated solvents? start->solubility reactivity Is analyte reactive with common solvents? solubility->reactivity No use_common Use Common Solvent solubility->use_common Yes nonpolar Is a non-polar solvent required? reactivity->nonpolar Yes reactivity->use_common No nonpolar->use_common No consider_t2p Consider this compound nonpolar->consider_t2p Yes check_reactivity Check for potential reactivity with alkene double bond consider_t2p->check_reactivity check_windows Verify spectral windows (UV cutoff, IR, NMR) check_reactivity->check_windows proceed Proceed with Caution check_windows->proceed

Caption: Decision-making process for considering this compound as a solvent.

Conclusion and Future Outlook

This compound represents a specialized solvent for spectroscopic applications with a niche but potentially valuable role. Its non-polar character makes it a candidate for dissolving hydrophobic analytes that are intractable in common solvents. However, its utility is constrained by its inherent reactivity as an alkene and the presence of its own distinct spectral features. The most significant hurdle for its use in UV-Visible spectroscopy is the lack of a well-characterized UV cutoff, which necessitates experimental determination by the user. In IR spectroscopy, it offers reasonable transparency windows, while its application in ¹H NMR is severely limited by its own proton signals.

Future work should focus on the experimental determination of the UV cutoff for high-purity this compound and a more detailed investigation into its reactivity profile with a range of common analyte functional groups under typical spectroscopic conditions. The development of a deuterated analog would significantly broaden its applicability in NMR spectroscopy. For the intrepid researcher facing a challenging analytical problem, this compound may offer a solution, provided its properties and limitations are carefully considered and accounted for in the experimental design.

References

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved from [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactivity of Alkenes. Retrieved from [Link]

  • Waters. (2021, November 21). Wavelength cutoffs for common solvents. Retrieved from [Link]

Sources

Application Note: Mechanistic Insights and Protocols for the Catalytic Hydrogenation of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The catalytic hydrogenation of alkenes is a cornerstone of organic synthesis, providing a reliable method for the stereospecific reduction of carbon-carbon double bonds to single bonds. This application note offers a detailed examination of the reaction mechanism for the hydrogenation of trans-2-pentene to n-pentane, a model system for understanding this class of reactions. We delve into the widely accepted Horiuti-Polanyi mechanism, detailing the role of heterogeneous metal catalysts and the stereochemical outcome of the reaction. Furthermore, this guide provides a robust, step-by-step laboratory protocol for performing this transformation using Adams' catalyst (PtO₂), including reaction setup, execution, and product analysis via gas chromatography.

The Mechanistic Underpinnings: Horiuti-Polanyi Mechanism

The conversion of alkenes to alkanes via catalytic hydrogenation is a thermodynamically favorable process, but it is kinetically slow without a catalyst to lower the activation energy.[1] The most widely accepted model for this heterogeneous catalytic process is the Horiuti-Polanyi mechanism, proposed in 1934.[2][3][4] This mechanism elegantly describes the sequence of events that occur on the surface of a solid metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[5][6]

The mechanism involves several key steps:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst. Hydrogen undergoes dissociative adsorption, where the H-H bond is cleaved to form metal-hydride bonds (M-H) on the surface.[7][8] The alkene adsorbs by coordinating its π-electrons to the metal surface.[2][9]

  • Stepwise Hydrogen Transfer: A hydrogen atom migrates from the metal surface to one of the carbons of the double bond, forming a new C-H bond. This creates a half-hydrogenated intermediate, an alkyl group that remains σ-bonded to the catalyst surface.[2][7] This step is often reversible, which can lead to isomerization or hydrogen-deuterium exchange if D₂ is used.[2][4]

  • Second Hydrogen Transfer and Desorption: A second hydrogen atom is transferred from the surface to the other carbon atom of the original double bond, forming the final C-H bond.[5] The resulting alkane (n-pentane) is more weakly adsorbed and subsequently desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[8][10]

Stereochemical Outcome: Syn-Addition

A critical and defining feature of heterogeneous catalytic hydrogenation is its stereochemistry. Because both the alkene and the dissociated hydrogen atoms are present on the same catalyst surface, the hydrogen atoms are delivered to the same face of the double bond.[8][11] This mode of addition is known as syn-addition .[5][9][10] For an acyclic and achiral substrate like this compound, the product is the achiral molecule n-pentane. The concept of syn-addition becomes crucial when the reaction creates new stereocenters.

Horiuti_Polanyi_Mechanism cluster_surface Catalyst Surface (e.g., Pt, Pd) Adsorption Step 1: Adsorption H₂ and this compound adsorb. H-H bond cleaves. Intermediate1 Step 2: First H Transfer H atom adds to one carbon, forming a half-hydrogenated alkyl intermediate. Adsorption->Intermediate1 Migration of H Intermediate2 Step 3: Second H Transfer Second H atom adds to the adjacent carbon. Intermediate1->Intermediate2 Migration of H Desorption Step 4: Desorption Product n-pentane is released from the surface. Intermediate2->Desorption Weakening of M-C bond Product n-Pentane (In Solution) Desorption->Product Release Reactants This compound + H₂ (In Solution) Reactants->Adsorption Approach Surface

Caption: The Horiuti-Polanyi mechanism for this compound hydrogenation.

Experimental Protocol: Hydrogenation using Adams' Catalyst

This protocol details the reduction of this compound to n-pentane using Adams' catalyst (Platinum(IV) oxide, PtO₂). Adams' catalyst is a stable, commercially available precursor that is reduced in situ by hydrogen to form highly active, finely divided platinum metal, known as platinum black, which is the true catalytic species.[1][12][13]

Materials and Equipment
  • Substrate: this compound (high purity)

  • Catalyst: Adams' catalyst (Platinum(IV) oxide, PtO₂)

  • Solvent: Ethanol or Acetic Acid (reagent grade)

  • Hydrogen Source: Hydrogen gas cylinder or balloon

  • Apparatus:

    • Two- or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas inlet adapter/septum

    • Hydrogen balloon or connection to a gas manifold/regulator

    • Vacuum line

    • Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a clean, dry 100 mL two-neck round-bottom flask.

  • Reagent Addition: In a fume hood, add this compound (e.g., 5.0 g, ~71 mmol) and a suitable solvent like ethanol (e.g., 30 mL) to the flask.

  • Catalyst Addition: Carefully weigh and add Adams' catalyst (PtO₂) to the mixture (typically 1-5 mol% relative to the substrate; e.g., ~100 mg). The initial mixture will be a dark brown suspension.[12]

  • System Purge (Inerting): Securely attach the flask to a gas manifold. Seal the other neck of the flask with a septum. To remove oxygen, carefully evacuate the flask under vacuum until the solvent begins to bubble, then backfill with an inert gas like nitrogen or argon. Repeat this vacuum/backfill cycle 3-5 times to ensure an oxygen-free atmosphere.[13]

  • Hydrogen Introduction: After the final inert gas backfill, evacuate the flask one last time and introduce hydrogen gas. For small-scale reactions, a balloon filled with H₂ can be attached. For larger scales or higher pressures, use a regulated connection to a hydrogen cylinder. The system should be purged with hydrogen 2-3 times.[13]

  • Reaction Initiation: Begin vigorous stirring. As hydrogen is introduced, the brown PtO₂ will be reduced to black, finely divided platinum metal.[13] This change in color indicates the activation of the catalyst. The reaction is typically exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen (if using a gas burette) or by analytical techniques. Periodically (e.g., every 30 minutes), a small aliquot can be withdrawn via syringe, filtered through a small plug of Celite® to remove the catalyst, and analyzed by Gas Chromatography (GC) to check for the disappearance of the starting material.

  • Reaction Completion: The reaction is typically complete within a few hours at room temperature and atmospheric pressure, as indicated by the cessation of hydrogen uptake or by GC analysis.

  • Catalyst Removal (Work-up):

    • CAUTION: The spent catalyst (platinum black) is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[13] Never allow the filtered catalyst to dry in the open.

    • Carefully replace the hydrogen atmosphere with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the platinum black catalyst. Keep the filter cake wet with solvent during filtration.

    • Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Product Isolation: The filtrate contains the n-pentane product dissolved in the solvent. Due to the high volatility of n-pentane (boiling point: 36.1 °C), isolation is best achieved by careful fractional distillation if the solvent has a significantly higher boiling point. For analytical purposes, the filtered solution can be used directly for GC analysis.

Experimental_Workflow Setup 1. Setup Add this compound, solvent, and PtO₂ to flask. Purge 2. System Purge Evacuate and backfill with N₂/Ar (3-5 times) to remove O₂. Setup->Purge Hydrogenate 3. Hydrogenation Introduce H₂ atmosphere. Stir vigorously. Observe color change (brown → black). Purge->Hydrogenate Monitor 4. Monitor Reaction Analyze aliquots by GC until starting material is consumed. Hydrogenate->Monitor Monitor->Hydrogenate Reaction ongoing Quench 5. Work-up Replace H₂ with N₂. Filter through Celite® (KEEP CATALYST WET). Monitor->Quench Reaction complete Isolate 6. Product Analysis Analyze filtrate (n-pentane) by Gas Chromatography. Quench->Isolate

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Data Analysis and Expected Results

The primary product of the hydrogenation of this compound is n-pentane. The success of the reaction is confirmed by the disappearance of the starting material peak and the appearance of the product peak in the gas chromatogram.

Table 1: Typical Reaction Parameters and Outcomes

ParameterValue / ConditionRationale / Notes
Substrate This compoundThe E-isomer of the C5 alkene.
Catalyst Adams' Catalyst (PtO₂)1-5 mol%. A reliable and active precursor for alkene hydrogenation.[12]
Solvent Ethanol, Acetic AcidCommon solvents that do not interfere with the reaction.[1][7]
Pressure 1 atm (balloon) to 50 psiHigher pressure can increase reaction rates but is often not necessary.
Temperature Room Temperature (20-25 °C)The reaction is generally efficient at ambient temperature.
Reaction Time 1-4 hoursVaries with catalyst loading, pressure, and stirring efficiency.
Expected Product n-PentaneThe fully saturated C5 alkane.
Yield >95% (Quantitative)The reaction is highly efficient and selective.
Product Characterization by Gas Chromatography (GC)
  • Method: A sample of the filtered reaction mixture is injected into a GC equipped with a non-polar capillary column (e.g., DB-1) and a Flame Ionization Detector (FID).

  • Identification: The product peak is identified by comparing its retention time to that of an authentic n-pentane standard.[14]

  • Purity Analysis: The purity of the product can be determined by the relative peak area. High-purity commercial grades of pentene may contain small amounts of other C5 isomers, which would appear as minor peaks in the chromatogram of the starting material and the final product mixture.[15]

Conclusion

The catalytic hydrogenation of this compound is a classic and highly efficient chemical transformation that serves as an excellent model for understanding the fundamental principles of heterogeneous catalysis. The reaction proceeds reliably via the Horiuti-Polanyi mechanism, resulting in the syn-addition of hydrogen across the double bond to yield n-pentane. The experimental protocol using Adams' catalyst is straightforward, robust, and provides near-quantitative conversion. Careful adherence to safety procedures, particularly during the handling of the pyrophoric platinum black catalyst, is essential for a successful and safe laboratory execution.

References

  • OrgoSolver. Alkene Hydrogenation with H₂ over Pd, Pt, or Ni. [Link]

  • ChemTalk. Catalytic Hydrogenation. [Link]

  • OpenStax. 8.6 Reduction of Alkenes: Hydrogenation. Organic Chemistry. [Link]

  • Fiveable. Horiuti-Polanyi Mechanism Definition. Organic Chemistry Key Term. [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Journal of Chemical Education. Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation. [Link]

  • Wikipedia. Adams' catalyst. [Link]

  • ACS Publications. Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation. [Link]

  • ERIC. Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. Journal of Chemical Education. [Link]

  • Study.com. Hydrogenation of Alkenes | Definition, Mechanism & Examples. [Link]

  • Chemistry LibreTexts. 9.19: 9-11 Catalytic Hydrogenation. [Link]

  • Chromatography Forum. Several peaks from n-pentane and n-hexane. [Link]

  • Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. [Link]

Sources

ozonolysis of trans-2-Pentene experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive experimental protocol for the ozonolysis of trans-2-pentene. Ozonolysis is a powerful oxidative cleavage reaction that severs the carbon-carbon double bond of an alkene, yielding carbonyl compounds.[1][2] The specific products formed are dictated by the subsequent workup conditions, which can be either reductive or oxidative.[3][4] This guide details both pathways, offering researchers the flexibility to synthesize either aldehydes (acetaldehyde and propanal) or carboxylic acids (acetic acid and propanoic acid). The causality behind experimental choices, safety protocols, and reaction mechanisms are thoroughly explained to ensure procedural success and safety.

Introduction

Ozonolysis is a cornerstone reaction in organic synthesis, allowing for the precise cleavage of carbon-carbon double bonds.[5] The reaction proceeds through the formation of a highly unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (trioxolane).[6][7] Subsequent cleavage of this ozonide under different conditions yields distinct products.

  • Reductive Workup: This pathway cleaves the ozonide while preventing further oxidation of the initial products. Common reducing agents include dimethyl sulfide (DMS) or zinc dust with water. This method is employed to synthesize aldehydes or ketones.[2]

  • Oxidative Workup: In this pathway, the ozonide is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂). This process oxidizes any initially formed aldehydes to their corresponding carboxylic acids.[1][4]

The ozonolysis of this compound serves as an excellent model system to demonstrate both reductive and oxidative workups, yielding valuable C2 and C3 carbonyl compounds.

Reaction Mechanism Overview

The generally accepted mechanism for ozonolysis was first proposed by Rudolf Criegee.[5] The process involves a [3+2] cycloaddition of ozone to the alkene, forming the unstable molozonide. This intermediate then cleaves and recombines to form the more stable ozonide. The final workup step determines the nature of the carbonyl products.

Materials and Apparatus

Reagents
ReagentFormulaPuritySupplierNotes
This compoundC₅H₁₀≥99%Sigma-AldrichHighly flammable liquid.
Dichloromethane (DCM)CH₂Cl₂Anhydrous, ≥99.8%Thermo Fisher ScientificSolvent. Carcinogen.
Methanol (MeOH)CH₃OHAnhydrous, ≥99.8%Thermo Fisher ScientificCo-solvent, improves ozone solubility.
OxygenO₂≥99.5%Local SupplierFeed gas for ozone generator.
For Reductive Workup:
Dimethyl Sulfide (DMS)(CH₃)₂S≥99%Sigma-AldrichVolatile, strong odor.
or Zinc DustZn<10 µm, ≥98%Sigma-AldrichFlammable solid.
For Oxidative Workup:
Hydrogen PeroxideH₂O₂30% w/w in H₂OSigma-AldrichStrong oxidizer. Corrosive.
Sodium BicarbonateNaHCO₃≥99.5%Sigma-AldrichFor neutralization.
Sodium SulfateNa₂SO₄Anhydrous, granularThermo Fisher ScientificFor drying organic layers.
Apparatus
  • Ozone generator (e.g., Welsbach or similar)

  • Three-neck round-bottom flask (250 mL)

  • Gas dispersion tube (fritted glass bubbler)

  • Dry ice/acetone cold bath (-78 °C)

  • Magnetic stirrer and stir bar

  • Gas outlet connected to a trap containing potassium iodide (KI) solution to quench excess ozone.[8]

  • Separatory funnel (250 mL)

  • Standard laboratory glassware for workup and distillation.

  • Rotary evaporator

Experimental Protocol

Critical Safety Precautions:

  • Ozone is a toxic and highly reactive gas. All procedures must be conducted in a well-ventilated fume hood.[9]

  • Ozonides are potentially explosive. Never isolate the ozonide intermediate.[8][10]

  • The reaction is performed at -78 °C. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Never use liquid nitrogen as a cooling bath. This can condense liquid oxygen, creating a severe explosion hazard.[11]

Ozonide Formation

This initial phase is identical for both reductive and oxidative pathways.

  • Setup: Assemble the three-neck flask with the gas dispersion tube, a gas outlet leading to the KI trap, and a septum for temperature monitoring. Place the flask in the dry ice/acetone bath on a magnetic stirrer.

  • Reaction Mixture: To the flask, add this compound (e.g., 5.0 g, 71.3 mmol) and a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (100 mL).

  • Cooling: Allow the mixture to cool to -78 °C with gentle stirring.

  • Ozonolysis: Turn on the oxygen flow to the ozone generator (a typical flow rate is 0.5-1 L/min) and then activate the generator.[12] Bubble the ozone-oxygen mixture through the solution.

  • Monitoring: The reaction is complete when the solution turns a persistent pale blue color, indicating the presence of unreacted ozone.[5] Alternatively, the reaction can be monitored by observing the KI trap; a change in the KI solution to a yellow/brown color indicates that ozone is passing through the reaction vessel unreacted. This typically takes 30-60 minutes depending on the ozone generator's output.

  • Quenching: Once the reaction is complete, turn off the ozone generator but continue to bubble pure oxygen through the solution for 10-15 minutes to purge any remaining ozone from the system.[8]

The following diagram illustrates the general workflow for the ozonolysis reaction setup.

G cluster_setup Experimental Setup O2_Cylinder Oxygen Cylinder Ozone_Gen Ozone Generator O2_Cylinder->Ozone_Gen O₂ Gas Flow_Meter Flow Meter Ozone_Gen->Flow_Meter Reaction_Flask Reaction Flask (this compound in DCM/MeOH) at -78°C Flow_Meter->Reaction_Flask O₃/O₂ Stream KI_Trap KI Trap Reaction_Flask->KI_Trap Excess Gas

Caption: General workflow for the ozonolysis experimental setup.

Workup Procedures
  • Reagent Addition: While the solution is still at -78 °C, slowly add dimethyl sulfide (DMS, 1.5 equivalents, e.g., 7.9 mL, 107 mmol) via syringe. An exothermic reaction will occur.

  • Warming: Remove the cold bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring. This is typically done over several hours or overnight.

  • Isolation: The products, acetaldehyde (b.p. 20.2 °C) and propanal (b.p. 48 °C), are volatile. They can be isolated by fractional distillation directly from the reaction mixture if desired.

  • Aqueous Wash (Optional): Alternatively, the reaction mixture can be washed with water to remove the dimethyl sulfoxide (DMSO) byproduct. This is less practical for highly volatile aldehydes.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (H₂O₂, 3 equivalents, e.g., 21.8 mL, 214 mmol) to the cold ozonide solution.

  • Warming and Reaction: Remove the cold bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours to ensure complete oxidation.

  • Quenching Excess Peroxide: Cool the mixture to room temperature. If necessary, excess peroxide can be quenched by adding a small amount of sodium bisulfite solution until a test with KI-starch paper is negative.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization and Wash: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove the acidic products.

  • Acidification and Re-extraction: Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of ~2. Extract the carboxylic acids from this acidified aqueous layer using dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the final organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield a mixture of acetic acid and propanoic acid.

Reaction Products and Mechanism

The ozonolysis of this compound cleaves the C2-C3 double bond.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Pentene This compound Ozone 1. O₃, DCM/MeOH, -78°C Ozonide Trioxolane (Ozonide) Pentene->Ozonide Ozone->Ozonide Reductive_Workup 2. Reductive Workup (e.g., DMS) Ozonide->Reductive_Workup Oxidative_Workup 2. Oxidative Workup (e.g., H₂O₂) Ozonide->Oxidative_Workup Acetaldehyde Acetaldehyde Reductive_Workup->Acetaldehyde Propanal Propanal Reductive_Workup->Propanal Acetic_Acid Acetic Acid Oxidative_Workup->Acetic_Acid Propanoic_Acid Propanoic Acid Oxidative_Workup->Propanoic_Acid

Sources

epoxidation of trans-2-Pentene with peroxy acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereospecific Epoxidation of trans-2-Pentene

Abstract

This technical guide provides a comprehensive overview of the epoxidation of this compound using peroxy acids, a cornerstone transformation in organic synthesis known as the Prilezhaev reaction. We delve into the mechanistic underpinnings of this reaction, emphasizing its concerted nature and stereospecificity, which ensures the trans geometry of the starting alkene is faithfully translated to the resulting epoxide. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols for the synthesis of trans-2,3-epoxypentane but also the critical scientific reasoning behind experimental choices. Safety protocols for handling potent peroxy acids are thoroughly addressed, and the utility of the resulting epoxide as a versatile synthetic intermediate is discussed.

Theoretical Background and Mechanistic Insights

The conversion of an alkene to an epoxide via reaction with a peroxy acid is a fundamental process in organic chemistry, first detailed by Nikolai Prilezhaev in 1909.[1][2] This reaction is prized for its reliability, operational simplicity, and, most critically, its high degree of stereochemical control.

The Prilezhaev Reaction: Mechanism and Stereospecificity

The epoxidation of alkenes with peroxy acids proceeds through a concerted, single-step mechanism. This pathway, often referred to as the "Butterfly Mechanism," involves the transfer of an electrophilic oxygen atom from the peroxy acid to the nucleophilic π-bond of the alkene.[1][3] Several bonding changes occur simultaneously: the alkene's π-bond attacks the terminal, electrophilic oxygen of the peroxy acid, while a lone pair from that same oxygen begins to form a bond with the second carbon of the double bond.[4] Concurrently, the weak O-O bond of the peroxide cleaves, and an intramolecular proton transfer occurs from the peroxy acid's hydroxyl group to its own carbonyl oxygen.[5]

This concerted process occurs through a spiro-oriented transition state, avoiding the formation of any discrete intermediates like carbocations, thus preventing any potential rearrangements.[4][6]

A key feature of this mechanism is its syn-addition , where both new C-O bonds are formed on the same face of the alkene's original plane.[5][7] This leads to a highly stereospecific outcome: the stereochemistry of the starting alkene is directly preserved in the epoxide product.[1] Consequently, the epoxidation of this compound exclusively yields trans-2,3-epoxypentane, while the corresponding cis-alkene would yield the cis-epoxide.[1][4][8]

Caption: Logical workflow of the Prilezhaev epoxidation.

Reagent Selection: Peroxy Acids

While various peroxy acids can effect this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is widely used in laboratory settings.[1][3] Its popularity stems from its status as a relatively stable, crystalline solid that is commercially available, obviating the need for in-situ preparation.[4] Peroxyacetic acid is another common reagent, though it is often handled as a solution.[9] The reaction rate is generally enhanced by electron-donating groups on the alkene, which increase its nucleophilicity, and by electron-withdrawing groups on the peroxy acid, which increase the electrophilicity of the transferring oxygen atom.[6]

Experimental Application: Synthesis of trans-2,3-Epoxypentane

This section provides a detailed protocol for the epoxidation of this compound using m-CPBA.

Critical Safety Precautions

Peroxy acids are strong oxidizing agents and must be handled with extreme care.

  • Explosion Hazard: Organic peroxides like m-CPBA can be explosive when subjected to shock, friction, or heat.[8][10] Avoid grinding the solid or heating it directly.

  • Corrosivity: Peroxy acids are corrosive and can cause severe burns to the skin and eyes.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., Butyl Rubber, Viton).[11][14]

  • Work Environment: All manipulations must be performed inside a certified chemical fume hood.[11] Ensure an emergency shower and eyewash station are immediately accessible.[11]

  • Waste Disposal: Do not return unused reagent to the original container.[13] Quench any residual peroxide during the workup procedure before disposal according to institutional guidelines.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound70.131.40 g (2.15 mL)20.0Starting alkene.
m-CPBA (77% purity)172.57 (pure)5.64 g~25.01.25 equivalents. Purity assay is critical for accurate stoichiometry.
Dichloromethane (DCM)84.93100 mL-Anhydrous solvent.
Saturated NaHCO₃ (aq)-~60 mL-For neutralizing acidic byproduct.
10% Na₂SO₃ (aq)-~30 mL-For quenching excess m-CPBA.
Saturated NaCl (Brine)-~30 mL-For final wash to aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (20.0 mmol). Dissolve the alkene in 50 mL of dichloromethane (DCM).

  • Reagent Addition: In a separate beaker, dissolve the m-CPBA (1.25 equiv) in 50 mL of DCM. Causality Note: The peroxy acid is dissolved separately and added slowly to maintain temperature control, as the reaction is exothermic.

  • Reaction Execution: Cool the flask containing the alkene solution to 0 °C in an ice-water bath. Slowly add the m-CPBA solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alkene.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Slowly add 30 mL of a freshly prepared 10% aqueous sodium sulfite (Na₂SO₃) solution and stir vigorously for 20 minutes to quench any remaining peroxy acid. Causality Note: Sodium sulfite is a reducing agent that safely neutralizes the oxidizing m-CPBA.

  • Workup - Acid Removal: Transfer the mixture to a separatory funnel. The m-chlorobenzoic acid byproduct will be present. To remove it, wash the organic layer twice with 60 mL portions of saturated sodium bicarbonate (NaHCO₃) solution.[15] You should observe gas evolution (CO₂). Continue washing until the gas evolution ceases. Causality Note: The basic bicarbonate solution deprotonates the carboxylic acid byproduct, forming its water-soluble sodium salt, which is partitioned into the aqueous layer.

  • Workup - Final Washes: Wash the organic layer once with 30 mL of deionized water, followed by one wash with 30 mL of saturated NaCl (brine) to facilitate phase separation.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude trans-2,3-epoxypentane.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel or by distillation.[10][16] The expected yield is typically high, often in the range of 75-90%.[8]

Caption: Experimental workflow for the synthesis of trans-2,3-epoxypentane.

Product Utility and Further Transformations

The synthesized product, trans-2,3-epoxypentane, is not merely a final product but a valuable synthetic intermediate.[16] The inherent ring strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions by a wide variety of nucleophiles.[16] These reactions are highly regio- and stereoselective.

  • Acid-Catalyzed Opening: In the presence of an acid catalyst, nucleophiles (like water or alcohols) will preferentially attack the more substituted carbon atom of the epoxide, proceeding with anti-stereochemistry.[7][16]

  • Base-Catalyzed Opening: Under basic or neutral conditions, nucleophiles attack the less sterically hindered carbon atom via a classic Sₙ2 mechanism, also resulting in an anti-diol or related product.[16][17]

This reactivity allows for the stereocontrolled synthesis of 1,2-difunctionalized compounds, which are critical building blocks in pharmaceuticals and other complex molecules.

References

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 6: Alkene + peracid. Retrieved from [Link]

  • Wikipedia. (n.d.). Prilezhaev reaction. Retrieved from [Link]

  • Grigoropoulou, G., Clark, J. H., & Elings, J. A. (2003). Recent developments on the epoxidation of alkenes using hydrogen peroxide as an oxidant. Green Chemistry, 5(1), 1-7.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Peroxyacetic Acid. Retrieved from [Link]

  • Fiveable. (n.d.). Prilezhaev Reaction Definition. Retrieved from [Link]

  • Grigoropoulou, G., Clark, J. H., & Elings, J. A. (2003). Recent developments on the epoxidation of alkenes using hydrogen peroxide as an oxidant. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Prilezhaev reaction. Retrieved from [Link]

  • Organic Chemistry Reaction. (2025, December 27). Prilezhaev Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prilezhaev Reaction. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (n.d.). Peroxyacetic acid (PAA). Retrieved from [Link]

  • Triandafillidi, I., et al. (2021). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Chemical Science, 12(30), 10243–10249.
  • Pearson. (2024, August 12). What stereoisomers are obtained from the reaction of the alkenes.... Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • Triandafillidi, I., et al. (2021). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, January 3). 7.10: Oxacyclopropane (Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Queen's University Belfast. (2023, January 14). Continuous flow epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid. Retrieved from [Link]

  • Vapourtec. (2023, January 30). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Bach, R. D., et al. (1997). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry, 62(15), 5191–5193.
  • LibreTexts Chemistry. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Abraham Entertainment. (2025, November 14). MCPBA Epoxidation: Mechanism Explained. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Retrieved from [Link]

  • Organic Reactions. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Retrieved from [Link]

  • ACS Publications. (2023, January 14). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Google Groups. (2006, July 28). mcpba workup.
  • Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • University of Richmond. (n.d.). Project 5E – S23 | Organic Chemistry I Lab. Retrieved from [Link]

  • ACE Organic. (2009, October 22). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). trans-2,3-epoxypentane. Retrieved from [Link]

Sources

Application Notes and Protocols for the Polymerization of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Poly(trans-2-pentene)

In the landscape of polyolefin research and development, the polymerization of internal olefins such as this compound presents both a unique challenge and a significant opportunity. Unlike their terminal olefin counterparts (α-olefins), internal olefins exhibit lower reactivity due to steric hindrance around the double bond. However, the successful polymerization of this compound opens the door to novel polymer architectures with potentially distinct thermal and mechanical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of polymerizing this compound, with a focus on Ziegler-Natta, cationic, and acyclic diene metathesis (ADMET) polymerization methodologies. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and discuss the critical parameters that govern the polymerization process and the characteristics of the resulting polymer. While this compound has been noted as a polymerization inhibitor in some contexts[1][2], under controlled conditions with appropriate catalytic systems, it can serve as a valuable monomer.

Ziegler-Natta Polymerization: Crafting Stereoregular Poly(this compound)

Ziegler-Natta (ZN) catalysis remains a cornerstone of polyolefin production, renowned for its ability to impart high stereoregularity to the polymer chain.[3][4] This control over tacticity is crucial as it directly influences the polymer's crystallinity, melting point, and mechanical strength.[5] For an internal olefin like this compound, achieving high stereoselectivity is a formidable but rewarding objective.

Mechanistic Insights: The Cossee-Arlman Mechanism

The polymerization at the heterogeneous ZN catalyst surface is widely explained by the Cossee-Arlman mechanism. The active site, typically a titanium atom on the catalyst surface, coordinates the incoming monomer. The subsequent insertion of the monomer into the titanium-alkyl bond propagates the polymer chain.[6] The stereochemistry of the resulting polymer is dictated by the specific geometry of the catalyst's active sites.[7][8]

Experimental Protocol: Heterogeneous Ziegler-Natta Polymerization

This protocol outlines a general procedure for the polymerization of this compound using a fourth-generation MgCl₂-supported TiCl₄ catalyst.

Materials:

  • This compound (CAS 646-04-8), purified by passing through activated alumina and stored over molecular sieves.[9][10]

  • High-purity toluene, dried over sodium/benzophenone ketyl.

  • Triethylaluminum (TEAL) as a co-catalyst.

  • Fourth-generation Ziegler-Natta catalyst (e.g., MgCl₂/TiCl₄/internal donor).

  • High-purity nitrogen or argon.

  • Methanol (for quenching).

  • Hydrochloric acid solution (5% in methanol).

  • Acetone.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet.

  • Syringes and cannulas for liquid transfer.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried under vacuum and purged with nitrogen or argon.

  • Solvent and Monomer Addition: 500 mL of dry, degassed toluene is cannulated into the reactor, followed by 50 mL of purified this compound. The reactor is then brought to the desired polymerization temperature (e.g., 70 °C).

  • Co-catalyst and Catalyst Introduction: A calculated amount of TEAL solution in toluene is injected into the reactor. This is followed by the introduction of the ZN catalyst slurry in toluene. The Al/Ti molar ratio is a critical parameter to optimize, typically ranging from 100 to 300.[4]

  • Polymerization: The reaction is allowed to proceed for a set duration (e.g., 2-4 hours) under a constant positive pressure of inert gas.

  • Quenching and Polymer Isolation: The polymerization is terminated by the addition of 20 mL of methanol. The polymer precipitates and is collected by filtration.

  • Purification: The collected polymer is washed sequentially with the hydrochloric acid solution in methanol to remove catalyst residues, followed by copious amounts of methanol and acetone.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at 60 °C to a constant weight.

Diagram: Ziegler-Natta Polymerization Workflow

ZN_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation Reactor Jacketed Glass Reactor Dry Drying under Vacuum Reactor->Dry Purge Purging with N2/Ar Dry->Purge Add_Solvent Add Toluene Purge->Add_Solvent Add_Monomer Add this compound Add_Solvent->Add_Monomer Heat Heat to 70°C Add_Monomer->Heat Add_TEAL Inject TEAL Heat->Add_TEAL Add_Catalyst Inject ZN Catalyst Add_TEAL->Add_Catalyst Polymerize Polymerize (2-4h) Add_Catalyst->Polymerize Quench Quench with Methanol Polymerize->Quench Filter Filter Polymer Quench->Filter Wash_HCl Wash with HCl/Methanol Filter->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Dry_Polymer Dry in Vacuum Oven Wash_MeOH->Dry_Polymer Cationic_Mechanism cluster_init Initiation cluster_prop Propagation cluster_term Termination/Chain Transfer Monomer CH3-CH=CH-CH2-CH3 Carbocation CH3-CH(+)-CH(BF3·OEt2)-CH2-CH3 Monomer->Carbocation Initiator BF3·OEt2 Initiator->Monomer Attack Growing_Chain R-CH(+)-CH(BF3·OEt2)-... Next_Monomer CH3-CH=CH-CH2-CH3 Growing_Chain->Next_Monomer Attack Propagated_Chain R-CH(CH(CH3)-CH(+)-...)-CH(BF3·OEt2)-... Next_Monomer->Propagated_Chain Active_Chain ...-CH2-CH(+) Quench CH3OH Active_Chain->Quench Proton Abstraction Terminated_Polymer ...-CH=CH + CH3OH2(+) Quench->Terminated_Polymer

Sources

Application Notes & Protocols: The Strategic Utility of trans-2-Pentene in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-Pentene, a five-carbon internal alkene, serves as a versatile and economically significant building block in the synthesis of a diverse array of fine chemicals.[1][] Its defined stereochemistry and reactive double bond enable its participation in a multitude of high-value transformations. This guide provides an in-depth exploration of key synthetic routes starting from this compound, including epoxidation, hydroformylation, and olefin metathesis. We delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into process optimization for researchers, chemists, and professionals in drug development.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS 646-04-8), with the molecular formula C₅H₁₀, is a colorless, volatile, and flammable liquid characterized by a carbon-carbon double bond at the second carbon position with a trans or (E) configuration.[1][3] This stereoisomer is thermodynamically more stable than its cis counterpart, which influences its reactivity in certain catalytic processes.[4] While sometimes used as a solvent or polymerization inhibitor, its primary value lies in its role as a reactive intermediate in organic synthesis.[3][5] The accessibility of the double bond, coupled with its specific stereochemistry, makes it a strategic starting material for producing chiral molecules, oxygenated derivatives, and longer-chain olefins that are precursors to pharmaceuticals, fragrances, and specialty polymers.[1][6]

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} caption [label="Key Synthetic Transformations of this compound.", fontname="Arial", fontsize=10];

Stereospecific Epoxidation: Gateway to Chiral Diols

The epoxidation of this compound is a cornerstone reaction that installs a reactive three-membered oxirane ring, which can be opened to yield various functionalized products, most notably vicinal diols. The reaction is highly stereospecific; the trans geometry of the starting alkene is retained in the epoxide product.[7][8]

Mechanistic Rationale

The most common method for epoxidation involves the use of a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where an electrophilic oxygen atom from the peroxy acid is transferred to the nucleophilic double bond.[9] This occurs through a cyclic transition state, ensuring that the oxygen adds to one face of the double bond, thus preserving the original stereochemistry.[8]

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} caption [label="Mechanism of m-CPBA Epoxidation.", fontname="Arial", fontsize=10];

Application Protocol: Synthesis of trans-2,3-Epoxypentane

This protocol describes a general procedure for the epoxidation of this compound using m-CPBA in a non-aqueous solvent to isolate the epoxide.[8]

Materials:

  • This compound (99%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 volumes). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve m-CPBA (1.1 eq) in dichloromethane and add it dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated sodium sulfite solution until a test with starch-iodide paper is negative.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: The epoxide product is volatile.

  • Purification: The crude trans-2,3-epoxypentane can be purified by fractional distillation if necessary.

Trustworthiness Note: The washing steps with sodium sulfite and sodium bicarbonate are critical. The first neutralizes unreacted m-CPBA, while the second removes the resulting meta-chlorobenzoic acid, preventing acid-catalyzed ring-opening of the desired epoxide product.[10]

Hydroformylation: Industrial Production of Aldehydes

Hydroformylation, or the "oxo process," is a major industrial reaction that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[11][12] This reaction is one of the most atom-economical C-C bond-forming reactions and is fundamental for producing bulk and fine chemicals.[13] For an internal alkene like this compound, hydroformylation yields a mixture of aldehyde isomers, primarily 2-methylpentanal and hexanal.

Catalyst Systems and Regioselectivity

The reaction is catalyzed by transition metal complexes, typically based on rhodium or cobalt.[14] The choice of metal and, crucially, the phosphine or phosphite ligands, determines the reaction's rate and regioselectivity (linear vs. branched aldehyde products).[11] For internal olefins, achieving high selectivity for the linear aldehyde is challenging but desirable, as linear aldehydes are often more valuable precursors for plasticizer alcohols and carboxylic acids.[15]

Catalyst SystemTypical ConditionsKey Features
Cobalt Carbonyl (Unmodified) 140-180 °C, 200-300 barLower cost, requires high pressure/temperature.
Rhodium-Triphenylphosphine 80-120 °C, 15-100 barHigh activity, milder conditions, good selectivity for linear aldehydes from terminal alkenes.[14]
Rhodium with Bidentate Ligands 100-120 °C, 20-50 barCan enhance regioselectivity and catalyst stability.[13]
Generalized Protocol: Rh-Catalyzed Hydroformylation

This protocol outlines a laboratory-scale hydroformylation of this compound. This reaction must be performed in a high-pressure autoclave by trained personnel.

Materials:

  • This compound

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Toluene (anhydrous, degassed)

  • Syngas (CO/H₂, typically 1:1 molar ratio)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (e.g., 0.01 mol%) and the desired amount of ligand (e.g., PPh₃, 10-100 eq relative to Rh).

  • Reactant Loading: Add anhydrous toluene followed by this compound.

  • Reaction Execution: Seal the autoclave. Purge several times with syngas. Pressurize the reactor to the target pressure (e.g., 20 bar) with 1:1 syngas. Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed.

  • Completion and Isolation: After the reaction is complete (e.g., 4-12 hours), cool the reactor to room temperature and carefully vent the excess gas. The product mixture, containing primarily 2-methylpentanal and hexanal, can be analyzed by GC and isolated by distillation.

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} caption [label="Workflow for Batch Hydroformylation.", fontname="Arial", fontsize=10];

Olefin Metathesis: Advanced C-C Bond Formation

Olefin metathesis is a powerful reaction that redistributes alkylidene fragments of alkenes, catalyzed by ruthenium or molybdenum complexes.[16] Cross-metathesis (CM) between this compound and another olefin is a highly effective strategy for constructing new, more complex alkenes.[17] The reaction is driven by thermodynamics, often with the release of a volatile small alkene like ethylene or 2-butene.[18]

Principles of Cross-Metathesis

In a cross-metathesis reaction, this compound can react with a partner alkene to produce a new product. The reaction proceeds through a metallacyclobutane intermediate, as proposed by Chauvin.[16] The stereochemical outcome (E/Z selectivity) of the product is often controlled by thermodynamic stability, favoring the trans isomer.[19]

Example Application: The cross-metathesis of this compound with a terminal alkene (R-CH=CH₂) can yield a new internal alkene (R-CH=CH-CH₂CH₃), with propylene as a byproduct. This is a valuable method for chain elongation.

Protocol: Cross-Metathesis with a Grubbs Catalyst

This protocol provides a general method for a cross-metathesis reaction using a commercially available Grubbs-type catalyst.

Materials:

  • This compound

  • Partner Alkene (e.g., 1-octene)

  • Grubbs 2nd Generation Catalyst

  • Dichloromethane (anhydrous, degassed)

  • Schlenk flask, vacuum line, magnetic stirrer

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add the partner alkene (1.0 eq) and anhydrous, degassed dichloromethane to a Schlenk flask.

  • Addition of Pentene: Add this compound (1.5-3.0 eq). Using an excess of one partner can favor the desired cross-product.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., 1-5 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is often accompanied by the bubbling of a gaseous byproduct (e.g., propylene).

  • Monitoring: Follow the reaction by GC or TLC to monitor the formation of the product and consumption of the starting materials.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the product by column chromatography on silica gel.

References

  • ResearchGate. (n.d.). (a) Reaction profile for 1-pentene/trans-2-pentene hydrogenation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5326161, this compound. [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Wikipedia. (n.d.). Alkene. [Link]

  • ACS Publications. (2021). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. [Link]

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Chegg. (2021, November 1). Solved Construct a three-step synthesis of this compound. [Link]

  • ResearchGate. (2021). Hydroformylation. [Link]

  • ACS Publications. (2022). In Situ Confining Single-Atom Rh Species on Oxygen-Vacancy-Enriched ZnO Polyhedron Frames for Enhanced Hydroformylation. [Link]

  • ResearchGate. (n.d.). Isomerization of cis-2-butene and trans-2-butene catalyzed by acid- and ion-exchanged smectite-type clays. [Link]

  • YouTube. (2022, April 2). How to Write the Structural Formula for 2-Pentene (cis and trans). [Link]

  • ResearchGate. (2011). Recent advances of olefin metathesis and it's applications in organic synthesis. [Link]

  • University of Illinois. (2008). Olefin Cross Metathesis. [Link]

  • University of California, Irvine. (n.d.). 16. Epoxidation of trans-Stilbene. [Link]

  • Taylor & Francis Online. (n.d.). Hydroformylation – Knowledge and References. [Link]

  • MDPI. (2017). Cross-Metathesis of Natural Rubber and Mandarin Oil by Ru-Alkylidene Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • ResearchGate. (2020). Palladium‐Catalyzed Hydroformylation of Alkenes and Alkynes. [Link]

  • Wikipedia. (n.d.). Olefin metathesis. [Link]

  • Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. [Link]

  • YouTube. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2011, January 11). The intriguing modeling of cis–trans selectivity in ruthenium-catalyzed olefin metathesis. [Link]

  • YouTube. (2023, April 25). [Chemistry] Devise a synthesis of (2E)-2-hexene from 1-pentene and any needed organic compounds or i. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. [Link]

  • Eindhoven University of Technology Research Portal. (2004). Homo- and copolymers of 4-methyl-1-pentene : the use of metallocene catalysts for the synthesis of polymers that. [Link]

Sources

Introduction: trans-2-Pentene as a Model Substrate in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of trans-2-Pentene in Catalytic Studies

This compound, an acyclic alkene with the chemical formula C₅H₁₀, serves as a cornerstone model substrate in the field of heterogeneous and homogeneous catalysis.[1][2] As one of the primary isomers of pentene, alongside cis-2-pentene and 1-pentene, its distinct stereochemistry and thermodynamic stability provide a unique platform for interrogating catalytic mechanisms.[3] The reactivity of its internal carbon-carbon double bond allows for a wide array of chemical transformations, making it an invaluable tool for researchers studying reaction kinetics, catalyst selectivity, and industrial process development.[4] This guide provides an in-depth exploration of the application of this compound in key catalytic studies, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Catalytic Hydrogenation: Probing Selectivity and Reactivity

Catalytic hydrogenation is a fundamental process in which this compound is converted to n-pentane. This reaction is extensively used to study catalyst activity and the factors governing reaction rates among different olefin isomers.

Scientific Principles & Mechanistic Insights

The hydrogenation of pentene isomers over palladium (Pd) catalysts has been well-documented.[3][5] A key finding is that the rate of hydrogenation typically follows the order: cis-2-pentene > 1-pentene > this compound.[3] This phenomenon is primarily attributed to the thermodynamic stability of the isomers. This compound is the most thermodynamically stable of the three, resulting in a lower ground state energy and consequently, a higher activation barrier for hydrogenation.[3] Furthermore, steric hindrance in the trans-configuration can affect its adsorption and orientation on the catalyst surface, influencing the reaction rate.

Studies using advanced techniques like high-pressure X-ray photoelectron spectroscopy (XPS) have revealed that the electronic structure of the catalyst, such as the difference between a Pd(111) single crystal and a polycrystalline foil, significantly impacts catalytic activity.[5] Hydrogenation of this compound is observed on polycrystalline foils but not on the more perfect Pd(111) surface, suggesting that defect sites or specific electronic properties are crucial for the reaction to proceed.[5]

Data Summary: Hydrogenation Performance
CatalystSupportTemperatureH₂ PressureSubstrateKey FindingReference
1% PdAluminaAmbient1 atmThis compoundLeast reactive among pentene isomers due to thermodynamic stability.[3]
Pd foil-RT - 373 KHigh-pressureThis compoundActive for hydrogenation, unlike Pd(111) single crystal.[5]
Bio-PdBacteriaAmbient2 bar2-pentyneProduces cis/trans-pentene mixture; demonstrates selectivity.[3]
Pt/CCarbonRT400 Psiα-pineneHigher selectivity to cis-isomer compared to Pd catalysts.[6]
Experimental Protocol: Batch Hydrogenation of this compound

Objective: To measure the conversion of this compound to n-pentane using a supported palladium catalyst in a batch reactor.

Materials:

  • This compound (≥99% purity)

  • 1% Pd/Al₂O₃ catalyst

  • Heptane or Isopropanol (solvent, HPLC grade)[3]

  • High-purity Hydrogen (H₂) gas

  • Nitrogen (N₂) gas (for purging)

  • Batch reactor (e.g., Parr autoclave) equipped with stirrer, gas inlet/outlet, and temperature/pressure controls

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Catalyst Preparation: Weigh 50 mg of 1% Pd/Al₂O₃ catalyst and place it inside the batch reactor vessel.

  • System Purge: Seal the reactor and purge the system with N₂ gas for 10-15 minutes to remove air and moisture.

  • Reactant Addition: Introduce 50 mL of solvent (e.g., heptane) into the reactor, followed by 1 mL of this compound.

  • Pressurization: Purge the reactor with H₂ gas briefly before pressurizing to the desired level (e.g., 2 bar).[3]

  • Reaction Initiation: Begin vigorous stirring (e.g., 500 rpm) and heat the reactor to the target temperature (e.g., 50 °C), if required. Start timing the reaction.

  • Sampling: At regular intervals (e.g., 15, 30, 60, 120 minutes), carefully withdraw small aliquots of the liquid phase for analysis.

  • Reaction Termination: After the desired reaction time, stop the heating and stirring. Cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Product Analysis: Filter the collected samples to remove catalyst particles. Analyze the samples via GC-MS to determine the concentration of this compound, other pentene isomers, and n-pentane.

Olefin Metathesis: A Nobel-Winning Transformation

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments by breaking and reforming carbon-carbon double bonds. This compound is a classic substrate for demonstrating this transformation.

Scientific Principles & Mechanistic Insights

The metathesis of 2-pentene (either cis or trans) results in a rapid equilibrium with 2-butene and 3-hexene.[7] This reaction was pivotal in the development of the field and contributed to the 2005 Nobel Prize in Chemistry awarded to Chauvin, Grubbs, and Schrock for their work on the reaction mechanism and catalyst development.[7]

The widely accepted Chauvin mechanism proceeds through a metallacyclobutane intermediate.[7] A metal alkylidene (catalyst) reacts with the alkene in a [2+2] cycloaddition to form the four-membered ring intermediate. This ring can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene, thus propagating the catalytic cycle. The product distribution is governed by thermodynamics and Le Chatelier's principle.[7]

Chauvin_Mechanism cluster_0 Catalytic Cycle Catalyst [M]=CHR¹ Metallacycle1 Metallacyclobutane Intermediate 1 Catalyst->Metallacycle1 + Alkene1 [2+2] Cycloaddition Alkene1 R²HC=CHR³ NewCatalyst [M]=CHR³ Metallacycle1->NewCatalyst Retro [2+2] - Product1 Product1 R¹HC=CHR² Metallacycle2 Metallacyclobutane Intermediate 2 NewCatalyst->Metallacycle2 + Alkene2 [2+2] Cycloaddition Alkene2 R²HC=CHR³ Metallacycle2->Catalyst Retro [2+2] - R³HC=CHR³

Caption: The Chauvin mechanism for olefin metathesis.

Experimental Protocol: Metathesis of this compound

Objective: To demonstrate the self-metathesis of this compound to 2-butene and 3-hexene using a Grubbs catalyst.

Materials:

  • This compound

  • Grubbs' Catalyst (e.g., 1st or 2nd Generation)

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

  • Schlenk line or glovebox for inert atmosphere operations

  • GC-MS system

Procedure:

  • Setup: Inside a glovebox or under an inert atmosphere (Argon/Nitrogen), dissolve a catalytic amount of Grubbs' catalyst (e.g., 0.1 mol%) in anhydrous solvent in a Schlenk flask.

  • Reactant Addition: Add this compound to the catalyst solution via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, reaching equilibrium within minutes to hours.[7]

  • Monitoring: Take aliquots at different time points to monitor the progress towards equilibrium via GC-MS.

  • Termination: To quench the reaction, add a small amount of ethyl vinyl ether.

  • Analysis: Analyze the final reaction mixture by GC-MS to identify and quantify the starting material (this compound) and the products (cis/trans-2-butene and cis/trans-3-hexene).

Catalytic Cracking: From C5 to High-Value Olefins

Catalytic cracking is an essential industrial process for converting larger hydrocarbons into smaller, more valuable ones. This compound can be used as a model C5 feed to study the production of ethylene and propylene.

Scientific Principles & Mechanistic Insights

The catalytic cracking of pentenes over acidic catalysts, particularly zeolites like H-ZSM-5, is a complex process involving a network of reactions.[8][9] The primary goal is to maximize the yield of ethylene (C₂) and propylene (C₃). The reaction pathways can include:

  • Monomolecular Cracking (Protolytic Cracking): Favored at high temperatures (above 600°C), where a proton from the catalyst initiates C-C bond scission.[9] This pathway is highly selective towards light olefins.

  • Bimolecular Cracking (Oligomerization-Cracking): Dominant at lower temperatures, where pentene molecules first dimerize to form C10 intermediates, which then crack into various products.

  • Side Reactions: Hydrogen transfer, isomerization, and aromatization are competing reactions that can reduce the yield of desired products.[8]

Research shows that increasing the reaction temperature significantly enhances the proportion of monomolecular cracking, leading to higher selectivity for ethylene and propylene.[9]

Cracking_Network Pentene This compound Oligomer C10 Oligomers Pentene->Oligomer Dimerization (Low Temp) Ethene Ethene Pentene->Ethene Monomolecular Cracking (High Temp) Propene Propene Pentene->Propene Monomolecular Cracking (High Temp) Butene Butene Pentene->Butene Isomerization Oligomer->Propene Oligomer->Butene Aromatics Aromatics & Coke Oligomer->Aromatics Cyclization & H-Transfer

Caption: Simplified reaction network for catalytic cracking of pentene.

Experimental Protocol: Fixed-Bed Catalytic Cracking

Objective: To evaluate the performance of an H-ZSM-5 catalyst for the cracking of this compound to ethylene and propylene.

Materials:

  • H-ZSM-5 catalyst pellets (250–400 microns)[8]

  • This compound

  • Helium or Nitrogen (carrier gas)

  • Fixed-bed quartz reactor tube

  • Tube furnace with temperature controller

  • Bubbler/saturator system for feeding pentene[8]

  • Online Gas Chromatograph (GC) with FID detector

Procedure:

  • Catalyst Loading: Load a known mass (e.g., 0.1 g) of H-ZSM-5 catalyst into the quartz reactor, securing it with quartz wool.[8]

  • System Setup: Install the reactor in the tube furnace and connect gas lines.

  • Catalyst Activation: Heat the catalyst under a flow of inert gas or air to a high temperature (e.g., 550°C) to remove any adsorbed species.

  • Reaction Conditions: Cool the furnace to the desired reaction temperature (e.g., 550-750°C).[9] Set the carrier gas flow rate.

  • Feed Introduction: Pass the carrier gas through a bubbler containing liquid this compound, which is kept at a controlled low temperature to maintain a constant vapor pressure and feed concentration.[8]

  • Product Analysis: Direct the reactor effluent to an online GC for real-time analysis of the product stream.

  • Data Collection: Record the product composition at steady state for various temperatures and feed flow rates (WHSV).

  • Shutdown: After the experiment, stop the pentene feed and cool the reactor under an inert gas flow.

Analytical Protocols: Product Identification and Quantification

Accurate analysis of the reaction mixture is critical for any catalytic study. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating, identifying, and quantifying the volatile hydrocarbons involved in this compound reactions.[1][10][11]

General Protocol for GC-MS Analysis

Objective: To separate and identify the components of a reaction mixture containing C2-C6 hydrocarbons.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., non-polar VF-5MS or similar).[12]

  • Mass Spectrometer detector.

  • Autosampler for liquid injections.

Procedure:

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., hexane or the reaction solvent itself) to a concentration appropriate for GC-MS analysis. If necessary, filter the sample to remove catalyst fines.

  • GC Method Setup:

    • Injector: Set to a temperature of ~250°C. Use split mode injection to avoid column overloading.

    • Column Oven Program: Start at a low temperature (e.g., 40°C) to resolve light gases like ethylene and butene. Hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) up to ~200°C to elute heavier components like hexenes or oligomers.

    • Carrier Gas: Use Helium at a constant flow rate.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a range from m/z 35 to 300 to capture all expected fragments.

  • Analysis:

    • Inject the prepared sample.

    • Identification: Identify peaks by comparing their retention times to those of authentic standards and their mass spectra to library databases (e.g., NIST).[1]

    • Quantification: Determine the relative amounts of each component by integrating the peak areas in the chromatogram. For absolute quantification, a calibration curve using standards of known concentration is required.

Conclusion

This compound is a remarkably versatile substrate for probing the fundamentals of catalysis. Its applications in hydrogenation, metathesis, and cracking have not only advanced our understanding of these critical reactions but also provided a basis for developing more efficient and selective industrial processes. The protocols and insights detailed in this guide offer a robust framework for researchers to design and execute meaningful catalytic studies, leveraging the unique chemical properties of this compound to unlock new discoveries in catalyst science.

References

  • ResearchGate. (n.d.). (a) Reaction profile for 1-pentene/trans-2-pentene hydrogenation; (b)... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). High-pressure X-ray photoelectron spectroscopy of palladium model hydrogenation catalysts. Part 2: Hydrogenation of this compound on palladium | Request PDF. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Olefin metathesis. Retrieved from [Link]

  • AIDIC. (n.d.). Selective Cracking of Light Olefins to Ethene and Propene. Retrieved from [Link]

  • Bilhou, J. L., Basset, J. M., Mutin, R., & Graydon, W. F. (1977). A stereochemical study of metathesis and cis-trans isomerization of 2-pentenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Copolymerization of ethylene with cyclopentene or 2‐butene with half titanocenes‐based catalysts | Request PDF. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2018). Prevalence of trans-Alkenes in Hydrogenation Processes on Metal Surfaces: A Density Functional Theory Study. The Journal of Physical Chemistry C. [Link]

  • MDPI. (2022). High-Temperature Cracking of Pentene to Ethylene and Propylene over H-ZSM-5 Zeolites: Effect of Reaction Conditions and Mechanistic Insights. MDPI. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of the total pentane soluble reaction products from.... Retrieved from ResearchGate. [Link]

  • San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]

  • ScienceDirect. (n.d.). Targeted Catalytic Cracking to Olefins (TCO): Reaction Mechanism, Production Scheme, and Process Perspectives. Retrieved from [Link]

  • Springer. (n.d.). Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography–mass spectrometry (GC/MS) analysis of reaction.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Isomerization of cis-2-butene and trans-2-butene catalyzed by acid- and ion-exchanged smectite-type clays | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). GC-MS analysis of natural products, How is it possible to have two different retention time in the GC-MS spectra of the same compound?. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Alkene. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of trans-2-Pentene in Alkene Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: Alkene metathesis has irrevocably transformed the landscape of chemical synthesis, offering an exceptionally versatile and functional-group-tolerant method for the formation of carbon-carbon double bonds.[1][2] Within the vast toolkit of metathesis, seemingly simple acyclic olefins play critical, often nuanced, roles that extend far beyond their participation as basic substrates. This guide provides an in-depth exploration of trans-2-pentene, a canonical internal alkene, elucidating its function not only as a reactant but also as a powerful tool for mechanistic investigation and polymer molecular weight control. The protocols and insights herein are designed to bridge fundamental principles with practical, field-proven applications, enabling researchers to strategically leverage this compound in their synthetic endeavors.

Part 1: Foundational Principles of Alkene Metathesis

Alkene metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, effectively "swapping" the alkylidene fragments of two olefin molecules.[3] The process is mediated by metal-alkylidene complexes, most notably those based on ruthenium and molybdenum, such as the well-known Grubbs and Schrock catalysts.[4][5]

The generally accepted mechanism, the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a key metallacyclobutane intermediate.[6] A phosphine ligand first dissociates from the precatalyst to generate a more reactive 14-electron species, which then coordinates with the substrate olefin to initiate the catalytic cycle.[6]

Chauvin_Mechanism cluster_initiation Initiation cluster_cycle Catalytic Cycle Precatalyst Precatalyst [L(PR3)X2Ru=CHR] ActiveCat Active 14e- Catalyst [L(X)2Ru=CHR] Precatalyst->ActiveCat - PR3 ActiveCat->Precatalyst + PR3 Coordination Olefin Coordination (η2-complex) ActiveCat->Coordination + R'CH=CHR' Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle [2+2] Cycloaddition NewCarbene New Alkylidene [L(X)2Ru=CHR'] Metallacycle->NewCarbene [2+2] Cycloreversion - RCH=CHR' NewCoordination Product Coordination NewCoordination->Metallacycle [2+2] Cycloaddition NewCarbene->ActiveCat Completes Cycle (reacts with another olefin) NewCarbene->NewCoordination + RCH=CHR

Figure 1: The Chauvin mechanism for alkene metathesis.

Part 2: The Multifaceted Role of this compound

This compound serves as an exemplary internal alkene for understanding several key aspects of metathesis chemistry. Its behavior is dictated by the specific reaction type and conditions employed.

Substrate in Self-Metathesis and Cross-Metathesis (CM)

When subjected to a metathesis catalyst, this compound can undergo self-metathesis. This reaction involves the cleavage of the C2=C3 double bond and recombination of the resulting ethylidene (=CHCH₃) and propylidene (=CHCH₂CH₃) fragments. The reaction rapidly reaches an equilibrium containing the starting material (cis- and this compound), trans-2-butene, and trans-3-hexene.[7]

Because this equilibrium produces a statistical mixture of products, the self-metathesis of simple internal alkenes like 2-pentene is generally not a practical method for preparative synthesis.[7] Similarly, in cross-metathesis with another simple internal alkene, a complex mixture of products is expected, making purification challenging.

However, its use in cross-metathesis with a terminal olefin (a Type I olefin) can be more selective, although an excess of one partner may be required to drive the reaction toward the desired cross-product.[8]

Mechanistic Probe for Stereoselectivity

The isomerization and metathesis of 2-pentenes have been instrumental in studying the stereochemical course of the reaction.[9] While many ruthenium-based catalysts are known to produce the thermodynamically more stable trans (or E) isomer as the major product, the mechanism reveals a more complex picture.[1][2]

Computational studies show that both cis- and trans-metallacyclobutane intermediates can form.[1] However, the energy barrier for the release of the cis-alkene product is often higher than the barrier to revert to the metallacycle. This effectively traps the cis-isomer within the catalytic cycle, allowing it to re-enter the reaction pool until the more stable trans-isomer is formed and released.[1] Therefore, the observed high E:Z selectivity is often a result of thermodynamic equilibration, where the product distribution reflects the relative stability of the final alkene isomers.

Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP)

One of the most powerful and modern applications of this compound and other acyclic olefins is as a Chain Transfer Agent (CTA) in ROMP.[10] In a conventional "living" ROMP, each polymer chain is initiated by one molecule of catalyst. To achieve high molecular weights, a low catalyst loading is used, but the process is stoichiometric with respect to the number of polymer chains.

By introducing a CTA like this compound, the polymerization can be run in a truly catalytic fashion. The CTA reversibly reacts with the propagating ruthenium-alkylidene at the end of the polymer chain, transferring the active catalytic center away from the polymer and generating a dormant polymer chain. The newly formed, low-molecular-weight ruthenium-alkylidene can then initiate a new polymer chain.

This process allows for the production of many polymer chains from a single catalyst molecule, dramatically reducing catalyst loading and cost. The molecular weight of the polymer is controlled by the molar ratio of the monomer to the CTA.

ROMP_CTA cluster_propagation Polymer Propagation cluster_transfer Chain Transfer Propagating Propagating Polymer Chain [Ru]=Polymer Propagating->Propagating + Monomer NewCarbene New Alkylidene [Ru]=CHCH3 Propagating->NewCarbene + CTA Monomer Monomer (e.g., Norbornene) CTA CTA (this compound) Dormant Dormant Polymer (Capped) NewCarbene->Propagating + Monomer (Re-initiation) NewCarbene->Dormant - Pentene Fragment

Sources

Application Notes and Protocols: Synthesis of Substituted Alkanes from trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging trans-2-Pentene in Alkane Synthesis

This compound, an acyclic alkene, serves as a versatile and cost-effective starting material in organic synthesis. Its carbon-carbon double bond is a locus of high electron density, making it susceptible to a variety of addition reactions.[1] This reactivity allows for the introduction of a wide array of functional groups, leading to the formation of diverse substituted alkanes. These products are often valuable intermediates or final products in the pharmaceutical, agrochemical, and materials science industries. This guide provides detailed protocols and mechanistic insights for several key transformations of this compound into functionalized alkanes.

I. Catalytic Hydrogenation: Synthesis of Pentane

Catalytic hydrogenation is a fundamental reaction that converts alkenes to their corresponding alkanes through the addition of molecular hydrogen (H₂) across the double bond.[1][2] This process is highly efficient and typically proceeds with high yields.

A. Mechanistic Overview

The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). Both hydrogen atoms add to the same face of the double bond, a process known as syn-addition.[3][4] For an acyclic alkene like this compound, the product is the achiral molecule pentane.[2]

B. Experimental Protocol: Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a balloon filled with H₂

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 14.26 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (0.1 g, 10 wt %) to the solution. Caution: Pd/C is flammable when dry and may ignite in the presence of flammable solvents. Handle with care.

  • Seal the flask and flush the system with nitrogen or argon to remove air.

  • Introduce hydrogen gas, either from a cylinder connected to a Parr apparatus or from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the excess hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with a small amount of ethanol.

  • Remove the solvent from the filtrate by rotary evaporation to yield pentane.

C. Expected Outcome

The hydrogenation of this compound yields pentane with near-quantitative conversion.[2]

II. Electrophilic Halogenation: Synthesis of 2,3-Dihalopentanes

The addition of halogens (e.g., Br₂, Cl₂) to alkenes is a classic method for the synthesis of vicinal dihalides. This reaction proceeds with high stereoselectivity.

A. Mechanistic Insights

The reaction mechanism involves the formation of a cyclic halonium ion intermediate.[5][6] The π electrons of the alkene attack one of the halogen atoms, displacing the other as a halide ion. The resulting three-membered ring is then opened by a backside attack of the halide ion, leading to anti-addition of the two halogen atoms.[5][7]

Halogenation_Mechanism alkene This compound intermediate Bromonium Ion Intermediate alkene->intermediate Electrophilic Attack halogen Br₂ product 2,3-Dibromopentane intermediate->product Nucleophilic Attack by Br⁻ (anti-addition)

Caption: Halogenation of this compound

B. Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 g, 14.26 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the flask in an ice bath.

  • Prepare a solution of bromine (2.28 g, 14.26 mmol) in dichloromethane (10 mL) and place it in the dropping funnel. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add the bromine solution dropwise to the stirred solution of this compound. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain 2,3-dibromopentane.

C. Stereochemical Outcome

The anti-addition of bromine to this compound results in the formation of a meso compound, (2R,3S)-2,3-dibromobutane, and a racemic mixture of enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromobutane.

III. Hydrohalogenation: Markovnikov Addition to Form Halopentanes

The addition of hydrogen halides (e.g., HBr, HCl) to unsymmetrical alkenes is a regioselective reaction that typically follows Markovnikov's rule.[8][9]

A. Mechanistic Rationale

The reaction proceeds through a carbocation intermediate.[4][10] The initial step is the protonation of the alkene by the hydrogen halide to form the most stable carbocation. For this compound, protonation can occur at either C2 or C3, both of which would lead to a secondary carbocation. The subsequent attack of the halide ion on the carbocation yields a mixture of 2-halopentane and 3-halopentane.[11]

Hydrohalogenation_Workflow start This compound + HBr protonation Protonation of Alkene start->protonation carbocation Secondary Carbocation Intermediate protonation->carbocation nucleophilic_attack Nucleophilic Attack by Br⁻ carbocation->nucleophilic_attack product Mixture of 2-Bromopentane and 3-Bromopentane nucleophilic_attack->product

Caption: Hydrohalogenation of this compound

B. Experimental Protocol: Hydrobromination of this compound

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

  • Inert solvent (e.g., dichloromethane or no solvent)

  • Round-bottom flask

  • Gas inlet tube (if using HBr gas)

  • Magnetic stirrer and stir bar

Procedure:

  • Place this compound (1.0 g, 14.26 mmol) in a round-bottom flask.

  • If using HBr in acetic acid, add the solution dropwise to the stirred alkene at 0 °C.

  • If using HBr gas, bubble the gas through the alkene at a low temperature.

  • Monitor the reaction by GC or NMR spectroscopy.

  • Once the reaction is complete, neutralize any excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The resulting mixture of 2-bromopentane and 3-bromopentane can be separated by fractional distillation if desired.

C. Regioselectivity

The reaction yields a mixture of 2-bromopentane and 3-bromopentane. The relative amounts of the two isomers will depend on the relative stability of the two possible secondary carbocation intermediates, which are very similar in energy.

IV. Acid-Catalyzed Hydration: Synthesis of Pentanols

The addition of water across the double bond of an alkene, catalyzed by a strong acid, is a method for preparing alcohols.[12] This reaction also adheres to Markovnikov's rule.

A. Mechanistic Pathway

Similar to hydrohalogenation, the mechanism involves the formation of a carbocation intermediate after protonation of the alkene by the acid catalyst (typically H₂SO₄ or H₃PO₄).[12] Water then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the alcohol. For this compound, this results in a mixture of 2-pentanol and 3-pentanol.[13][14]

B. Experimental Protocol: Hydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid (5 mL) to water (50 mL) while cooling in an ice bath.

  • Add this compound (10 g, 142.6 mmol) to the dilute acid solution.

  • Attach a reflux condenser and heat the mixture gently with stirring for 1-2 hours.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify the resulting mixture of 2-pentanol and 3-pentanol by fractional distillation.

C. Product Distribution

The acid-catalyzed hydration of this compound will produce a mixture of 2-pentanol and 3-pentanol.

V. Epoxidation and Ring-Opening: Synthesis of anti-2,3-Pentanediol

Epoxidation of an alkene followed by acid-catalyzed ring-opening of the resulting epoxide is a two-step method for the synthesis of anti-diols.[15][16]

A. Mechanistic Sequence
  • Epoxidation: this compound reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a concerted reaction to form a trans-2,3-epoxypentane.[15][17] The stereochemistry of the alkene is retained in the epoxide.[17]

  • Ring-Opening: The epoxide is then treated with aqueous acid. Protonation of the epoxide oxygen activates the ring towards nucleophilic attack by water. The attack occurs from the side opposite to the epoxide oxygen (backside attack), resulting in an anti-dihydroxylation product.[15][18]

Epoxidation_Ring_Opening start This compound epoxidation Epoxidation (m-CPBA) start->epoxidation epoxide trans-2,3-Epoxypentane epoxidation->epoxide ring_opening Acid-Catalyzed Ring Opening (H₃O⁺) epoxide->ring_opening product anti-2,3-Pentanediol ring_opening->product

Caption: Synthesis of anti-2,3-Pentanediol

B. Experimental Protocol: Epoxidation and Hydrolysis of this compound

Part 1: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 g, 14.26 mmol) in dichloromethane (30 mL) in a round-bottom flask and cool the solution in an ice bath.

  • In a separate beaker, dissolve m-CPBA (approx. 70%, 3.7 g, ~14.9 mmol) in dichloromethane (40 mL).

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.

  • Allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting alkene.

  • Wash the reaction mixture with a 10% aqueous solution of sodium sulfite to destroy excess peroxy acid, followed by a wash with saturated sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to obtain the crude epoxide.

Part 2: Acid-Catalyzed Ring-Opening

Materials:

  • Crude trans-2,3-epoxypentane

  • Dilute sulfuric acid (e.g., 0.1 M)

  • Tetrahydrofuran (THF) or acetone as a co-solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude epoxide in THF or acetone (20 mL).

  • Add dilute sulfuric acid (20 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude anti-2,3-pentanediol.

  • The product can be purified by column chromatography or recrystallization.

C. Stereochemical Considerations

The epoxidation of this compound produces a racemic mixture of enantiomeric epoxides. The subsequent acid-catalyzed ring-opening is stereospecific, leading to the formation of a racemic mixture of the anti-diol.

Summary of Synthetic Routes

ReactionReagentsKey IntermediateRegio/StereoselectivityProduct(s)
Catalytic Hydrogenation H₂, Pd/C-syn-additionPentane
Halogenation Br₂ in CH₂Cl₂Cyclic Bromonium Ionanti-addition2,3-Dibromopentane
Hydrohalogenation HBrSecondary CarbocationMarkovnikov2-Bromopentane & 3-Bromopentane
Acid-Catalyzed Hydration H₂O, H₂SO₄Secondary CarbocationMarkovnikov2-Pentanol & 3-Pentanol
Epoxidation & Ring-Opening 1. m-CPBA 2. H₃O⁺Epoxideanti-dihydroxylationanti-2,3-Pentanediol

Characterization of Products

The synthesized substituted alkanes should be characterized using standard analytical techniques to confirm their identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., -OH in alcohols).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Gas Chromatography (GC): To assess the purity of volatile products and, in some cases, to separate isomeric mixtures.

References

  • The Stereochemistry of Alkene Addition Reactions - Chemistry Steps. [Link]

  • What is the product of the hydrogenation of this compound? - brainly.com. [Link]

  • Summary: Three Key Families Of Alkene Reaction Mechanisms - Master Organic Chemistry. [Link]

  • Alkene - Wikipedia. [Link]

  • Epoxidation of Alkenes - Chemistry LibreTexts. [Link]

  • Markovnikov's Rule - Chemistry Steps. [Link]

  • Acid-catalyzed hydration of 2-pentene gives a mixture of two alcohols, ea.. - Filo. [Link]

  • Hydrohalogenation of Alkenes and Markovnikov's Rule - Master Organic Chemistry. [Link]

  • Halogenation of Alkenes - Addition of X₂ - Chemistry LibreTexts. [Link]

  • Using a sample of this compound, how could you prove that the addition of Br 2 forms a cyclic bromonium ion intermediate rather than a carbocation intermediate? - Pearson. [Link]

  • Solved Acid catalyzed hydration of 2-pentene gives two | Chegg.com. [Link]

  • What is the product of the reaction betwee pent-2-ene and hydrogen halides? - Quora. [Link]

  • Propose mechanisms for the epoxidation and ring-opening steps of ... - Pearson. [Link]

  • Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation? - Quora. [Link]

  • Halogenation of Alkenes | MCC Organic Chemistry - Lumen Learning. [Link]

  • Hydration of Alkenes With Aqueous Acid - Master Organic Chemistry. [Link]

  • Epoxidation of Alkenes; Trans Dihydroxylation of Alkenes - YouTube. [Link]

Sources

Application Notes and Protocols: Electrophilic Addition Reactions of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic addition reactions are a cornerstone of organic synthesis, providing a powerful means to introduce a variety of functional groups across a carbon-carbon double bond.[1][2] trans-2-Pentene, an asymmetrical alkene, serves as an excellent model substrate to explore the nuances of these reactions, particularly concerning regioselectivity and stereochemistry. This guide provides a detailed examination of the mechanisms and experimental protocols for several key electrophilic addition reactions of this compound, offering insights valuable for both academic research and industrial drug development.

The reactivity of the π bond in alkenes as a nucleophile is the driving force behind these transformations.[2] An electrophile attacks the electron-rich double bond, initiating a cascade of events that culminates in the formation of a more saturated molecule.[2] Understanding the intermediates, such as carbocations and bridged halonium ions, is critical to predicting and controlling the reaction outcomes.

Halogenation: Addition of Bromine (Br₂)

The addition of halogens, particularly bromine, to alkenes is a classic example of an electrophilic addition. This reaction is highly stereospecific, proceeding via an anti-addition mechanism.[3][4]

Mechanism of Bromination

The reaction between this compound and bromine (Br₂) proceeds through a bridged bromonium ion intermediate.[5][6] This cyclic intermediate is key to the observed anti-stereochemistry of the product.[3][4]

Step 1: Formation of the Bromonium Ion The π bond of this compound attacks a bromine molecule, inducing a dipole in the Br-Br bond. This leads to the formation of a cyclic bromonium ion and a bromide ion.[6]

Step 2: Nucleophilic Attack by Bromide The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (backside attack), in a manner analogous to an SN2 reaction.[3][4] This backside attack is responsible for the anti-addition of the two bromine atoms.

For this compound, this mechanism results in the formation of a meso compound, (2R,3S)-2,3-dibromopentane.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Bromonium_Ion Bromonium Ion (cyclic) This compound->Bromonium_Ion Attack of π bond on Br₂ Br2 Br-Br Product (2R,3S)-2,3-Dibromopentane (meso) Bromonium_Ion->Product Backside attack by Br⁻

Caption: Mechanism of Bromination of this compound.

Experimental Protocol: Bromination of this compound

This protocol describes the addition of bromine to this compound in an inert solvent.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (inert solvent)[3]

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve this compound in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice bath.

  • Prepare a solution of bromine in dichloromethane in a dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of this compound. The characteristic red-brown color of bromine should disappear as it reacts.[6]

  • Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Allow the reaction to stir for an additional 15-20 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 2,3-dibromopentane.

  • The product can be further purified by distillation if necessary.

Safety Precautions:

  • Bromine is a highly corrosive and toxic substance.[7][8][9] Handle it with extreme care in a well-ventilated fume hood.[10][11]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (thick neoprene is recommended), and a lab coat.[8][10][11]

  • Have a solution of sodium thiosulfate ready to neutralize any bromine spills.[11]

Hydrohalogenation: Addition of Hydrogen Bromide (HBr)

The addition of hydrogen halides (HX) to alkenes is a regioselective reaction that typically follows Markovnikov's rule.[12][13]

Mechanism of Hydrohalogenation

The reaction proceeds through a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the reaction.

Step 1: Protonation of the Alkene The π bond of this compound attacks the hydrogen atom of HBr, forming a C-H bond and a carbocation intermediate.[14] Since this compound is symmetrical with respect to the substitution of the double bond carbons (both are secondary), protonation can occur at either carbon, leading to two different secondary carbocations.[15]

Step 2: Nucleophilic Attack by Bromide The bromide ion then acts as a nucleophile and attacks the positively charged carbon of the carbocation, forming the final alkyl halide product.[14]

Because protonation of either carbon of the double bond in this compound leads to a secondary carbocation, a mixture of 2-bromopentane and 3-bromopentane is expected.[15]

Hydrohalogenation_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Carbocation_1 Secondary Carbocation (at C2) This compound->Carbocation_1 Protonation at C3 Carbocation_2 Secondary Carbocation (at C3) This compound->Carbocation_2 Protonation at C2 HBr H-Br Product_1 2-Bromopentane Carbocation_1->Product_1 Attack by Br⁻ Product_2 3-Bromopentane Carbocation_2->Product_2 Attack by Br⁻

Caption: Mechanism of Hydrohalogenation of this compound.

Experimental Protocol: Hydrohalogenation of this compound

This protocol outlines the addition of HBr to this compound.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Inert solvent (e.g., acetic acid or no solvent)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

Procedure:

  • Place this compound and 48% hydrobromic acid in a round-bottom flask with a stir bar.

  • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The product mixture of 2-bromopentane and 3-bromopentane can be isolated and purified by fractional distillation.

Safety Precautions:

  • Concentrated hydrobromic acid is corrosive and can cause severe burns. Handle it in a fume hood and wear appropriate PPE.

  • The reaction should be performed in a well-ventilated area.

Acid-Catalyzed Hydration: Addition of Water

The acid-catalyzed addition of water across the double bond of an alkene yields an alcohol.[16][17] This reaction also proceeds through a carbocation intermediate and follows Markovnikov's rule.[16][18]

Mechanism of Acid-Catalyzed Hydration

Step 1: Protonation of the Alkene The π bond of this compound is protonated by a hydronium ion (H₃O⁺), formed from the strong acid catalyst in water, to generate a carbocation.[18] As with hydrohalogenation, two different secondary carbocations can be formed.

Step 2: Nucleophilic Attack by Water A water molecule acts as a nucleophile and attacks the carbocation.[18]

Step 3: Deprotonation Another water molecule acts as a base to deprotonate the oxonium ion, yielding the alcohol and regenerating the acid catalyst (H₃O⁺).[19][20]

This reaction will produce a mixture of 2-pentanol and 3-pentanol.[21]

Hydration_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Carbocation_1 Secondary Carbocation (at C2) This compound->Carbocation_1 Protonation at C3 Carbocation_2 Secondary Carbocation (at C3) This compound->Carbocation_2 Protonation at C2 H3O+ H₃O⁺ Oxonium_1 Oxonium Ion Carbocation_1->Oxonium_1 Attack by H₂O Oxonium_2 Oxonium Ion Carbocation_2->Oxonium_2 Attack by H₂O Product_1 2-Pentanol Oxonium_1->Product_1 Deprotonation Product_2 3-Pentanol Oxonium_2->Product_2 Deprotonation

Caption: Mechanism of Acid-Catalyzed Hydration of this compound.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

  • This compound

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) (catalyst)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium carbonate solution

  • Anhydrous potassium carbonate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to water with cooling to prepare a dilute acid solution.

  • Add this compound to the dilute acid solution with stirring.

  • Attach a reflux condenser and heat the mixture gently for 1-2 hours.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Separate the aqueous layer. Wash the organic layer with a sodium carbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter to remove the drying agent.

  • Purify the resulting mixture of 2-pentanol and 3-pentanol by fractional distillation.

Safety Precautions:

  • Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. Handle with extreme care, and always add acid to water, never the other way around.

  • The reaction can be exothermic; proper cooling should be available.

Alternative Hydration Methods

To overcome the limitations of acid-catalyzed hydration, such as carbocation rearrangements (though not a major issue with this compound) and the use of harsh acidic conditions, alternative methods are often employed.

Oxymercuration-Demercuration

This two-step process provides a reliable method for the Markovnikov hydration of alkenes without carbocation rearrangements.[22][23][24]

  • Mechanism: The reaction proceeds through a bridged mercurinium ion intermediate, which prevents rearrangements.[23][24] Water attacks the more substituted carbon of this intermediate, leading to anti-addition. The subsequent demercuration step with sodium borohydride is not stereospecific.[22]

  • Outcome for this compound: This reaction will also produce a mixture of 2-pentanol and 3-pentanol.

Hydroboration-Oxidation

This method achieves the anti-Markovnikov addition of water to an alkene and is highly stereospecific, resulting in syn-addition.[25][26][27]

  • Mechanism: Borane (BH₃) adds to the alkene in a concerted, four-centered transition state, with the boron adding to the less sterically hindered carbon.[28][29] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.[25]

  • Outcome for this compound: This reaction will also produce a mixture of 2-pentanol and 3-pentanol, as the electronic and steric environments of the two double-bonded carbons are very similar.

Summary of Regioselectivity and Stereochemistry

ReactionReagentsRegioselectivityStereochemistryProducts for this compound
Halogenation Br₂ in CH₂Cl₂Not applicableAnti-addition(2R,3S)-2,3-Dibromopentane (meso)
Hydrohalogenation HBrMarkovnikovRacemic mixture2-Bromopentane and 3-Bromopentane
Acid-Catalyzed Hydration H₂O, H₂SO₄MarkovnikovRacemic mixture2-Pentanol and 3-Pentanol
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O2. NaBH₄MarkovnikovAnti-addition (oxymercuration step)2-Pentanol and 3-Pentanol
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHAnti-MarkovnikovSyn-addition2-Pentanol and 3-Pentanol

Conclusion

The electrophilic addition reactions of this compound provide a clear illustration of fundamental principles in organic chemistry, including reaction mechanisms, regioselectivity, and stereochemistry. For researchers and professionals in drug development, a thorough understanding of these reactions is essential for the rational design of synthetic pathways and the selective functionalization of molecules containing carbon-carbon double bonds. The choice of reagents and reaction conditions allows for precise control over the outcome, enabling the synthesis of a diverse array of chemical structures from a simple alkene precursor.

References

  • Kilway, K. V., & Van Horn, J. D. (2013). X2 Addition to Alkenes: Bromination of trans-Stilbene. University of Missouri – Kansas City, Department of Chemistry.
  • Lumen Learning.
  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine.
  • Bartleby.
  • YouTube. (2021).
  • ResearchGate.
  • Master Organic Chemistry. (2023).
  • Pearson. The reaction of (Z)
  • Archean Chemical Industries. (2022).
  • Yale University Department of Chemistry.
  • Chemistry LibreTexts. (2024). 8.
  • eCampusOntario Pressbooks. 3.2.
  • YouTube. (2023).
  • Chemistry Steps.
  • Slideshare. Bromine handling and safety.
  • Filo. (2025). Acid-catalyzed hydration of 2-pentene gives a mixture of two alcohols....
  • Carl ROTH.
  • Leah4Sci. (2018).
  • Wikipedia.
  • GOV.UK. Bromine: incident management.
  • Wikipedia.
  • Chemistry LibreTexts. (2021). 10.
  • Reddit. (2017). Safely handling a liter of Bromine?.
  • Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes.
  • La Salle University. Electrophilic Addition Reactions.
  • Chemistry LibreTexts. (2024).
  • Master Organic Chemistry. (2023).
  • Master Organic Chemistry.
  • Wikipedia. Alkene.
  • Chemistry LibreTexts. (2023).
  • Reddit. (2024). Which product(s)
  • Chemistry Steps.
  • eCampusOntario Pressbooks. 3.2.
  • Leah4Sci. (2013).
  • Chemistry LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes.
  • Chemistry LibreTexts. (2019). 8.
  • Chemistry LibreTexts. (2020). 5.
  • BYJU'S. Electrophilic Addition Reactions Of Alkenes.
  • Study.com. (2020).
  • Master Organic Chemistry. (2013).
  • Master Organic Chemistry. (2013).
  • YouTube. (2021). 23.
  • YouTube. (2018).
  • Khan Academy.

Sources

Application Notes and Protocols: trans-2-Pentene as a Versatile Starting Material in Stereoselective Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Simple Alkene in Complex Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the pursuit of stereochemically pure and complex molecules is a constant endeavor. The chirality of a drug can be pivotal to its efficacy and safety, necessitating synthetic routes that offer precise control over the three-dimensional arrangement of atoms.[1][2][3] While complex starting materials often garner the spotlight, the utility of simple, readily available building blocks should not be underestimated. trans-2-Pentene, a five-carbon alkene, emerges as a surprisingly potent precursor for the construction of intricate chiral architectures found in medicinally relevant compounds.

This application note delves into the strategic application of this compound in drug synthesis. We will move beyond its common use as a solvent or polymerization inhibitor to explore its role as a versatile starting material in stereoselective transformations.[1] The focus will be on elucidating the underlying principles of stereocontrol and providing practical, field-proven protocols for key synthetic transformations. By understanding the reactivity of this simple alkene, researchers can unlock new pathways to valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Core Principle: Harnessing the Stereochemistry of the Double Bond

The synthetic power of this compound lies in the defined geometry of its double bond. This stereochemistry serves as a crucial control element in a variety of addition reactions, allowing for the predictable installation of new stereocenters. The "trans" configuration dictates the spatial relationship of substituents in the product, a fundamental concept in asymmetric synthesis. We will explore several key classes of reactions that leverage this principle.

Stereospecific Reactions: A Gateway to Chiral Intermediates

Stereospecific reactions, where the stereochemistry of the starting material directly determines the stereochemistry of the product, are invaluable in drug synthesis. This compound is an excellent substrate for demonstrating and applying this concept.

A classic example is the bromination of this compound . The anti-addition of bromine across the double bond results in the formation of a meso compound, (2R,3S)-2,3-dibromopentane. This outcome is a direct consequence of the trans geometry of the starting alkene.

While this specific dibromide may not be a common pharmaceutical intermediate, the principle it illustrates is fundamental. By choosing the correct starting alkene geometry and reaction conditions, chemists can selectively synthesize desired stereoisomers.

Application in Natural Product Synthesis: The Case of (+)-Asteltoxin

A compelling example of the utility of a this compound-derived building block is found in the total synthesis of (+)-Asteltoxin, a mycotoxin with potent biological activity, including the inhibition of mitochondrial ATP synthesis.[4][5][6] The synthesis of the complex bis(tetrahydrofuran) core of Asteltoxin provides a blueprint for how a simple C5 unit can be elaborated into a medicinally relevant scaffold.

While not using this compound directly, a key strategic intermediate, (E)-2-bromo-2-pentene, is derived from a closely related precursor, showcasing the synthetic value of the trans-pentenyl framework. This vinyl bromide is a versatile coupling partner in the construction of the larger carbon skeleton.

Workflow for the Synthesis of a Key Asteltoxin Intermediate

The following workflow outlines the conceptual steps for the synthesis of a key fragment of the bis(tetrahydrofuran) subunit of (+)-Asteltoxin, starting from a this compound derivative.

G cluster_0 Preparation of Key Intermediate cluster_1 Fragment Coupling and Elaboration start trans-2-Pentenoic Acid Derivative step1 Stereoselective Bromination start->step1 intermediate (E)-2-Bromo-2-pentene Derivative step1->intermediate step2 Organometallic Coupling intermediate->step2 step3 Stereoselective Epoxidation step2->step3 step4 Intramolecular Cyclization step3->step4 product Bis(tetrahydrofuran) Subunit step4->product

Key Stereoselective Transformations and Protocols

The following sections detail key stereoselective reactions of this compound that yield valuable chiral intermediates for drug synthesis.

Stereoselective Epoxidation

The epoxidation of this compound is a concerted, syn-addition of an oxygen atom to the double bond. This reaction preserves the stereochemistry of the starting alkene, resulting in the formation of trans-2,3-epoxypentane as a racemic mixture of enantiomers ((2R,3R) and (2S,3S)). These chiral epoxides are highly valuable intermediates, as the epoxide ring can be opened by various nucleophiles in a stereocontrolled manner to introduce a wide range of functionalities.

Protocol: Epoxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM to the stirred solution of the alkene. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure trans-2,3-epoxypentane.

Parameter Value
Starting MaterialThis compound
Reagentmeta-Chloroperoxybenzoic Acid (m-CPBA)
Producttrans-2,3-Epoxypentane (racemic)
StereochemistrySyn-addition, retention of trans configuration
Typical Yield>90%

G trans_2_pentene This compound mcpba + m-CPBA trans_2_pentene->mcpba epoxide trans-2,3-Epoxypentane (Racemic Mixture) mcpba->epoxide

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of a hydroxyl group across the double bond. This reaction is highly stereospecific, with the hydrogen and boron atoms adding to the same face of the double bond (syn-addition). Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry. For this compound, this results in the formation of pentan-3-ol and pentan-2-ol. The regioselectivity can be influenced by the steric bulk of the borane reagent.

Protocol: Hydroboration-Oxidation of this compound

  • Hydroboration:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, ~0.33 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

    • Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by distillation or column chromatography.

Parameter Value
Starting MaterialThis compound
Reagents1. BH₃·THF, 2. H₂O₂, NaOH
ProductsPentan-3-ol and Pentan-2-ol
StereochemistrySyn-addition of H and OH
RegioselectivityAnti-Markovnikov (minor product preference)
Ozonolysis

Ozonolysis provides a method for cleaving the double bond of this compound to form smaller carbonyl compounds. This reaction is not stereoselective in the traditional sense of creating new stereocenters, but it is a highly reliable transformation for breaking down the carbon skeleton into useful building blocks. The ozonolysis of this compound yields acetaldehyde and propanal. These aldehydes are versatile C2 and C3 synthons that can be used in a variety of subsequent reactions to build more complex molecules.

Protocol: Ozonolysis of this compound

  • Ozonolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) at -78 °C (dry ice/acetone bath).

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up:

    • Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the cold solution.

    • Allow the reaction to warm to room temperature and stir until the ozonide is completely reduced.

  • Isolation:

    • The volatile aldehyde products can be isolated by distillation or used directly in subsequent reactions.

Parameter Value
Starting MaterialThis compound
Reagents1. O₃, 2. Reductive work-up (e.g., DMS)
ProductsAcetaldehyde and Propanal

Conclusion and Future Outlook

This compound, despite its simple structure, offers a wealth of opportunities for the stereocontrolled synthesis of complex molecules relevant to the pharmaceutical industry. The principles of stereospecific and stereoselective reactions, when applied to this readily available starting material, provide access to a diverse array of chiral intermediates. The successful application of a this compound-derived building block in the total synthesis of (+)-Asteltoxin underscores the potential of this C5 scaffold.

For researchers and drug development professionals, a thorough understanding of the fundamental reactivity of simple alkenes like this compound is not merely an academic exercise. It is a practical tool for designing innovative and efficient synthetic routes to novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the creative use of simple, stereochemically defined starting materials will remain a cornerstone of modern pharmaceutical synthesis.

References

  • Ardena Insight. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

  • Juniper Publishers. (2018, February 23). Role of Chirality in Drugs. Retrieved from [Link]

  • ChiralPedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]

  • Eom, K. D., Raman, J. V., Kim, H., & Cha, J. K. (2003). Total synthesis of (+)-asteltoxin. Journal of the American Chemical Society, 125(18), 5415–5421. Retrieved from [Link]

  • El-Sawy, E. R., Kirsch, G., & Abdel-Aziz, M. S. (2023). Asteltoxins: Synthesis and Biological Studies. Applied Microbiology, 3(3), 592-604. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2023). Asteltoxins: Synthesis and Biological Studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gauth. (n.d.). The geometrical isomers of 2-pentene. Retrieved from [Link]

  • Quora. (n.d.). Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

  • askIITians. (n.d.). The ozonolysis of pent-2-ene results in the formation of two products. Retrieved from [Link]

  • Cha, J. K., et al. (2003). Total Synthesis of (+)-Asteltoxin. Journal of the American Chemical Society, 125(18), 5415-5421. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2023). Asteltoxins: Synthesis and Biological Studies. Applied Microbiology, 3(3), 592-604. Retrieved from [Link]

  • Sparr Group. (2016). E29: Total Synthesis of (±)-Asteltoxin. Retrieved from [Link]

  • Revell, R. (2021). Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Organic & Biomolecular Chemistry, 19(1), 29-47. Retrieved from [Link]

  • Majumdar, S. (2021). Synthetic approaches toward butenolide-containing natural products. ChemistrySelect, 6(42), 11463-11481. Retrieved from [Link]

  • EurekAlert!. (2025, March 1). Biomimetic synthesis of natural products: Progress, challenges and prospects. Retrieved from [Link]

  • Reverberi, M., et al. (2010). Natural functions of mycotoxins and control of their biosynthesis in fungi. Applied Microbiology and Biotechnology, 87(3), 899-911. Retrieved from [Link]

  • Open Access Journals. (2023). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of trans-2-pentene. This document is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we move beyond simple procedural outlines to address the nuanced challenges you may face in the lab. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies required to optimize your reaction yields and achieve high stereochemical purity.

Part 1: Foundational Strategy & Core Synthesis

The synthesis of a specific alkene isomer like this compound demands precise control over stereochemistry. While several olefination methods exist, the most reliable and stereoselective route to trans-alkenes from an internal alkyne is the dissolving metal reduction . This method stands in direct contrast to catalytic hydrogenation with Lindlar's catalyst, which selectively produces cis-alkenes.[1][2][3]

The overall strategy involves a two-stage process:

  • Assembly of the Carbon Skeleton: Construction of the 2-pentyne precursor.

  • Stereoselective Reduction: Reduction of the 2-pentyne triple bond to the trans-configured double bond.

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Stage 1: Alkyne Synthesis cluster_1 Stage 2: Stereoselective Reduction Acetylene Acetylene NaNH2_1 1. NaNH2 2. CH3I Acetylene->NaNH2_1 Deprotonation & Alkylation Propyl_Bromide 1-Bromopropane Methyl_Iodide Methyl Iodide Propyne Propyne NaNH2_1->Propyne NaNH2_2 1. NaNH2 2. CH3CH2CH2Br Pentyne 2-Pentyne NaNH2_2->Pentyne Propyne->NaNH2_2 Deprotonation & Alkylation Na_NH3 Na / liq. NH3 -78 °C Pentyne->Na_NH3 Anti-addition of H trans_Pentene This compound Na_NH3->trans_Pentene

Caption: General workflow for this compound synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. Where am I losing material?

A1: Low yield is a multifaceted problem that can arise from incomplete reactions, competing side reactions, or mechanical losses during workup and purification. Let's break down the likely culprits:

  • Inefficient Alkyne Formation: The initial alkylation steps to form 2-pentyne are critical. Ensure your sodium amide (NaNH₂) is fresh and highly active. The reaction is also sensitive to moisture, which will quench the acetylide anion. Use freshly distilled solvents and flame-dried glassware.

  • Incomplete Reduction: The dissolving metal reduction must be allowed to proceed to completion. The persistence of a deep blue color indicates the presence of solvated electrons and an active reducing environment.[1][4] If the color fades prematurely, it suggests either all the alkyne has been consumed or the sodium has been quenched. It is prudent to add small pieces of sodium until the blue color persists for at least 30-60 minutes.

  • Over-reduction: While the dissolving metal reduction is highly selective for converting alkynes to alkenes, prolonged reaction times or significant excess of sodium can potentially lead to further reduction to pentane, although this is generally not a major pathway under standard conditions.[5]

  • Loss During Workup: this compound is a volatile liquid with a boiling point of approximately 36°C.[6] Significant material can be lost if distillations are not performed with an efficient, well-chilled condenser. Ensure all joints are properly sealed.

Q2: My final product is contaminated with cis-2-pentene. How can I improve the trans-selectivity?

A2: The formation of the cis-isomer is not expected from a properly executed dissolving metal reduction. The stereochemical outcome is dictated by the reaction mechanism.

The reduction proceeds through a vinylic radical anion intermediate.[3][4][5] The steric repulsion between the alkyl groups (methyl and ethyl) forces this intermediate into a trans configuration, which is thermodynamically more stable. Subsequent protonation and reduction steps lock in this geometry.

If you are observing cis-2-pentene, you must critically evaluate your methodology:

  • Confirm Your Reagents: Are you certain you are using sodium in liquid ammonia and not a catalytic hydrogenation setup? Catalytic reduction of 2-pentyne using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ with lead acetate and quinoline) is the classic method for producing cis-2-pentene.[7][8] Cross-contamination of catalysts or reagents is a potential source of this issue.

  • Isomerization: While less likely under these basic conditions, exposure of the final product to acidic conditions during workup could potentially catalyze isomerization, although this typically requires stronger conditions.

Reduction Method Reagents Stereochemical Outcome Mechanism
Dissolving MetalNa (or Li) in liquid NH₃trans-alkene[1][2]Anti-addition via radical anion
Catalytic HydrogenationH₂, Lindlar's Catalystcis-alkene[7][8]Syn-addition on catalyst surface

Q3: When I add sodium to my liquid ammonia, the solution doesn't turn blue, or the color vanishes instantly. What is happening?

A3: The characteristic deep blue color is your primary visual indicator of a successful reaction setup; it is the color of solvated electrons, the active reducing agent.[1][4] Its absence points to a critical flaw:

  • Presence of Water: The most common culprit is wet ammonia or moisture in the reaction flask. Solvated electrons will rapidly react with water (or any protic impurity) instead of your alkyne. Ensure you are using a commercial, anhydrous grade of ammonia and that your glassware is rigorously dried.

  • Contaminated Sodium: Sodium metal is often stored under oil and can have a white oxide/hydroxide crust. This crust should be carefully trimmed away to expose a fresh, silvery metallic surface before adding it to the reaction.

  • Acidic Impurities: If your 2-pentyne starting material is contaminated with acidic compounds, they will quench the solvated electrons. Ensure your alkyne is pure before starting the reduction.

G start Start: Low Yield in Na/NH3 Reduction check_color Did a stable blue color form and persist for >30 min? start->check_color no_color Problem: Quenching of Reducing Agent check_color->no_color No yes_color Reaction likely complete. Check workup procedure. check_color->yes_color Yes check_volatility Was the product lost during isolation/distillation? solution_distill Solution: 1. Use an efficient, chilled condenser. 2. Ensure all joints are sealed. 3. Collect distillate in an ice-cooled receiver. check_volatility->solution_distill Yes no_loss Yield loss occurred elsewhere. Re-evaluate alkyne synthesis step. check_volatility->no_loss No solution_dry Solution: 1. Use anhydrous grade ammonia. 2. Rigorously dry all glassware. 3. Purify starting alkyne. no_color->solution_dry yes_color->check_volatility

Caption: Troubleshooting flowchart for low yield.

Q4: Can I use this method on a terminal alkyne like 1-pentyne? The reaction seems to stall.

A4: This is an excellent question that highlights a key limitation of this reaction. Terminal alkynes have an acidic proton (pKa ≈ 25). When exposed to the extremely basic conditions of the dissolving metal reduction (formed NaNH₂ is a strong base), 1-pentyne will be deprotonated to form sodium pentynilide.[4] This side reaction consumes your starting material and reducing equivalents without producing the desired alkene.

The solution is to include a mild proton source in the reaction mixture that is more acidic than ammonia but less acidic than the terminal alkyne. A common choice is ammonium sulfate ((NH₄)₂SO₄) or tert-butanol.[4] This additive will protonate the acetylide anion as it forms, regenerating the terminal alkyne and allowing it to be reduced. However, for synthesizing this compound, it is far more efficient to start with the correct isomer, 2-pentyne.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Pentyne

This protocol is a representative procedure based on standard organic chemistry principles for sequential alkylation of acetylene.[9][10]

Materials:

  • Liquid ammonia (anhydrous)

  • Sodium amide (NaNH₂)

  • Acetylene gas

  • Methyl iodide (CH₃I)

  • 1-Bromopropane (CH₃CH₂CH₂Br)

  • Anhydrous diethyl ether

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer in a well-ventilated fume hood.

  • Condense approximately 250 mL of liquid ammonia into the flask.

  • Slowly add 1.1 equivalents of sodium amide to the stirred liquid ammonia.

  • Bubble acetylene gas through the solution until the sodium amide has been consumed.

  • Slowly add 1.0 equivalent of methyl iodide dissolved in anhydrous ether. Allow the reaction to stir for 2 hours to form propyne.

  • Slowly add a second portion of 1.1 equivalents of sodium amide.

  • After formation of the propynilide anion, slowly add 1.0 equivalent of 1-bromopropane dissolved in anhydrous ether.

  • Allow the reaction to stir for 3-4 hours.

  • Carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Add water to the residue and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.

  • Purify the resulting crude 2-pentyne by fractional distillation.

Protocol 2: Dissolving Metal Reduction to this compound

This protocol is adapted from the well-established dissolving metal reduction of internal alkynes.[1][3][5]

Materials:

  • 2-Pentyne

  • Liquid ammonia (anhydrous)

  • Sodium metal, cut into small pieces

  • Anhydrous ethanol (for quenching)

  • Pentane (for extraction)

Procedure:

  • Set up a three-neck flask with a dry-ice condenser and a stirrer in a fume hood. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 200 mL of liquid ammonia into the flask.

  • With vigorous stirring, add the 2-pentyne (1.0 equivalent) to the liquid ammonia.

  • Carefully add small, freshly cut pieces of sodium metal (2.5 equivalents) to the solution. A deep blue color should form and persist.

  • Allow the reaction to stir at -78 °C for 2 hours. Monitor the blue color; if it fades, add another small piece of sodium.

  • After 2 hours, quench the reaction by the dropwise addition of anhydrous ethanol until the blue color disappears completely.

  • Remove the cooling bath and allow the ammonia to evaporate overnight.

  • To the remaining residue, add 100 mL of ice-cold water and extract with pentane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Crucially , purify the product by careful fractional distillation using an efficient column and a chilled receiver. Collect the fraction boiling at ~36-37°C.

Compound Boiling Point (°C) Notes
cis-2-Pentene37 °CVery close to the trans isomer; requires efficient fractional distillation for separation.
This compound 36.3 °C [6]The target compound.
2-Pentyne56 °CShould be easily separable from the product by distillation.
Pentane (solvent)36.1 °CChoose a different, higher-boiling extraction solvent if distillation proves difficult.

References

  • Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

  • JoVE. (2023). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). [Link]

  • Quora. (2018). What does the reduction of alkynes with sodium in liquid ammonia give?[Link]

  • BYJU'S. (n.d.). Ammonia and sodium reaction properties. [Link]

  • Brainly. (2020). Construct a three-step synthesis of this compound from acetylene. [Link]

  • Brainly. (2019). Construct a three-step synthesis of this compound from acetylene. [Link]

  • Study.com. (n.d.). Construct a three-step synthesis of this compound from acetylene. [Link]

  • Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar or Ni₂B (P-2). [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • PubChem - NIH. (n.d.). This compound. [Link]

Sources

common side reactions in the synthesis of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-2-pentene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound. The information herein is grounded in established reaction mechanisms and validated experimental practices to ensure scientific integrity and reproducibility.

I. Overview of Synthetic Challenges

The synthesis of this compound is often complicated by a lack of selectivity, leading to the formation of multiple isomeric products. The primary challenges are controlling regioselectivity (the position of the double bond) and stereoselectivity (the geometric arrangement, i.e., trans vs. cis). Common side products include the constitutional isomer 1-pentene and the stereoisomer cis-2-pentene. The distribution of these products is highly dependent on the chosen synthetic route and reaction conditions.[1][2]

This guide will focus on three common synthetic pathways:

  • Acid-Catalyzed Dehydration of 2-Pentanol

  • Dehydrohalogenation of 2-Halopentanes

  • The Wittig Reaction

II. Troubleshooting Guide & FAQs by Synthetic Route

Route 1: Acid-Catalyzed Dehydration of 2-Pentanol

This method involves heating 2-pentanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to eliminate a molecule of water.[3][4] The reaction typically proceeds through an E1 mechanism.[5][6][7]

Mechanism Overview: E1 Dehydration
  • Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group, converting it into a better leaving group (-OH₂⁺).[4][5][6]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate at the second carbon.[4][5]

  • Deprotonation and Alkene Formation: A base (water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond.[4][5]

Frequently Asked Questions (FAQs)

Q1: My main product is a mixture of 1-pentene, cis-2-pentene, and this compound. How can I favor the formation of this compound?

A1: This is the most common issue with this method. The formation of a mixture is governed by Zaitsev's Rule , which predicts that the most substituted (and thus most stable) alkene will be the major product.[5][8] 2-Pentene is more substituted than 1-pentene. The trans isomer is generally more stable than the cis isomer due to reduced steric strain.

Troubleshooting Steps:

  • Temperature Control: While heat is necessary, excessive temperatures can lead to less selectivity and potential side reactions like polymerization. Maintain the lowest effective temperature to favor the thermodynamically most stable product, this compound.

  • Choice of Acid Catalyst: While both H₂SO₄ and H₃PO₄ are effective, H₃PO₄ is less oxidizing and may lead to a cleaner reaction with fewer charring byproducts.

  • Reaction Setup: Use a fractional distillation setup. The pentene isomers have lower boiling points than 2-pentanol. As they form, they can be distilled away from the reaction mixture, shifting the equilibrium toward the products and preventing the reverse reaction or acid-catalyzed isomerization.

Q2: Why am I forming 1-pentene at all?

A2: 1-Pentene is the Hofmann product (the less substituted alkene). Although the Zaitsev product is favored, the deprotonation of the terminal methyl group (C1) is statistically possible, leading to the formation of 1-pentene as a minor product.[5]

Data Summary: Product Distribution
ConditionMajor ProductMinor ProductsRationale
Standard (H₂SO₄, Heat)This compoundcis-2-Pentene, 1-PenteneZaitsev's rule favors the more stable, more substituted alkene.[2][8] trans is more stable than cis.
Fractional DistillationIncreased overall yield---Le Chatelier's principle; removes products as they form.
Experimental Workflow Diagram

G cluster_main Acid-Catalyzed Dehydration of 2-Pentanol Start 2-Pentanol + Acid Catalyst (H₂SO₄) Protonation Protonation of -OH Group Start->Protonation Step 1 Carbocation Formation of 2° Carbocation (Loss of H₂O) Protonation->Carbocation Step 2 Deprotonation Deprotonation Carbocation->Deprotonation Step 3 Products Product Mixture Deprotonation->Products Separation Fractional Distillation Products->Separation Purification Final This compound Separation->Final

Caption: Workflow for Dehydration Synthesis.

Route 2: Dehydrohalogenation of 2-Halopentanes

This E2 elimination reaction involves treating a 2-halopentane (e.g., 2-bromopentane) with a strong base to remove a molecule of hydrogen halide (H-X).[9][10][11] The choice of base is critical for controlling the product distribution.[12]

Mechanism Overview: E2 Elimination

The E2 reaction is a concerted, one-step process where the base removes a proton from a beta-carbon at the same time the halide leaving group departs from the alpha-carbon.[13] The reaction requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group.[14]

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of 1-pentene along with 2-pentene. How do I maximize the yield of 2-pentene?

A1: This is a classic example of the competition between Zaitsev and Hofmann elimination .[8][15][16]

  • Zaitsev Product (this compound): Favored by small, strong bases. These bases are less sterically hindered and can more easily access the internal (C3) beta-hydrogen, leading to the more stable, more substituted alkene.[8][15]

  • Hofmann Product (1-Pentene): Favored by bulky, sterically hindered bases. These large bases find it difficult to access the internal hydrogen and preferentially abstract the more accessible terminal (C1) beta-hydrogen.[15][17][18]

Troubleshooting and Optimization:

  • To favor this compound (Zaitsev product): Use a small, strong base like sodium ethoxide (NaOEt) in ethanol or sodium hydroxide (NaOH) in ethanol.[8][12]

  • To favor 1-pentene (Hofmann product): Use a bulky base such as potassium tert-butoxide (KOtBu) in tert-butanol.[15][18]

Q2: My 2-pentene product is a mix of cis and trans isomers. How can I increase the proportion of the trans isomer?

A2: The E2 elimination is stereoselective . The formation of trans-2-butene is generally favored over cis-2-butene because the transition state leading to the trans isomer is lower in energy (more stable) due to fewer steric interactions.[14][18][19] Using a small base like sodium ethoxide will typically yield a higher trans:cis ratio.

Data Summary: Base Selection and Product Ratios
BaseBase TypeMajor ProductMinor Product(s)
Sodium Ethoxide (NaOEt)Small, StrongThis compound (Zaitsev)cis-2-Pentene, 1-Pentene
Potassium tert-Butoxide (KOtBu)Bulky, Strong1-Pentene (Hofmann)[18]cis/trans-2-Pentene
Reaction Pathway Diagram

G cluster_main E2 Dehydrohalogenation of 2-Bromopentane Reactant 2-Bromopentane Base1 Small Base (e.g., NaOEt) Base2 Bulky Base (e.g., KOtBu) Product1 This compound (Zaitsev Product) Base1->Product1 Favored Pathway Product2 1-Pentene (Hofmann Product) Base2->Product2 Favored Pathway

Caption: Zaitsev vs. Hofmann Pathway Control.

Route 3: The Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[20][21] To synthesize 2-pentene, one would typically react propanal with ethyltriphenylphosphonium ylide.

Mechanism Overview

The reaction proceeds via a cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[22]

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction yields a mixture of cis (Z) and trans (E) isomers. How can I selectively synthesize this compound?

A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[23][24]

  • Non-stabilized Ylides: These ylides (where the group attached to the carbanion is an alkyl group, like in our case) typically favor the formation of the cis (Z) alkene. This is because the initial cycloaddition to form the oxaphosphetane is rapid and irreversible, favoring the kinetically controlled product.

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable. The reaction becomes more reversible, allowing for equilibration to the thermodynamically more stable trans (E) alkene.

Troubleshooting and Optimization for trans (E) Alkene:

  • Schlosser Modification: This is the standard procedure to favor the E-alkene from a non-stabilized ylide.[20] It involves deprotonating the intermediate betaine with a strong base (like phenyllithium) at low temperature, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the trans-alkene upon protonation.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses phosphonate esters instead of phosphonium salts. HWE reactions with aldehydes almost exclusively produce the trans (E) alkene and are often preferred for this reason. The byproduct (a water-soluble phosphate ester) is also easier to remove than triphenylphosphine oxide.[21]

Reagent Selection for Stereocontrol
Reagent TypeStereochemical PreferenceRationale
Non-Stabilized Ylide (Standard Wittig)cis (Z) - AlkeneKinetic control, rapid formation of cis-oxaphosphetane.[22]
Stabilized Ylide (Standard Wittig)trans (E) - AlkeneThermodynamic control, equilibration to more stable intermediate.[23]
HWE Reagent (Phosphonate Ester)trans (E) - AlkeneThermodynamic control, strong preference for anti-intermediate.[21]
Conceptual Diagram: Wittig vs. HWE

G cluster_wittig Standard Wittig (Non-stabilized) cluster_hwe Horner-Wadsworth-Emmons (HWE) W_Reactants Propanal + Ph₃P=CHCH₃ W_Product cis-2-Pentene (Major) W_Reactants->W_Product Kinetic Control HWE_Reactants Propanal + (EtO)₂P(O)CHCH₃⁻ HWE_Product This compound (Major) HWE_Reactants->HWE_Product Thermodynamic Control

Caption: Stereocontrol in Wittig and HWE Reactions.

References
  • Acid-Catalyzed Dehydration of 2-Pentanol. (n.d.). Vertex AI Search.
  • Dehydration of 2-Pentanol. (n.d.). Study.com. Retrieved from [Link]

  • Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Draw the major product for the dehydration of 2-pentanol. (2023). Brainly. Retrieved from [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity". (2013). Master Organic Chemistry. Retrieved from [Link]

  • Draw the major product for the dehydration of 2-pentanol, considering the mechanism involved. (n.d.). Proprep. Retrieved from [Link]

  • Zaitsev vs Hoffman's Product - E2 Elimination Reactions. (2023). Glasp. Retrieved from [Link]

  • What are the dominant products in the dehydration reaction of 2-pentanol in H₂SO₄. (2024). Brainly. Retrieved from [Link]

  • Acid catalyzed dehydration of 2 pentanol Mechanism. (2021). YouTube. Retrieved from [Link]

  • Draw the major product for the dehydration of 2-pentanol. (2023). Proprep. Retrieved from [Link]

  • Stereoselective Synthesis of Trisubstituted Alkenes by Nickel‐Catalyzed Benzylation and Alkene Isomerization. (2020). ResearchGate. Retrieved from [Link]

  • The Stereochemistry of Alkene Addition Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • MECHANISTIC VIEWS OF STEREOSELECTIVE SYNTHESIS OF TRI-AND TETRA-SUBSTITUTED ALKENES, PART II. (2018). Redalyc. Retrieved from [Link]

  • Zaitsev vs Hofmann rule: Easy statement and examples. (2018). Chemistry Notes. Retrieved from [Link]

  • Dehydrohalogenation of 2-halopentane. (2018). Quora. Retrieved from [Link]

  • Zaitsev's Rule - Regioselectivity of E2 Elimination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Wittig Reaction. (2007). University of Pittsburgh. Retrieved from [Link]

  • Zaitsev's rule (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Elimination reaction of 2-Bromopentane to form pent-2-ene. (n.d.). Allen. Retrieved from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hofmann's Rule and Zaitsev's Rule. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Elimination by the E2 mechanism. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Key Notes on Dehydrohalogenation and Related Reactions. (n.d.). Unacademy. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig Reaction Stereoselectivity. (n.d.). Scribd. Retrieved from [Link]

  • E2 Elimination Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Dehydrohalogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Stereoselectivity of E2 Elimination Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 2-Bromopentane undergoes elimination reaction. (2021). Chegg. Retrieved from [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube. Retrieved from [Link]

  • Alkene. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkenes from Dehydrohalogenation of Haloalkanes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. (2013). Imperial College London. Retrieved from [Link]

  • Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. (2012). PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of trans-2-pentene. As chemists and drug development professionals, we understand that achieving high stereoselectivity for seemingly simple alkenes can present significant practical challenges. This guide is designed to provide direct, experience-based answers to the issues you may encounter in the lab, moving beyond textbook procedures to address the nuanced realities of synthesis.

Here, we offer a curated collection of troubleshooting advice and frequently asked questions, structured to help you diagnose problems, optimize your reaction conditions, and achieve your desired stereochemical outcome with confidence.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound.

Question: My Wittig reaction is yielding primarily cis-2-pentene or a nearly 1:1 mixture. How can I increase the trans selectivity?

Answer: This is a classic challenge in Wittig chemistry. The stereochemical outcome is dictated by the stability of the ylide and the reaction conditions.

  • Underlying Cause: Standard Wittig reactions using non-stabilized or semi-stabilized ylides (like the one derived from ethyltriphenylphosphonium bromide for 2-pentene synthesis) kinetically favor the formation of a cis-oxaphosphetane intermediate under salt-free conditions, which rapidly collapses to the Z (or cis) alkene.[1][2] The formation of the trans isomer requires thermodynamic equilibration.

  • Immediate Solution: The Schlosser Modification. To achieve high E (or trans) selectivity with non-stabilized ylides, the Schlosser modification is the most reliable method.[3][4] This protocol intentionally intercepts the initial betaine intermediate.

    Protocol Steps:

    • Generate the ylide from ethyltriphenylphosphonium bromide using a strong base like n-butyllithium (n-BuLi) in an aprotic solvent (e.g., THF) at low temperature (-78 °C).

    • Add your aldehyde (propanal) and allow the initial, kinetically favored erythro-betaine to form.

    • Crucial Step: While maintaining the low temperature, add a second equivalent of a strong base (phenyllithium is classic, but n-BuLi can also be used).[2] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.

    • Allow the mixture to warm slightly (e.g., to -30 °C). This provides the energy for the intermediate to equilibrate to the thermodynamically more stable threo-β-oxido ylide.

    • Re-cool to -78 °C and add a proton source (e.g., a hindered alcohol like t-butanol) to quench the ylide. This selectively protonates the threo-β-oxido ylide to form the threo-betaine.

    • Upon warming to room temperature, the threo-betaine decomposes to yield the E (trans)-alkene with high selectivity.[4]

  • Diagram of the Schlosser Modification Mechanism:

Schlosser_Modification cluster_start Initial Reaction cluster_equilibration Equilibration cluster_collapse Collapse to Product Ylide Ylide (Ph3P=CHCH3) Erythro Erythro-Betaine (Kinetic) Ylide->Erythro + Aldehyde -78 °C Aldehyde Aldehyde (CH3CH2CHO) OxidoYlide β-Oxido Ylide Erythro->OxidoYlide + PhLi -78 °C ThreoOxido Threo-β-Oxido Ylide (Thermodynamic) OxidoYlide->ThreoOxido Warm to -30 °C ThreoBetaine Threo-Betaine ThreoOxido->ThreoBetaine + t-BuOH -78 °C TransAlkene This compound ThreoBetaine->TransAlkene Warm to RT Analysis_Workflow Crude Crude Product Mixture Purification Purification (e.g., Flash Chromatography) Crude->Purification Sample_Prep Sample Preparation (Dilute in appropriate solvent) Purification->Sample_Prep GC Gas Chromatography (GC) Sample_Prep->GC Primary Method NMR ¹H NMR Spectroscopy Sample_Prep->NMR Confirmatory Method Ratio Determine trans:cis Ratio (Peak Area or Integration) GC->Ratio NMR->Ratio

Sources

Technical Support Center: Optimizing trans-2-Pentene Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of trans-2-pentene hydrogenation. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in catalytic hydrogenation processes. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the hydrogenation of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and systematic solutions.

Issue 1: Low or No Conversion of this compound

Question: My reaction shows minimal or no consumption of the starting material, this compound. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is a frequent issue that can typically be traced back to the catalyst, reaction conditions, or the purity of your reagents. A systematic approach is the most effective way to diagnose and solve the problem.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on the catalyst surface can be blocked by impurities.[2] Common poisons include sulfur compounds, which can form stable surface sulfides and deactivate the catalyst.[3]

      • Solution: Ensure the purity of your this compound, solvent, and hydrogen gas. If catalyst poisoning is suspected, replacing the catalyst with a fresh batch is the most effective solution.[1]

    • Deactivation: Catalysts can lose activity over time due to improper storage, handling, or sintering at high temperatures.[2][4] Palladium on carbon (Pd/C), for instance, can be pyrophoric and should be handled with care, preferably in an inert atmosphere when dry.[5]

      • Solution: Use a fresh batch of catalyst. For pyrophoric catalysts like Raney Nickel, always handle them under an inert atmosphere.[1]

    • Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction.

      • Solution: Increase the catalyst loading in increments. A typical starting point for lab-scale reactions is 5-10 mol% of the catalyst relative to the substrate.[5]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: The concentration of hydrogen on the catalyst surface is directly related to the pressure.

      • Solution: Increase the hydrogen pressure. For many standard hydrogenations, a balloon of hydrogen is sufficient, but for more stubborn reactions, a high-pressure reactor may be necessary.[6][7]

    • Incorrect Temperature: Hydrogenation reactions are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to unwanted side reactions or catalyst deactivation.[2]

      • Solution: Optimize the reaction temperature. For many palladium- or platinum-catalyzed hydrogenations, room temperature to 50°C is a good starting range.[8][9]

    • Poor Agitation: Inefficient stirring in a heterogeneous catalysis system leads to poor mass transfer of reactants to the catalyst surface.[1]

      • Solution: Ensure vigorous and efficient stirring to maintain a good suspension of the catalyst and facilitate contact between the hydrogen gas, the liquid phase, and the solid catalyst.[1]

  • Reagent and Solvent Issues:

    • Impure Substrate or Solvent: Impurities in the this compound or solvent can act as catalyst poisons.

      • Solution: Use high-purity, anhydrous solvents.[5] Common solvents for hydrogenation include ethanol, ethyl acetate, and acetic acid.[10]

    • Poor Solubility: If the substrate has poor solubility in the chosen solvent, the reaction rate will be limited.

      • Solution: Select a solvent in which the this compound is highly soluble.

Troubleshooting Workflow for Low Conversion

Start Low or No Conversion Check_Catalyst 1. Check Catalyst Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents Start->Check_Reagents Poisoned Poisoned? Check_Catalyst->Poisoned Inactive Inactive/Old? Check_Catalyst->Inactive Insufficient Insufficient Loading? Check_Catalyst->Insufficient Pressure Inadequate H₂ Pressure? Check_Conditions->Pressure Temp Incorrect Temperature? Check_Conditions->Temp Agitation Poor Agitation? Check_Conditions->Agitation Purity Impure Substrate/Solvent? Check_Reagents->Purity Solubility Poor Solubility? Check_Reagents->Solubility Replace_Catalyst Use fresh, pure catalyst Poisoned->Replace_Catalyst Inactive->Replace_Catalyst Increase_Loading Increase catalyst loading Insufficient->Increase_Loading Increase_Pressure Increase H₂ pressure Pressure->Increase_Pressure Optimize_Temp Optimize temperature Temp->Optimize_Temp Increase_Stirring Ensure vigorous stirring Agitation->Increase_Stirring Purify Use high-purity reagents Purity->Purify Change_Solvent Change solvent Solubility->Change_Solvent

Caption: A workflow diagram for troubleshooting low conversion in this compound hydrogenation.

Issue 2: Poor Selectivity and Isomerization

Question: My reaction is producing a mixture of pentane isomers, or I am observing isomerization of this compound to other pentene isomers. How can I improve the selectivity?

Answer: The formation of isomers and over-hydrogenation to alkanes are common selectivity challenges. These issues are often linked to the catalyst type and reaction conditions.

Potential Causes & Solutions:

  • Isomerization of the Double Bond: The Horiuti-Polanyi mechanism, which describes the stepwise addition of hydrogen on a metal surface, involves a reversible step that can lead to isomerization of the alkene.[11][12][13]

    • Solution: Modifying the catalyst or reaction conditions can help to minimize isomerization. For example, the choice of metal can influence the degree of isomerization.

  • Over-hydrogenation: If the desired product is a partially hydrogenated compound (not applicable to this compound to pentane, but relevant in other systems), a highly active catalyst or harsh conditions can lead to complete saturation.

    • Solution: Use a less active catalyst or milder reaction conditions (lower temperature and pressure).[2]

  • Catalyst Choice: Different catalysts exhibit different selectivities. For instance, in the hydrogenation of pinenes, platinum and rhodium catalysts showed better selectivity for cis-pinane compared to palladium.[14]

    • Solution: Screen different catalysts. While palladium on carbon (Pd/C) is a common choice, platinum on carbon (Pt/C), Raney nickel, or rhodium on carbon (Rh/C) might offer better selectivity for your specific application.[10]

Table 1: Catalyst and Condition Effects on Selectivity

CatalystSupportTypical ConditionsObservations on Selectivity
Palladium (Pd)Carbon, AluminaRoom Temp, 1-4 atm H₂Generally high activity, can promote isomerization.[15][16]
Platinum (Pt)Carbon, PtO₂Room Temp - 50°C, 1-4 atm H₂Often shows good activity and can offer different selectivity compared to Pd.[8][14]
Rhodium (Rh)Carbon, AluminaVariesCan provide high selectivity in certain systems.[8][14]
Nickel (Ni)Raney NiHigher Temp & PressureA less expensive but often less selective alternative to precious metal catalysts.[9]
Issue 3: Catalyst Deactivation During the Reaction

Question: The reaction starts well but then slows down or stops completely before the starting material is fully consumed. What could be causing this premature catalyst deactivation?

Answer: Catalyst deactivation during a reaction can be caused by several factors, including the formation of byproducts that poison the catalyst, thermal sintering, or leaching of the metal from the support.[4][17]

Potential Causes & Solutions:

  • Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[18]

    • Solution: Operate at the lowest effective temperature. The use of a different solvent might also mitigate coke formation.

  • Sintering: High temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles, reducing the active surface area.[2]

    • Solution: Avoid excessive reaction temperatures.

  • Leaching: The active metal may leach from the support into the reaction medium, especially under harsh conditions or with certain solvents.[17]

    • Solution: Choose a more robust catalyst support or milder reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the catalytic hydrogenation of this compound?

A1: The most widely accepted mechanism is the Horiuti-Polanyi mechanism .[11][12][13][19] It involves the following key steps:

  • Adsorption: Both hydrogen gas (H₂) and the alkene (this compound) adsorb onto the surface of the metal catalyst.[10][19] Hydrogen adsorbs dissociatively, breaking the H-H bond to form metal-hydride species.[10]

  • Stepwise Hydrogen Addition: A hydrogen atom from the catalyst surface adds to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst surface.[10][11]

  • Second Hydrogen Addition and Desorption: A second hydrogen atom then adds to the other carbon of the original double bond, and the resulting saturated alkane (pentane) desorbs from the catalyst surface.[10]

Horiuti-Polanyi Mechanism

cluster_0 Catalyst Surface H2 H₂ Catalyst_Surface Metal Catalyst (e.g., Pd, Pt) H2->Catalyst_Surface Dissociative Adsorption Alkene This compound Alkene->Catalyst_Surface π-Adsorption Adsorbed_H Adsorbed H atoms Catalyst_Surface->Adsorbed_H Adsorbed_Alkene Adsorbed Alkene Catalyst_Surface->Adsorbed_Alkene Adsorbed_H->Adsorbed_Alkene 1st H addition Half_Hydrogenated Half-Hydrogenated Intermediate Adsorbed_H->Half_Hydrogenated 2nd H addition Adsorbed_Alkene->Half_Hydrogenated Alkane Pentane Half_Hydrogenated->Alkane Desorption

Caption: A simplified representation of the Horiuti-Polanyi mechanism for alkene hydrogenation.

Q2: How do I choose the right catalyst for my hydrogenation?

A2: The choice of catalyst is crucial for a successful hydrogenation.[2]

  • Activity: For simple, unhindered alkenes like this compound, common catalysts like 5-10% Pd/C are usually very effective.[20]

  • Selectivity: If you are working with a molecule that has other reducible functional groups, a more selective catalyst may be needed. For example, PtO₂ (Adam's catalyst) is sometimes used when trying to avoid the dehalogenation of aromatic halides.[20]

  • Cost: For large-scale industrial processes, less expensive catalysts like Raney nickel are often employed, though they may require harsher conditions.[8]

Q3: What is the role of the solvent in the hydrogenation of this compound?

A3: The solvent plays several important roles:

  • It dissolves the substrate, allowing it to interact with the solid catalyst.

  • It can influence the activity and selectivity of the catalyst.

  • It helps to dissipate the heat generated by the exothermic hydrogenation reaction. Commonly used solvents include alcohols (ethanol, methanol) and esters (ethyl acetate).[10] The choice of solvent can have a strong effect on the reaction rate and selectivity.[15]

Q4: How can I monitor the progress of my hydrogenation reaction?

A4: There are several methods to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively assess the consumption of the starting material.

  • Gas Chromatography (GC): A quantitative method to determine the ratio of starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion. In more advanced setups, in-line flow NMR can be used for real-time monitoring.[21][22]

  • Hydrogen Uptake: Monitoring the consumption of hydrogen gas from a gas burette or by measuring the pressure drop in a closed system can provide real-time kinetic data.[6]

Q5: Will the hydrogenation of this compound produce a chiral product?

A5: No, the hydrogenation of this compound will produce pentane, which is an achiral molecule. Therefore, no enantiomers will be formed.[23] If the hydrogenation were to create a new stereocenter in a different substrate, using an achiral catalyst would typically result in a racemic mixture (an equal mixture of both enantiomers).[10]

Section 3: Experimental Protocol Example

This section provides a general, laboratory-scale procedure for the hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Ethanol (Solvent)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen-filled balloon with a needle

  • Vacuum/inert gas manifold

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound.

  • Catalyst Addition: Under a flow of inert gas (like nitrogen or argon), carefully add 5-10 mol% of 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.[5]

  • Solvent Addition: Add anhydrous ethanol to the flask to dissolve the substrate.

  • Inerting the Atmosphere: Seal the flask with a septum. Using a needle connected to a vacuum/inert gas manifold, carefully evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically via a hydrogen-filled balloon attached to a needle that pierces the septum.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate contains the product, pentane, which can be isolated by removing the solvent.

References

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins - MDPI. Available at: [Link]

  • Alkene Hydrogenation with H₂ over Pd, Pt, or Ni - OrgoSolver. Available at: [Link]

  • Horiuti-Polanyi Mechanism Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

  • How to Optimize Performance in Alkene Hydrogenation Catalysts. Available at: [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. Available at: [Link]

  • Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation - ACS Publications. Available at: [Link]

  • Catalyst deactivation during pyrolysis gasoline hydrogenation - ResearchGate. Available at: [Link]

  • Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • ERIC - EJ1014525 - Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation, Journal of Chemical Education, 2013-May. Available at: [Link]

  • The degradation of hydrogenation pre-catalysts during activation stage.... - ResearchGate. Available at: [Link]

  • Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur - ResearchGate. Available at: [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: [Link]

  • (a) Reaction profile for 1-pentene/trans-2-pentene hydrogenation; (b)... - ResearchGate. Available at: [Link]

  • Reaction of hydrogenation of alkenes - MEL Science. Available at: [Link]

  • hydrogenation of alkenes - Chemguide. Available at: [Link]

  • Fig. 1. (a) Reaction profile for 1-pentene hydrogenation; (b) reaction... - ResearchGate. Available at: [Link]

  • C-5 alkene hydrogenation: Effect of competitive reactions on activity and selectivity. Available at: [Link]

  • Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. Available at: [Link]

  • Suitable initial conditions for alkene hydrogenation? : r/chemistry - Reddit. Available at: [Link]

  • Scheme 1Steps in the hydrogenation of 2-pentene - ResearchGate. Available at: [Link]

  • Hydrogenation troubleshooting : r/Chempros - Reddit. Available at: [Link]

  • Will the catalytic hydrogenation of this compound give enantiomers as products? - Reddit. Available at: [Link]

  • Alkene - Wikipedia. Available at: [Link]

  • Catalytic Hydrogenation of Alkenes II - Chemistry LibreTexts. Available at: [Link]

  • 5.2: Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]

  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry - YouTube. Available at: [Link]

  • Hydrogenation Methods. Available at: [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR | Analytical Chemistry - ACS Publications. Available at: [Link]

  • High-pressure X-ray photoelectron spectroscopy of palladium model hydrogenation catalysts. Part 2: Hydrogenation of this compound on palladium | Request PDF - ResearchGate. Available at: [Link]

  • Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase - MPG.PuRe. Available at: [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Available at: [Link]

  • Alkene to Alkane - Common Conditions. Available at: [Link]

  • Prevalence of trans-Alkenes in Hydrogenation Processes on Metal Surfaces: A Density Functional Theory Study | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane. Available at: [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D. Available at: [Link]

Sources

Technical Support Center: trans-2-Pentene Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling trans-2-pentene in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who require precise control over the stereochemistry of their alkene substrates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent the unwanted isomerization of this compound to its cis isomer during your reactions.

Introduction: The Challenge of Stereochemical Control

This compound is a common starting material and intermediate in organic synthesis. Its stereochemical purity is often critical for the desired reactivity and the stereochemistry of the final product. However, the carbon-carbon double bond is susceptible to isomerization under various reaction conditions, leading to the formation of the thermodynamically less stable cis-2-pentene.[1][2] This unwanted side reaction can complicate purification, reduce yields, and compromise the integrity of your synthetic route. This guide provides a systematic approach to diagnosing and preventing such isomerization.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Issue 1: My reaction is producing a mixture of cis- and this compound. What are the likely causes?

The appearance of cis-2-pentene from a pure trans starting material indicates that isomerization is occurring. The primary culprits are typically heat, light, or the presence of a catalyst (intentional or unintentional).

Possible Causes & Solutions:

Cause Explanation Recommended Action
Acidic Catalysis Trace amounts of acid (Brønsted or Lewis) can protonate the double bond, forming a carbocation intermediate.[3][4] Rotation around the single bond, followed by deprotonation, can lead to a mixture of isomers.Neutralize the reaction mixture. Use a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids. Ensure all glassware is acid-free. If acidic conditions are required, opt for milder Lewis acids and lower reaction temperatures.[5]
Base-Catalyzed Isomerization Strong bases can abstract an allylic proton, generating a resonance-stabilized carbanion. Reprotonation can occur at either face, leading to isomerization.Use non-isomerizing bases. If a base is necessary, choose a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures or milder bases like triethylamine (NEt₃).[5]
Transition Metal Catalysis Many transition metals (e.g., Pd, Ru, Rh, Co, Fe) can catalyze isomerization via mechanisms like oxidative addition/reductive elimination or through metal-hydride intermediates.[6][7][8][9] Even trace metal impurities from previous steps can be problematic.Purify reagents and use inert equipment. Ensure reagents are free from metal contamination. Consider using glassware passivated with a silylating agent. If a metal catalyst is part of your reaction, screen for catalysts known to have low isomerization activity.[10][11][12]
Thermal Isomerization High temperatures can provide sufficient energy to overcome the rotational barrier of the double bond, leading to equilibration between the cis and trans isomers.[13][14]Lower the reaction temperature. Whenever possible, run reactions at or below room temperature. Monitor the reaction closely to minimize reaction time at elevated temperatures.
Photochemical Isomerization Exposure to UV light can excite the π-electrons of the double bond to a π* anti-bonding orbital, allowing for rotation around the carbon-carbon single bond.[15][16][17][18] Relaxation back to the ground state can yield a mixture of isomers.Protect the reaction from light. Use amber glassware or wrap the reaction vessel in aluminum foil. Work in a fume hood with the light turned off if sensitivity is high.[19]
Issue 2: I suspect my catalyst is causing the isomerization. How can I confirm this and what are my alternatives?

If you are using a transition metal catalyst, it is a prime suspect for inducing isomerization.

Diagnostic Workflow:

Caption: Catalyst Troubleshooting Workflow

Alternative Catalyst Strategies:

  • Palladium: While many palladium catalysts are notorious for causing isomerization, ligand choice is critical. For cross-coupling reactions, consider using ligands that promote rapid reductive elimination, which can outcompete isomerization.

  • Ruthenium: Certain ruthenium complexes are highly active for isomerization.[12] If your desired reaction is not isomerization, avoid these catalysts. However, some ruthenium catalysts have been designed for high selectivity in other transformations with minimal isomerization.[10]

  • Cobalt: Cobalt-hydride catalysts are known to isomerize alkenes.[8] If you are performing a reaction where cobalt is a potential catalyst, be mindful of this side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is this compound or cis-2-pentene more stable?

For acyclic alkenes like 2-pentene, the trans isomer is generally more stable than the cis isomer.[1][2][20] This is due to steric hindrance between the alkyl groups on the same side of the double bond in the cis isomer.[1] The higher energy of the cis isomer means that thermodynamically controlled isomerization processes will favor the formation of the trans isomer. However, if you start with pure this compound, any isomerization will lead to a mixture, thus reducing the purity of your starting material.

Q2: Can I use distillation to separate cis- and this compound if isomerization occurs?

Yes, separation by distillation is possible, but it can be challenging due to their close boiling points.

  • cis-2-Pentene: Boiling Point ≈ 37 °C[21]

  • This compound: Boiling Point ≈ 36 °C[21]

While fractional distillation can be used, it requires a column with high theoretical plates. Other separation methods, such as preparative gas chromatography or selective adsorption, may also be employed.[22] However, the most effective strategy is to prevent isomerization in the first place.

Q3: How do I handle reactions that require heat?

If elevated temperatures are unavoidable, the goal is to minimize the exposure time.

Protocol for Reactions at Elevated Temperatures:

  • Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with oxygen.

  • Add the this compound last to the pre-heated reaction mixture, if the other components are stable at the target temperature.

  • Monitor the reaction progress closely using a rapid analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction reaches the desired conversion, immediately cool the reaction mixture in an ice bath.

  • Quench the reaction to deactivate any catalytic species that could cause further isomerization during workup.

Q4: What is the mechanism of acid-catalyzed isomerization?

The mechanism involves the formation of a carbocation intermediate, which allows for rotation around what was formerly the double bond.

Acid_Catalyzed_Isomerization cluster_0 Step 1: Protonation cluster_1 Step 2: Bond Rotation cluster_2 Step 3: Deprotonation This compound This compound Carbocation Pentyl Carbocation This compound->Carbocation + H+ Rotated Carbocation Rotated Pentyl Carbocation Carbocation->Rotated Carbocation C-C bond rotation cis-2-Pentene cis-2-Pentene Rotated Carbocation->cis-2-Pentene - H+

Caption: Acid-Catalyzed Isomerization Mechanism

Q5: Are there any "safe" solvents for reactions with this compound?

The choice of solvent is less critical than controlling for catalysts, heat, and light. However, some considerations apply:

  • Protic solvents (e.g., alcohols, water): Can participate in acid-base chemistry, so ensure they are neutral.

  • Aprotic solvents (e.g., THF, DCM, Toluene): Generally safe, but ensure they are purified and free from acidic or metallic impurities.

  • Avoid photosensitizing solvents: Some solvents can absorb light and transfer the energy to your alkene, promoting photochemical isomerization.[15]

References

  • Previous and current approaches to alkene isomerization. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Photochemistry of Alkene. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

  • Hepperle, S. S., Li, Q., & East, A. L. L. (n.d.). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. ACS Publications. Retrieved January 6, 2026, from [Link]

  • Photochemical Reactions: Alkene Isomerization. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

  • alkene photoisomerization (AT07320). (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved January 6, 2026, from [Link]

  • Catalyst for rapid and selective alkene isomerization. (n.d.). San Diego State University. Retrieved January 6, 2026, from [Link]

  • Photochemistry: The Isomerisation of Alkenes with Light. (2022-11-08). YouTube. Retrieved January 6, 2026, from [Link]

  • Structural Dynamics of Overcrowded Alkene-Based Molecular Motors during Thermal Isomerization. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Photochemical isomerization of overcrowded alkenes 1–10. (a)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of alkenes by isomerizations. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Catalytic, contra-Thermodynamic Alkene Isomerization. (n.d.). DSpace@MIT. Retrieved January 6, 2026, from [Link]

  • 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. (2023-05-03). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Cis–Trans Isomerism in Alkenes. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

  • Separation of cis and trans isomers. (n.d.). Google Patents.
  • Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. (2022-05-20). MDPI. Retrieved January 6, 2026, from [Link]

  • Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. (2020-12-09). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • 7.5: Cis-Trans Isomerism in Alkenes. (2024-04-03). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Cis and Trans Isomers. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

  • Cis–trans isomerism. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. (2025-07-23). PMC. Retrieved January 6, 2026, from [Link]

  • Thermodynamically driven alkene isomerisation enabled by acid, radical and metal‐hydride activation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. (n.d.). ACS Engineering Au. Retrieved January 6, 2026, from [Link]

  • n-Alkane isomerization by catalysis—a method of industrial importance: An overview. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

  • Alkene. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • 10.6: Stability of Alkenes. (2022-11-11). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Stability of cis vs trans isomers?. (2014-12-06). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • Cobalt-Catalyzed Isomerization of Alkenes. (n.d.). Who we serve. Retrieved January 6, 2026, from [Link]

  • Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Mechanism overview of the iron‐catalyzed alkene isomerization processes discussed herein. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • What is the stability order of but-1-ene, cis-but-2-ene, and trans-but-2-ene?. (2018-03-11). Quora. Retrieved January 6, 2026, from [Link]

  • Method for separating trans from cis isomers. (n.d.). Google Patents.
  • (PDF) Catalytic, contra-Thermodynamic Alkene Isomerization. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • (10) Patent No. (2011-04-07). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 7.6: Stability of Alkenes. (2024-09-30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • What is the the structure of the cis-trans isomers of 2-pentene?. (2018-08-14). Quora. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Separation of Cis- and Trans-2-Pentene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the challenging yet critical task of separating cis- and trans-2-pentene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter this common separation challenge in their daily laboratory work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome experimental hurdles and achieve baseline separation of these geometric isomers.

The Challenge of Separating Geometric Isomers

Cis- and this compound are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around the carbon-carbon double bond.[1] This subtle structural difference leads to very similar physical properties, most notably their boiling points, making their separation by conventional methods a non-trivial task. Effective separation is paramount for applications requiring isomerically pure starting materials, such as in stereoselective synthesis and polymerization reactions.

Physical Properties of 2-Pentene Isomers

A clear understanding of the physical properties of cis- and this compound is the foundation for developing a successful separation strategy. The slight difference in their boiling points is the primary property exploited in fractional distillation, while differences in polarity and shape can be leveraged in chromatographic separations.

Propertycis-2-Pentene (Z)-pent-2-eneThis compound (E)-pent-2-eneReference
Boiling Point 37 °C (98.6 °F)36 °C (96.8 °F)
Dipole Moment Non-zeroZero (or near zero)

Troubleshooting Guide: Separation Techniques

This section provides detailed troubleshooting for the most common techniques used to separate cis- and this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating volatile compounds. However, the similar volatility of 2-pentene isomers can lead to co-elution or poor resolution.

Problem 1: Poor Resolution or Co-elution of cis- and this compound Peaks

  • Causality: The primary reason for poor resolution is the selection of an inappropriate GC column or suboptimal temperature programming. The small difference in boiling points requires a column with high efficiency and selectivity for geometric isomers.

  • Troubleshooting Steps:

    • Column Selection:

      • Initial Check: Are you using a non-polar column (e.g., DB-1, HP-5)? While these columns separate based on boiling point, the small difference between the 2-pentene isomers may not be sufficient for baseline separation.

      • Recommended Action: Switch to a more polar column. A wax-type stationary phase (e.g., Carbowax, DB-WAX) or a mid-polarity column (e.g., DB-624) can provide better selectivity based on the slight polarity difference between the cis (polar) and trans (non-polar) isomers.[2]

    • Temperature Program Optimization:

      • Initial Check: Are you running the separation isothermally? A single temperature may not provide enough resolving power.

      • Recommended Action: Implement a slow temperature ramp. Start at a low initial temperature (e.g., 35-40 °C) and use a slow ramp rate (e.g., 1-2 °C/min). This will increase the interaction time of the analytes with the stationary phase, enhancing separation.

    • Carrier Gas Flow Rate:

      • Initial Check: Is your flow rate optimized? An excessively high flow rate will reduce separation efficiency.

      • Recommended Action: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) for your column dimensions to achieve the best efficiency (lowest plate height).

Problem 2: Peak Tailing, Especially for the cis-Isomer

  • Causality: Peak tailing for the more polar cis-isomer can be caused by active sites within the GC system (e.g., in the injector liner, column inlet, or on the stationary phase itself) that can lead to undesirable secondary interactions.[3]

  • Troubleshooting Steps:

    • Inlet Maintenance:

      • Recommended Action: Regularly replace the injector septum and liner. Use a deactivated (silanized) liner to minimize interactions with the analytes.[4]

    • Column Conditioning:

      • Initial Check: Has the column been properly conditioned?

      • Recommended Action: Condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.

    • Column Trimming:

      • Recommended Action: If the front of the column is contaminated, trim 10-20 cm from the inlet end to restore peak shape.[3]

  • Column: WAX-type capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 200 °C

  • Split Ratio: 50:1

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 60 °C

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Expected Elution Order: this compound followed by cis-2-pentene.

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. The very small difference between the boiling points of cis- and this compound (approximately 1 °C) makes this a challenging separation that requires a highly efficient fractionating column.

Problem: Poor Separation Efficiency (Distillate has a similar isomer ratio to the starting mixture)

  • Causality: Insufficient number of theoretical plates in the fractionating column or too high a distillation rate.

  • Troubleshooting Steps:

    • Column Selection and Packing:

      • Initial Check: Are you using a simple distillation setup or a short fractionating column?

      • Recommended Action: Use a long fractionating column packed with a high-efficiency packing material. For separating close-boiling light hydrocarbons, materials like metal sponge or structured packing are effective.[5] Vigreux columns can also be used, but may offer lower efficiency.

    • Distillation Rate:

      • Initial Check: Is the distillation proceeding too quickly?

      • Recommended Action: Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady drip rate of the distillate is ideal.

    • Reflux Ratio:

      • Recommended Action: Maintain a high reflux ratio. This means that most of the condensate is returned to the column, allowing for multiple vaporization-condensation cycles and better separation.

  • Apparatus:

    • Round-bottom flask

    • Long fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask

    • Heating mantle with a stirrer

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Add the mixture of cis- and this compound to the round-bottom flask along with boiling chips or a magnetic stir bar.

    • Slowly heat the mixture to a gentle boil.

    • Carefully observe the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the lower-boiling isomer (this compound).

    • Collect the initial fraction, which will be enriched in the trans-isomer.

    • As the distillation progresses, the temperature at the distillation head will start to rise again, indicating that the higher-boiling cis-isomer is beginning to distill.

    • Change the receiving flask to collect the fraction enriched in the cis-isomer.

FAQs: Analysis and Characterization

Q1: How can I confirm the identity of the separated cis- and this compound isomers?

A1: Spectroscopic methods are essential for the unambiguous identification of geometric isomers.

  • Infrared (IR) Spectroscopy: The most significant difference is in the C-H out-of-plane bending vibrations.

    • This compound: Shows a strong, sharp absorption band around 965 cm⁻¹.[6]

    • cis-2-Pentene: Shows a strong, broad absorption band around 690 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constant (J) between the vinylic protons is a key differentiator.

      • This compound: Larger coupling constant, typically in the range of 12-18 Hz.[7][8]

      • cis-2-Pentene: Smaller coupling constant, typically in the range of 6-12 Hz.[7][8]

    • ¹³C NMR: The chemical shifts of the allylic carbons are also distinct. The methyl group in the cis-isomer experiences steric compression, causing its signal to appear at a lower chemical shift (further upfield) compared to the trans-isomer.

Q2: My GC chromatogram shows a single broad peak instead of two separate peaks for the 2-pentene isomers. What should I do?

A2: This indicates co-elution. Refer to the GC troubleshooting section above and focus on improving the selectivity of your separation. The key steps are to use a more polar column and to optimize your temperature program with a slower ramp rate.

Q3: During fractional distillation, the temperature at the distillation head is not stable. Why is this happening and how can I fix it?

A3: An unstable temperature reading suggests that the vapor-liquid equilibrium is not being properly established in the column. This can be due to:

  • Too rapid heating: Reduce the heat input to the distillation flask.

  • Insufficient insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.

  • Flooding of the column: If the heating is too vigorous, the liquid can be pushed up the column, preventing proper separation. Reduce the heating rate.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the separation and analysis of cis- and this compound.

Separation_Workflow cluster_separation Separation cluster_analysis Analysis & Characterization Mixture Mixture GC GC Mixture->GC Analytical Scale Fractional_Distillation Fractional_Distillation Mixture->Fractional_Distillation Preparative Scale Separated_Isomers Separated_Isomers GC->Separated_Isomers Fractional_Distillation->Separated_Isomers IR_Spectroscopy IR_Spectroscopy Separated_Isomers->IR_Spectroscopy NMR_Spectroscopy NMR_Spectroscopy Separated_Isomers->NMR_Spectroscopy Purity_Check Purity_Check IR_Spectroscopy->Purity_Check NMR_Spectroscopy->Purity_Check

Sources

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for trans-2-pentene purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this compound.

Introduction: The Challenge of Purifying this compound

This compound is a valuable alkene in organic synthesis. However, its utility is often dictated by its purity. Commercial this compound or that synthesized in the lab is frequently contaminated with isomers such as cis-2-pentene and 1-pentene, which have very similar physical properties, making their separation a significant challenge. Additionally, the potential for peroxide formation presents both a safety hazard and a source of unwanted side reactions. This guide provides practical, field-proven insights into identifying and eliminating these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

The most prevalent impurities are its structural and geometric isomers:

  • cis-2-Pentene: A geometric isomer with a very close boiling point to the trans isomer.

  • 1-Pentene: A structural isomer that is often a byproduct of synthesis.[1][2]

  • Other C5 hydrocarbons: Branched pentenes (e.g., 2-methyl-2-butene) or residual pentanes from the starting materials.

  • Peroxides: Formed by the auto-oxidation of the alkene in the presence of air and light.[3]

  • Water: Can be present from synthesis workup or atmospheric moisture.

  • Byproducts from synthesis: Depending on the synthetic route, other impurities may be present. For instance, dehydration of 2-pentanol can lead to the formation of di-pentyl ethers.[1][4] Catalytic cracking of larger hydrocarbons can produce a complex mixture of C5 isomers and other hydrocarbons.[5][6]

Q2: Why is it so difficult to separate this compound from its isomers?

The primary challenge lies in the very small differences in their boiling points, as shown in the table below. This makes conventional simple distillation ineffective.

Compound Boiling Point (°C) Molecular Structure
1-Pentene30CH2=CHCH2CH2CH3
cis-2-Pentene37CH3CH=CHCH2CH3 (cis)
This compound 36 CH3CH=CHCH2CH3 (trans)

Data sourced from various chemical suppliers and databases.

Separating compounds with such a narrow boiling point difference requires techniques with high theoretical plate counts, such as fractional distillation with an efficient column or preparative gas chromatography.[7]

Q3: How can I identify the impurities in my this compound sample?

Gas Chromatography (GC) is the most effective and widely used method for identifying and quantifying the impurities in a volatile sample like this compound. A capillary GC equipped with a flame ionization detector (FID) is ideal. For separating these close-boiling isomers, a high-resolution capillary column is essential. Porous Layer Open Tubular (PLOT) columns, particularly those with an alumina-based stationary phase, are highly recommended for detailed hydrocarbon analysis.[8][9][10]

Troubleshooting Guide: Purification of this compound

This section provides detailed protocols and troubleshooting for common issues encountered during the purification of this compound.

Issue 1: My GC analysis shows the presence of cis-2-pentene and 1-pentene. How can I remove them?

Solution: High-Efficiency Fractional Distillation

For separating close-boiling isomers on a laboratory scale, fractional distillation using a column with a high number of theoretical plates is the most practical method.

Experimental Protocol: Fractional Distillation of Pentene Isomers

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus as shown in the diagram below.

    • Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

    • Employ a well-insulated fractionating column. A Vigreux column is a good starting point, but for better separation, a column packed with structured packing like Raschig rings or metal sponge provides a higher surface area and more theoretical plates.[11][12]

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Use a heating mantle with a stirrer for smooth boiling.

  • Distillation Procedure:

    • Peroxide Check: Before heating any alkene, it is critical to test for the presence of peroxides (see Issue 3).

    • Heating and Reflux: Heat the flask gently to bring the mixture to a boil. Allow the vapor to rise slowly up the column until it begins to condense and drip back into the flask. This is the reflux.

    • Establishing Equilibrium: Adjust the heating rate to maintain a steady reflux. For optimal separation, a high reflux ratio (the ratio of liquid returning to the column to the liquid taken off as distillate) is necessary. A reflux ratio of 10:1 or higher is recommended for separating close-boiling isomers.[13][14] This can be visually estimated by counting the drops of condensate returning to the column versus those collected in the receiving flask.

    • Collecting Fractions:

      • Fraction 1 (1-Pentene): Slowly begin to collect the distillate. The temperature should hold steady around 30 °C, corresponding to the boiling point of 1-pentene.

      • Intermediate Fraction: As the 1-pentene is removed, the temperature will start to rise. Collect the fraction between the boiling points of 1-pentene and the 2-pentenes in a separate flask. This fraction will be a mixture of all three isomers.

      • Fraction 2 (this compound): The temperature should then stabilize at approximately 36 °C. Collect this fraction in a clean, pre-weighed flask. This will be your purified this compound.

      • Fraction 3 (cis-2-Pentene): As the this compound distills, the temperature may rise slightly to 37 °C, which is the boiling point of cis-2-pentene.

    • Analysis: Analyze each fraction by GC to determine its composition and the effectiveness of the separation.

Troubleshooting Fractional Distillation:

  • Poor Separation: If the GC analysis shows poor separation, increase the reflux ratio by reducing the rate of distillate collection. You may also need a more efficient column (longer or with better packing).

  • Flooding: If the column fills with liquid, the heating rate is too high. Reduce the heat and allow the liquid to drain back into the flask before resuming at a lower heating rate.[15]

  • Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.

Visualization of Fractional Distillation Workflow

Caption: Workflow for the purification of this compound by fractional distillation.

Issue 2: I need very high purity this compound (>99.9%) for my application. Fractional distillation is not sufficient.

Solution: Preparative Gas Chromatography (Prep GC)

For achieving very high purity, especially on a smaller scale (milligrams to a few grams), preparative GC is the method of choice. It offers a much higher separation efficiency than distillation.[16][17][18]

Experimental Protocol: Preparative Gas Chromatography

  • Instrumentation: A preparative gas chromatograph is required. This is a GC system equipped with a larger diameter column, a stream splitter, and a collection system.

  • Column Selection: A column with a stationary phase that provides good selectivity for hydrocarbons is needed. A thick-film, non-polar or mid-polarity column is often a good choice.

  • Method Development:

    • First, develop an analytical method on a standard GC to achieve baseline separation of the pentene isomers.

    • Optimize the temperature program and carrier gas flow rate to maximize resolution.

  • Preparative Run:

    • Transfer the analytical method to the preparative GC, adjusting for the larger column dimensions.

    • Inject small aliquots of the this compound sample.

    • The stream splitter directs a small portion of the column effluent to a detector (e.g., FID) and the majority to the collection port.

    • Time the collection of the peak corresponding to this compound into a cold trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath).

    • Multiple injections will be necessary to collect a sufficient quantity of purified product.

  • Purity Verification: Analyze the collected fraction using an analytical GC to confirm its purity.

Troubleshooting Preparative GC:

  • Low Recovery: Ensure the cold trap is sufficiently cold to condense the this compound. Check for leaks in the collection system.

  • Contamination: Clean the collection system thoroughly between runs. Analyze a blank run to ensure no carryover.

Issue 3: I am concerned about the presence of peroxides in my this compound sample.

Solution: Peroxide Testing and Removal

Alkenes can form explosive peroxides upon storage, especially when exposed to air and light. It is crucial to test for and remove peroxides before any process that involves heating, such as distillation.

Protocol: Peroxide Detection

A simple and effective qualitative test uses potassium iodide (KI).

  • To 1-2 mL of the this compound sample in a test tube, add 1 mL of glacial acetic acid.

  • Add a few crystals of sodium iodide or potassium iodide.

  • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.

Commercial peroxide test strips are also available and provide a semi-quantitative measure of the peroxide concentration.[3]

Protocol: Peroxide Removal using an Alumina Column

Passing the solvent through a column of activated alumina is a common and effective method for removing peroxides.[2][19][20]

  • Column Preparation: Pack a chromatography column with basic or neutral activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule of thumb is to use about 10-20 g of alumina per 100 mL of solvent).

  • Purification: Gently pour the this compound onto the top of the alumina column and allow it to percolate through under gravity.

  • Collection: Collect the peroxide-free solvent as it elutes from the column.

  • Verification: Test the eluted solvent for the presence of peroxides to confirm their removal.

  • Disposal of Alumina: The alumina will retain the peroxides. It should be safely quenched by slurrying with a dilute acidic solution of ferrous sulfate before disposal.

Visualization of Peroxide Removal Workflow

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the realm of chemical synthesis, particularly in drug development and fine chemical production, reactions involving trans-2-pentene, such as isomerization and olefin metathesis, are fundamental. However, the efficiency and economic viability of these processes are critically dependent on the stability and longevity of the catalyst. Catalyst deactivation is not just a common issue; it is an inevitability that, if not properly understood and managed, can compromise yields, alter product selectivity, and lead to significant downtime and cost.

This guide is designed to be your first line of support. Moving beyond a simple list of procedures, we will delve into the causality behind catalyst failure in this compound systems. We will diagnose the symptoms, identify the root causes, and provide robust, field-proven protocols to troubleshoot, regenerate, and ultimately prevent premature deactivation.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose the problem based on your experimental observations. Each question addresses a specific symptom you might encounter.

Q1: My catalyst's activity is declining gradually and consistently over the course of the reaction. What is the likely cause and how do I address it?

Probable Cause: Coking and Fouling

This is the most common deactivation mechanism, especially with acidic catalysts like zeolites or supported acids used in isomerization.[1] Coking involves the deposition of carbonaceous materials (coke) onto the catalyst surface. In pentene reactions, this often begins with oligomerization, where reactant or product molecules form heavier hydrocarbons. These "soft coke" precursors can then undergo further dehydrogenation to become hard, polyaromatic "hard coke".[2] This process physically blocks access to active sites and can obstruct the catalyst's pore structure, leading to a slow, steady loss of activity.[2][3]

Diagnostic Workflow:

  • Quantify Coke Deposition: Perform Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) on the spent catalyst. The weight loss observed during heating in an oxidizing atmosphere corresponds to the amount of coke burned off.[4]

  • Analyze Surface Area and Porosity: Compare the BET surface area and pore volume of the fresh and spent catalyst using N₂ physisorption. A significant reduction in these parameters is a clear indicator of pore blockage by coke.[5]

  • Characterize Coke Nature: Use techniques like Raman spectroscopy to distinguish between graphitic (hard) and amorphous (soft) coke, which can inform the severity of the deactivation and the required regeneration conditions.[6]

Solutions & Mitigation Strategies:

  • Regeneration Protocol: The most effective solution for coking is a controlled oxidative regeneration. See Experimental Protocol 1 for a detailed procedure. The key is to carefully control the temperature to burn off the coke without causing thermal damage (sintering) to the catalyst itself.[7]

  • Process Optimization:

    • Temperature: Lowering the reaction temperature can slow the rate of coke formation, though this may also reduce the desired reaction rate.[6]

    • Hydrogen Co-feed (for hydroisomerization): The presence of hydrogen is crucial for hydrogenating coke precursors, preventing their evolution into hard coke and extending catalyst life.[1][8]

    • Space Velocity: Increasing the flow rate (reducing residence time) can sometimes limit the extent of side reactions that lead to coke precursors.[3]

Q2: I observed a sudden, catastrophic drop in catalyst activity early in the reaction. What happened?

Probable Cause: Catalyst Poisoning

A rapid, severe loss of activity is a classic symptom of catalyst poisoning. This occurs when impurities in the feedstock or solvent chemically adsorb to the catalyst's active sites, rendering them inactive.[9] Unlike the physical blockage of fouling, poisoning is a chemical interaction. Depending on the strength of this interaction, poisoning can be reversible or irreversible.[5]

Common Poisons in Olefin Streams & Their Diagnosis:

Poison TypeCommon SourcesDiagnostic Technique for Spent Catalyst
Oxygenates Acetaldehyde, water, ethers, ketones from upstream processes or improper solvent drying.[10][11]Temperature-Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS)
Sulfur Compounds Thiols, sulfides present in certain hydrocarbon feedstocks.[12]Elemental Analysis (XPS, Energy-Dispersive X-ray Spectroscopy - EDX)
Basic Impurities Amines, ammonia, morpholine.[13] Particularly detrimental to acidic catalysts and some metathesis catalysts.Titration of feed; analysis of catalyst surface acidity.
Heavy Metals Lead, arsenic, etc., from contaminated feed.Inductively Coupled Plasma (ICP) analysis of catalyst digest.

Solutions & Mitigation Strategies:

  • Feedstock Purification: This is the most critical preventative measure.

    • Install guard beds with appropriate adsorbents (e.g., activated alumina, molecular sieves, or specialized metal scavengers) upstream of your reactor to remove specific poisons.[11]

    • Ensure all solvents and reagents are rigorously purified and dried before use.

  • Catalyst Regeneration:

    • For reversibly adsorbed poisons, a thermal treatment under an inert gas or mild oxidant may be sufficient to desorb the impurity.

    • For some metal catalysts poisoned by oxygenates, a carefully controlled reduction step might restore activity.[14]

    • Severe, irreversible poisoning (e.g., by sulfur or heavy metals) often requires complete replacement of the catalyst.[5]

Q3: My product selectivity has shifted. In my metathesis reaction, I'm now getting significant amounts of isomerized pentenes. Why?

Probable Cause: Catalyst Decomposition and Formation of Isomerizing Species

This is a known issue with certain homogeneous metathesis catalysts, such as Grubbs-type ruthenium complexes. Under reaction conditions (particularly at elevated temperatures), the primary metathesis catalyst can decompose to form ruthenium hydride species.[13] These hydrides are not active for metathesis but are highly effective catalysts for double-bond migration (isomerization), thus shifting your product distribution away from the desired metathesis products.[13]

Diagnostic Workflow:

  • Confirm Isomer Formation: Use Gas Chromatography (GC) with appropriate standards to accurately identify and quantify the formation of 1-pentene and cis-2-pentene alongside your expected metathesis products.

  • Review Reaction Conditions: High temperatures, prolonged reaction times, and the presence of certain Lewis-basic solvents (like THF or DME) can accelerate the decomposition of Grubbs-type catalysts into these unwanted hydride species.[13]

Solutions & Mitigation Strategies:

  • Lower the Reaction Temperature: This is often the simplest and most effective way to reduce the rate of catalyst decomposition.[13]

  • Introduce an Isomerization Inhibitor: Additives such as 1,4-benzoquinone or tricyclohexylphosphine oxide have been shown to quench the ruthenium hydride species responsible for isomerization, thereby preserving metathesis selectivity.[13]

  • Optimize Catalyst Choice and Handling:

    • Consider using a more stable, next-generation metathesis catalyst designed for higher stability.[15]

    • Ensure the reaction is run under a strictly inert atmosphere, as oxygen can also contribute to catalyst decomposition.[13]

Q4: After several regeneration cycles, my catalyst fails to return to its initial activity, and the decline is getting worse. What is the underlying problem?

Probable Cause: Irreversible Thermal Degradation (Sintering)

If regeneration fails to restore activity, you are likely dealing with an irreversible deactivation mechanism, most commonly sintering.[5] Sintering is the agglomeration of small, highly dispersed active metal particles on a support into larger, less active crystals.[16] This process, driven by high temperatures, leads to a permanent loss of active surface area.[17] Aggressive regeneration conditions (e.g., excessively high temperatures during coke burn-off) are a frequent cause of sintering.[5][9]

Diagnostic Workflow:

  • Directly Observe Particle Size: Use Transmission Electron Microscopy (TEM) to visualize the metal particles on your fresh and spent catalyst. A significant increase in the average particle size is the definitive evidence of sintering.

  • Quantify Active Sites: Perform chemisorption analysis (e.g., H₂ or CO pulse chemisorption). This technique specifically measures the number of accessible active metal sites. A large decrease in chemisorption capacity after regeneration points directly to sintering.

Solutions & Mitigation Strategies:

  • Milder Regeneration: Sintering is irreversible. The only solution is prevention. Optimize your regeneration protocol (Experimental Protocol 1 ) by using lower temperatures, slower heating ramps, and potentially lower oxygen concentrations to make the coke removal less exothermic and more controlled.

  • Improve Thermal Management: If the reaction itself is highly exothermic, ensure your reactor design effectively dissipates heat to prevent hotspots that can induce sintering during operation.

  • Re-evaluate Catalyst Formulation: Consider using a catalyst with:

    • A more thermally stable support material.

    • Promoters that anchor the metal particles and inhibit their migration.[17]

Visualizing the Deactivation Landscape

To aid in diagnostics, the following diagrams illustrate the primary deactivation pathways and a logical troubleshooting flow.

Catalyst Deactivation Pathways

A visual summary of the main deactivation mechanisms.

Fresh Fresh, Active Catalyst Coked Coked Catalyst (Sites Blocked) Fresh->Coked Coking / Fouling (Gradual) Poisoned Poisoned Catalyst (Sites Inactive) Fresh->Poisoned Poisoning (Sudden) Sintered Sintered Catalyst (Surface Area Lost) Fresh->Sintered High Reaction Temp. Regen Regenerated Catalyst Coked->Regen Oxidative Regeneration Poisoned->Regen Mild Treatment (If Reversible) Regen->Fresh Successful Regen->Sintered Aggressive Regeneration

Caption: Primary mechanisms of catalyst deactivation and potential for regeneration.

Troubleshooting Decision Tree

A step-by-step guide to diagnosing the root cause of deactivation.

Start Activity Loss Observed Rate Is the deactivation rate gradual or sudden? Start->Rate Coking Probable Cause: Coking / Fouling Rate->Coking Gradual Poisoning Probable Cause: Poisoning Rate->Poisoning Sudden Regen Does regeneration restore full activity? Coking->Regen Selectivity Is product selectivity also affected? Poisoning->Selectivity Sintering Probable Cause: Sintering (Irreversible) Regen->Sintering No Success Issue Resolved: Optimize to Prevent Recurrence Regen->Success Yes Sintering->Success Selectivity->Regen No Decomp Probable Cause: Catalyst Decomposition Selectivity->Decomp Yes Decomp->Success

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical impurities to remove from a this compound feed? A: For most isomerization and metathesis catalysts, the most damaging impurities are sulfur compounds, water, and oxygenates like acetaldehyde.[10][11][12] Even at ppm levels, these can act as potent poisons. Always assume your feedstock is contaminated and plan for purification.

  • Q: Can I regenerate a sintered catalyst? A: No. Sintering involves a physical, irreversible change in the catalyst's morphology—the loss of active surface area.[5][17] Once sintered, the catalyst must be replaced. Prevention through careful temperature control during both reaction and regeneration is the only solution.

  • Q: How is fouling different from poisoning? A: Fouling is a mechanical or physical deactivation where coke deposits physically cover active sites and block pores.[9] Poisoning is a chemical deactivation where impurities form strong chemical bonds with active sites, deactivating them electronically.[9] Fouling is often reversible through coke burn-off, whereas poisoning can be irreversible.

  • Q: How often should I regenerate my catalyst? A: This depends entirely on the specific process, catalyst, and reaction conditions. Implement a monitoring program where you track conversion over time. The optimal regeneration point is when the activity drops to a level that is no longer economically viable, but before significant, hard-to-remove coke builds up.

Experimental Protocols

Protocol 1: Controlled Oxidative Regeneration of a Coked Catalyst

This protocol is a general guideline. Specific temperatures and times must be optimized for your particular catalyst system to avoid sintering.

  • System Purge: Stop the reactant feed and purge the reactor with an inert gas (e.g., Nitrogen, Argon) at the reaction temperature for 30-60 minutes to remove any adsorbed hydrocarbons.

  • Cool Down: Cool the reactor under inert gas to the initial regeneration temperature, typically 150-200°C lower than the final regeneration temperature.

  • Introduce Oxidant: Switch the gas feed to a dilute oxidant stream. A common starting point is 1-2% O₂ in N₂. Never use pure air or oxygen initially, as the rapid, exothermic combustion of coke can cause severe temperature overshoots and sinter the catalyst.

  • Slow Temperature Ramp: Begin heating the reactor at a slow, controlled rate (e.g., 1-2°C/min). Monitor the reactor outlet for CO and CO₂ production using an online analyzer. Also, carefully monitor the catalyst bed temperature with multiple thermocouples to detect any hotspots.

  • Hold at Peak Temperature: Once the target regeneration temperature is reached (typically 400-550°C, consult catalyst manufacturer's specifications), hold at this temperature until CO/CO₂ production ceases, indicating that all coke has been removed.

  • Final Purge and Reduction (if applicable): After coke removal is complete, purge the system again with inert gas to remove all oxygen. If your catalyst requires a reduced metal state to be active (e.g., supported Pt, Ni, Ru), follow with a standard reduction procedure (e.g., flowing H₂ at a specified temperature).[14][18]

References

  • A Mechanistic Model on Catalyst Deactivation by Coke Form
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2020). Catalysis Science & Technology (RSC Publishing).
  • Olefin metathesis | Organic Chemistry II Class Notes. Fiveable.
  • Method of removing oxygenate contaminants
  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen.
  • Process of removing oxygenated contaminants from an olefin composition.
  • Olefin Metathesis Applic
  • The Sintering of Supported Metal Catalysts. (1976).
  • Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate C
  • Deactivation during 1-Hexene Isomerization over Zeolite Y and ZSM5 Catalysts under Supercritical Conditions. (2011). Industrial & Engineering Chemistry Research.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Heterogeneous Catalyst Deactivation and Regener
  • Operando spectroscopy unravels the nature of deactivating species and their precursors in alkene oligomerization catalysis. (2025).
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2020).
  • Catalyst Technology for the Removal of Acetylenes, NOx and Oxygen
  • Study of Catalysts Deactivation in lsomerization Process. (2007). Iraqi Academic Scientific Journals.
  • Mechanisms of catalyst deactivation.
  • Regeneration of catalysts deactivated by coke deposition: A review. (2020).
  • Metathesis catalysts and reducing olefin isomerization. (2017). Anderson's Process Solutions.
  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogen
  • Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn c
  • Effect of reaction conditions on the deactivation by coke of a NiAl2O4 spinel derived catalyst in the steam reforming of bio-oil. (2021). ADDI.

Sources

managing byproducts in the ozonolysis of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ozonolysis of trans-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful, reproducible, and safe.

I. Understanding the Core Reaction: Ozonolysis of this compound

Ozonolysis is a powerful organic reaction that cleaves the carbon-carbon double bond of an alkene, replacing it with two carbon-oxygen double bonds.[1][2] In the case of this compound, the reaction breaks the double bond between the second and third carbon atoms to yield acetaldehyde and propanal under reductive work-up conditions.[3][4]

The reaction proceeds through a well-established mechanism proposed by Rudolf Criegee. Ozone first reacts with the alkene in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide).[5][6] This intermediate rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane). The final products are then obtained by working up this ozonide under either reductive or oxidative conditions.[2][7]

Reaction Pathway Overview

Ozonolysis of this compound cluster_0 Step 1: Ozonide Formation cluster_1 Step 2: Work-up This compound CH₃-CH=CH-CH₂-CH₃ (this compound) Primary_Ozonide Primary Ozonide (Molozonide) This compound->Primary_Ozonide + O₃ Ozone O₃ Secondary_Ozonide Secondary Ozonide (1,2,4-Trioxolane) Primary_Ozonide->Secondary_Ozonide Rearrangement Reductive_Workup Reductive Work-up (e.g., Zn/H₂O or DMS) Secondary_Ozonide->Reductive_Workup Oxidative_Workup Oxidative Work-up (e.g., H₂O₂) Secondary_Ozonide->Oxidative_Workup Acetaldehyde CH₃CHO (Acetaldehyde) Reductive_Workup->Acetaldehyde Propanal CH₃CH₂CHO (Propanal) Reductive_Workup->Propanal Acetic_Acid CH₃COOH (Acetic Acid) Oxidative_Workup->Acetic_Acid Propanoic_Acid CH₃CH₂COOH (Propanoic Acid) Oxidative_Workup->Propanoic_Acid

Caption: General workflow of the ozonolysis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the ozonolysis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of Expected Aldehydes (Acetaldehyde and Propanal)
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted this compound. This can be due to insufficient ozone or premature termination of the reaction.Monitor the reaction for the characteristic blue color of unreacted ozone in the solution, which indicates the consumption of the alkene.[2] Alternatively, an indicator like Sudan Red III can be used for more precise endpoint determination.
Over-oxidation to Carboxylic Acids Even under intended reductive conditions, trace amounts of peroxides can lead to the oxidation of the aldehyde products to their corresponding carboxylic acids (acetic acid and propanoic acid).[7]Ensure a thoroughly reductive work-up. Use a fresh, reliable reducing agent such as zinc dust or dimethyl sulfide (DMS).[6] Adding a small amount of a peroxide scavenger during work-up can also be beneficial.
Volatilization of Products Acetaldehyde has a very low boiling point (20.2 °C), and propanal is also volatile (48 °C). Significant loss of product can occur during the work-up and isolation steps.Perform the work-up and extraction at low temperatures. Use an ice bath to cool all solutions. Minimize exposure to the atmosphere and consider using a closed system for product collection if possible.
Side Reactions of the Criegee Intermediate The Criegee intermediate is highly reactive and can participate in side reactions, such as polymerization or reactions with the solvent, reducing the yield of the desired ozonide.The reaction is typically carried out at low temperatures (-78 °C is common) to minimize side reactions of the Criegee intermediate.[6] Ensure your cooling bath maintains a stable, low temperature throughout the ozone addition.
Issue 2: Presence of Unexpected Byproducts
Byproduct Potential Formation Mechanism Prevention & Mitigation
Acetic Acid & Propanoic Acid These are the result of oxidative work-up conditions or incomplete reduction of the ozonide.[2][8] Hydrogen peroxide, a potential byproduct of the reaction, can oxidize the initially formed aldehydes.Use a robust reductive work-up. Dimethyl sulfide (DMS) or triphenylphosphine are effective at reducing the ozonide and any peroxide species. If using zinc, ensure it is activated and used in sufficient excess.
Higher Molecular Weight Aldol Products Aldehydes can undergo self-condensation (aldol reaction) in the presence of acidic or basic impurities during work-up.Maintain neutral conditions during the work-up and isolation. If acidic or basic washes are necessary, perform them quickly at low temperatures and immediately neutralize the organic layer.
Solvent-Related Byproducts If a reactive solvent like an alcohol is used, the Criegee intermediate can be trapped, forming α-hydroperoxy ethers.Use an inert solvent such as dichloromethane (DCM) or a mixture of DCM and a non-participating co-solvent.[1]
Experimental Protocol: Standard Ozonolysis of this compound with Reductive Work-up
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer. The outlet should be connected to a bubbler containing a potassium iodide (KI) solution to quench excess ozone.[1][2]

  • Reaction Mixture: Dissolve this compound in dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozone Addition: Bubble ozone-enriched oxygen through the solution. Monitor the reaction progress. The reaction is complete when the solution retains a pale blue color, indicating the presence of unreacted ozone.[1][2]

  • Quenching: Once the reaction is complete, switch the gas flow to nitrogen or argon to purge any excess ozone from the solution.

  • Reductive Work-up: While maintaining the low temperature, add the reducing agent (e.g., dimethyl sulfide) dropwise to the reaction mixture.

  • Warm-up and Extraction: Allow the mixture to slowly warm to room temperature. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Isolation: Carefully remove the solvent by distillation, keeping in mind the volatility of the aldehyde products. The crude product can then be analyzed and purified.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary difference between a reductive and an oxidative work-up in the ozonolysis of this compound?

The choice of work-up determines the final products. A reductive work-up, typically using zinc and water or dimethyl sulfide, will yield aldehydes (acetaldehyde and propanal).[7][9] An oxidative work-up, commonly employing hydrogen peroxide, will oxidize the initially formed aldehydes to carboxylic acids (acetic acid and propanoic acid).[2][7][8]

Workup_Comparison Ozonide Secondary Ozonide (from this compound) Reductive Reductive Work-up (Zn/H₂O or DMS) Ozonide->Reductive Oxidative Oxidative Work-up (H₂O₂) Ozonide->Oxidative Aldehydes Acetaldehyde + Propanal Reductive->Aldehydes Carboxylic_Acids Acetic Acid + Propanoic Acid Oxidative->Carboxylic_Acids

Caption: Products from different work-up conditions.

Q2: Why is the reaction typically performed at very low temperatures, such as -78 °C?

There are two main reasons for using low temperatures:

  • Ozonide Stability: The primary and secondary ozonides are thermally unstable and can be explosive.[10] Conducting the reaction at -78 °C helps to control their decomposition.

  • Preventing Side Reactions: The Criegee intermediate is highly reactive. Low temperatures suppress potential side reactions, such as polymerization or reactions with the solvent, which would otherwise lower the yield of the desired products.[6]

Q3: How can I confirm that my starting material, this compound, has been fully consumed?

There are a few methods to monitor the reaction's completion:

  • Visual Indication: A persistent pale blue color in the reaction mixture indicates that the alkene has been consumed and there is an excess of ozone.[1][2]

  • External Trap: The gas exiting the reaction vessel can be bubbled through a potassium iodide solution. When all the alkene has reacted, the excess ozone will oxidize the iodide to iodine, resulting in a distinct violet or brown color.[1][2]

  • TLC Analysis: If your starting material is TLC active, you can monitor its disappearance over time.

Q4: I am observing a significant amount of a single aldehyde instead of a 1:1 mixture. What could be the cause?

The ozonolysis of this compound should theoretically produce equimolar amounts of acetaldehyde and propanal. A deviation from this ratio often points to issues during work-up or isolation:

  • Product Loss: Acetaldehyde is more volatile than propanal. Significant loss of acetaldehyde can occur during solvent removal, leading to an enrichment of propanal in the final product mixture.

  • Impure Starting Material: Ensure your this compound is not contaminated with other alkenes that would produce a different set of aldehydes upon ozonolysis.

Q5: Are there any specific safety precautions I should take during ozonolysis?

Yes, ozonolysis requires strict safety measures:

  • Ozone Hazard: Ozone is a toxic and highly reactive gas. The reaction should be performed in a well-ventilated fume hood.

  • Explosion Risk: Ozonides are potentially explosive. Never perform the reaction on a large scale without proper safety shielding. The reaction should always be worked up and not left to sit for extended periods.

  • Low Temperatures: Handling cryogenic liquids like dry ice and liquid nitrogen requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.[11][12][13][14]

  • Flammable Solvents: Dichloromethane and other organic solvents are flammable. Ensure there are no ignition sources near the experimental setup.[11][12]

IV. References

  • SATHEE. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. IIT Kanpur. Retrieved from

  • Michigan State University Department of Chemistry. (n.d.). Mechanism of Ozonolysis. Retrieved from

  • Wikipedia. (2023, December 1). Ozonolysis. Retrieved from

  • BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. Retrieved from

  • Chemistry Steps. (n.d.). Ozonolysis. Retrieved from

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from

  • Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from

  • Chemistry LibreTexts. (2017, November 8). 9.2: Oxidative Cleavage- Ozonolysis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr1yVsjcXxSwh-UXZRTiF8NmoX0t0BgzoZtKN1ARPrMAC_WG2jKwLi7nZhaGeuUyIfRFLyj0YofJEJ4vbt-Bov1XgoJ6Q7M3VWoNVuy56HBo3aejfRDl_fngn_I56AvKBBLqjWQRj0hHJPQ-3PR2OIt4FYIZLNOpaV0QjQEaszdhZIOaoZsZm2lKNUMlV8rYdcjo1MWU7RlWzzQqAAt5HzR0dEFT22pyZeiYBA7hrtbLS511mSYu5MzTLTAtc_Gss-XEKqJIuSLlJcYzkE4zegqF4ohVOLsVMASCjUuw==]([Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of cis- and trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of cis-2-pentene and trans-2-pentene. We will move beyond simple definitions to explore the fundamental thermodynamic and kinetic principles that govern their behavior in chemical reactions. By synthesizing experimental data with mechanistic theory, this document serves as a definitive resource for researchers and professionals in the chemical sciences.

Structural Foundation: The Origin of Reactivity Differences

At the heart of the reactivity differences between cis- and this compound lies their distinct three-dimensional geometry. Both are constitutional isomers of pentene, with the chemical formula C₅H₁₀, but they are diastereomers—specifically, geometric isomers. The restricted rotation around the carbon-carbon double bond fixes the spatial orientation of the substituent groups.

  • cis-2-Pentene ((Z)-pent-2-ene): The methyl and ethyl groups attached to the double-bonded carbons are positioned on the same side of the double bond's plane.

  • This compound ((E)-pent-2-ene): The methyl and ethyl groups are located on opposite sides of the double bond's plane.

This seemingly minor difference has profound implications for the molecule's stability. In cis-2-pentene, the proximity of the alkyl groups leads to steric hindrance, a type of repulsive force that destabilizes the molecule.[1][2][3] This non-bonding interaction, or molecular crowding, increases the molecule's internal energy compared to the trans isomer, where the alkyl groups are positioned far apart.[2][3][4]

Thermodynamic Stability: The Quantitative Evidence

The most direct and compelling evidence for the stability difference comes from measuring the heat of hydrogenation (ΔH°hydrog) . This is the enthalpy change when an alkene is catalytically hydrogenated to its corresponding alkane. Since both cis- and this compound yield the same product, n-pentane, the difference in the energy they release is directly proportional to the difference in their initial stabilities.[2][4]

The less stable isomer, having higher internal energy, will release more heat upon hydrogenation. Experimental data confirms this principle unequivocally.

IsomerHeat of Hydrogenation (kJ/mol)Relative Stability
cis-2-Pentene-119.7Less Stable
This compound-115.5More Stable
(Data sourced from reference[5])

The cis isomer releases approximately 4.2 kJ/mol more energy than the trans isomer, confirming that this compound is the thermodynamically more stable molecule. This energy difference is a direct consequence of the steric strain present in the cis configuration.

G cluster_0 Energy Diagram for Hydrogenation of 2-Pentene Isomers cis cis-2-Pentene + H₂ pentane n-Pentane cis->pentane ΔH° = -119.7 kJ/mol trans This compound + H₂ trans->pentane ΔH° = -115.5 kJ/mol

Caption: Relative energy levels of 2-pentene isomers.

Kinetic Reactivity: A Comparative Analysis

While thermodynamics tells us which isomer is more stable, kinetics describes how fast they react. Generally, a less stable reactant will have a lower activation energy barrier to overcome to reach the transition state, resulting in a faster reaction rate.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). Experimental studies on the hydrogenation of pentene isomers over a 1% Pd/alumina catalyst have shown a clear reactivity order.[6]

Observed Rate of Hydrogenation: cis-2-pentene > 1-pentene > this compound

The higher ground-state energy of cis-2-pentene means it requires less energy to reach the transition state for hydrogenation, leading to a faster reaction rate compared to its trans counterpart.[6] The trans isomer, being more stable, reacts the slowest. This is a classic example where thermodynamic instability correlates directly with increased kinetic reactivity.

Electrophilic Addition: The Case of Bromination

The addition of bromine (Br₂) to alkenes is a cornerstone reaction in organic chemistry. It proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. This mechanism is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the product.

  • cis-2-Pentene: The anti-addition of Br₂ to cis-2-pentene results in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromopentane (a pair of enantiomers).[7]

  • This compound: The anti-addition of Br₂ to this compound yields a single, achiral meso compound, (2R,3R)- and (2S,3S)-2,3-dibromopentane are the same molecule.[7]

While the initial rates of bromination are often similar, the distinct stereochemical outcomes represent a critical difference in their reactive behavior. The geometry of the starting material is directly translated into the spatial arrangement of the final product.

G cluster_cis Reaction of cis-2-Pentene cluster_trans Reaction of this compound cis_start cis-2-Pentene + Br₂ cis_inter Bromonium Ion (Symmetric) cis_start->cis_inter Electrophilic Attack cis_prod Racemic Mixture (Enantiomers) cis_inter->cis_prod Anti-addition trans_start This compound + Br₂ trans_inter Bromonium Ion (Symmetric) trans_start->trans_inter Electrophilic Attack trans_prod Meso Compound trans_inter->trans_prod Anti-addition

Caption: Stereochemical outcomes of bromination.

Experimental Protocols

To ensure the principles described are grounded in practice, the following section details a representative experimental workflow for comparing the reactivity of cis- and this compound via catalytic hydrogenation.

Protocol: Competitive Catalytic Hydrogenation

Objective: To qualitatively and quantitatively compare the reaction rates of cis- and this compound by hydrogenating an equimolar mixture.

Materials:

  • cis-2-Pentene (≥99% purity)

  • This compound (≥99% purity)

  • Hexane (Anhydrous, as solvent)

  • 1% Palladium on Alumina (Pd/Al₂O₃) catalyst

  • Hydrogen gas (High purity)

  • Parr Hydrogenation Apparatus or similar pressure vessel

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Standard glassware, syringes, and magnetic stirrer

Procedure:

  • Solution Preparation: Prepare a 1.0 M stock solution of an equimolar mixture of cis- and this compound in anhydrous hexane.

  • Reactor Setup: To a clean, dry pressure vessel, add a magnetic stir bar and 20 mg of 1% Pd/Al₂O₃ catalyst.

  • Purging: Seal the vessel and purge the system with hydrogen gas three times to remove all air and ensure an inert atmosphere.

  • Reaction Initiation: Introduce 20 mL of the prepared alkene solution into the vessel via a syringe through a septum.

  • Pressurization: Pressurize the vessel to 2 bar with hydrogen gas.

  • Execution: Begin vigorous stirring (e.g., 500 rpm) to ensure good mixing of the three phases (gas, liquid, solid). Start a timer immediately.

  • Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture. Quench the aliquot immediately by filtering it through a small plug of silica gel to remove the catalyst and stop the reaction.

  • Analysis: Analyze each quenched sample by GC-FID. The chromatogram will show peaks corresponding to hexane, cis-2-pentene, this compound, and the product, n-pentane.

  • Data Processing: Integrate the peak areas for both pentene isomers at each time point. Plot the natural logarithm of the concentration (or peak area) of each isomer versus time. The slope of this line will be proportional to the rate constant (k) for each reaction.

Expected Outcome: The plot for cis-2-pentene will show a steeper negative slope than that for this compound, providing quantitative evidence that the cis isomer is consumed at a faster rate.

Conclusion

The reactivity of cis- and this compound is a direct manifestation of their molecular structure and thermodynamic stability.

  • Thermodynamic Stability: this compound is inherently more stable than cis-2-pentene by approximately 4.2 kJ/mol due to the absence of steric strain between its alkyl substituents.[5]

  • Kinetic Reactivity (Hydrogenation): The higher ground-state energy of cis-2-pentene leads to a faster rate of catalytic hydrogenation compared to the more stable trans isomer.[6]

  • Kinetic Reactivity (Electrophilic Addition): While reaction rates may be similar, the stereochemical outcomes are distinct. The anti-addition of bromine yields a racemic mixture from the cis isomer and a meso compound from the trans isomer.[7]

For the practicing scientist, understanding these differences is crucial for predicting reaction outcomes, controlling product distributions, and designing synthetic pathways where stereochemistry is paramount.

References

  • Filo. (2025, May 8). Given the following heats of hydrogenation, -ΔHh, in kJ/mol...
  • Canning, A., Jackson, S. D., Monaghan, A., & Wright, T. (2006). C-5 alkene hydrogenation: Effect of competitive reactions on activity and selectivity. ResearchGate. Available from: [Link]

  • Infinity Learn. Among 1-pentene, cis-2-pentene and this compound the correct order of stability is. Available from: [Link]

  • Chemistry Notes. (2020, June 11). Stability of Alkenes and Heat of Hydrogenation. Available from: [Link]

  • Gauth. Solved: The geometrical isomers of 2-pentene. (cis)-pent-2-ene and (trans)-pent-2-ene. Available from: [Link]

  • Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 14). 7.8: Stability of Alkenes. Available from: [Link]

Sources

Validating the Structure of trans-2-Pentene: A Comparative Guide to 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of organic molecules is paramount. The seemingly subtle difference between cis and trans isomers of an alkene can have profound effects on a molecule's biological activity and physical properties. This guide provides an in-depth analysis of the validation of the trans-2-pentene structure, leveraging the power of 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present experimental data, and objectively compare 1H NMR with other common analytical techniques.

The Decisive Power of 1H NMR in Stereoisomer Determination

1H NMR spectroscopy is a cornerstone of organic chemistry for its ability to provide a detailed atomic-level map of a molecule.[1][2][3] The technique is predicated on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required is exquisitely sensitive to the local electronic environment of each proton.[4][5]

For an alkene like 2-pentene, 1H NMR is particularly powerful for distinguishing between the cis and trans isomers. This is primarily due to three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.[6]

Reading the Signature of this compound: Chemical Shifts and Splitting Patterns

The structure of this compound dictates a unique 1H NMR spectrum. Let's dissect the expected signals:

  • Vinylic Protons (H-2 and H-3): These are the protons directly attached to the carbon-carbon double bond. The π-electron system of the double bond creates a local magnetic field that deshields these protons, causing their signals to appear at a lower field (higher ppm value) compared to protons on sp³-hybridized carbons.[6] Vinylic protons typically resonate in the 4.5-6.5 ppm range.[7] In this compound, these two protons are in different chemical environments and will thus have distinct signals.

  • Allylic Protons (H-4): The two protons on the carbon adjacent to the double bond (C-4) are termed allylic. They experience a lesser deshielding effect and typically appear in the 1.6-2.2 ppm region.[7]

  • Methyl Protons (H-1 and H-5): The molecule has two methyl groups. The protons of the C-1 methyl group are adjacent to a vinylic proton, while the protons of the C-5 methyl group are part of an ethyl fragment. These will have different chemical shifts, typically in the upfield region (around 0.9-1.7 ppm).

The true power of 1H NMR in this context lies in spin-spin coupling . The magnetic field of a proton influences the magnetic environment of its neighbors on adjacent carbons, causing their signals to split into multiple peaks (a multiplet). The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides crucial stereochemical information.

For vinylic protons, the coupling constant is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation .[8][9][10] In essence, trans protons, with a dihedral angle of approximately 180°, exhibit a significantly larger coupling constant (typically 11-18 Hz) than cis protons, which have a dihedral angle of about 0° and a J-value in the range of 6-14 Hz.[11][12][13] This difference is the definitive marker for assigning the trans configuration.

Below is a table summarizing the expected and experimentally observed 1H NMR data for this compound.

Proton AssignmentChemical Shift (δ, ppm) - Experimental[10][14]Expected Splitting PatternCoupling Constant (J, Hz)
H-5 (CH₃)~0.96Triplet~7.5
H-1 (CH₃)~1.64Doublet~6.5
H-4 (CH₂)~1.98Quintet (or dq)~7.5 (vicinal), ~1.5 (allylic)
H-3 (=CH)~5.41Multiplet (dq)~15 (trans), ~6.5 (vicinal)
H-2 (=CH)~5.45Multiplet (dt)~15 (trans), ~1.5 (allylic)

Note: The splitting patterns of the vinylic protons are complex due to coupling with both the other vinylic proton and the adjacent allylic or methyl protons.

The critical piece of evidence is the large coupling constant of approximately 15 Hz observed for the interaction between the two vinylic protons (H-2 and H-3), which falls squarely in the range for a trans relationship.[11][12][13]

To visualize the coupling relationships within the molecule, the following diagram illustrates the spin-spin coupling network.

Caption: Spin-spin coupling network in this compound.

A Comparative Analysis: 1H NMR vs. Other Techniques

While 1H NMR is exceptionally informative, a comprehensive validation often involves a multi-technique approach. Here's how 1H NMR compares to other common analytical methods for the structural elucidation of this compound.

13C NMR Spectroscopy

13C NMR provides information about the carbon skeleton of a molecule. For this compound, five distinct signals are expected, corresponding to the five non-equivalent carbon atoms.[15] Vinylic carbons typically resonate between 100-150 ppm, while aliphatic carbons appear at higher fields (lower ppm values).[13]

  • Pros: 13C NMR provides a direct count of non-equivalent carbons, which is useful for confirming the overall carbon framework. The chemical shifts of the sp² carbons confirm the presence of a double bond.[16]

  • Cons: Standard 13C NMR spectra are typically proton-decoupled, meaning no C-H coupling information is observed, which is crucial for stereochemical assignment.[17] While more advanced techniques can provide this, they are more time-consuming. 13C has a low natural abundance (1.1%), making the technique less sensitive than 1H NMR.[16]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. For alkenes, key diagnostic peaks include:

  • C=C stretch: A moderate band around 1660-1680 cm⁻¹ for a trans-disubstituted alkene.[18][19]

  • =C-H stretch: A sharp peak just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[18][19]

  • =C-H bend (out-of-plane): A strong, characteristic band for trans-alkenes appears around 960-975 cm⁻¹.[18] This is often a key indicator of the trans configuration.

  • Pros: IR is a rapid and relatively inexpensive technique that can quickly confirm the presence of the alkene functional group. The strong out-of-plane bending vibration is a good indicator of trans stereochemistry.[18]

  • Cons: IR spectroscopy does not provide detailed information about the entire molecular structure or connectivity. The absence of the characteristic trans bend can be inconclusive if the peak is weak or obscured.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC component would separate this compound from other volatile components, and the mass spectrometer would provide its mass-to-charge ratio and fragmentation pattern.

  • Pros: GC-MS is highly sensitive and excellent for identifying the molecular weight of the compound (70.13 g/mol for pentene) and assessing sample purity.

  • Cons: The mass spectra of cis and trans isomers are often very similar or identical, making it difficult to distinguish between them based on fragmentation patterns alone.[14][20] While the retention times in the GC may differ slightly, this is not always a reliable method for definitive stereochemical assignment without authentic standards for comparison.

TechniqueInformation Provided for this compoundProsCons
1H NMR Definitive stereochemistry (trans J-coupling), full connectivity map, proton count.Unambiguous stereochemical assignment, detailed structural information.[2]Can be less sensitive than MS, requires more complex data interpretation.[21]
13C NMR Number of unique carbons, presence of C=C bond.Confirms carbon skeleton.Lacks direct stereochemical information in standard experiments, lower sensitivity.[16][22]
IR Spectroscopy Presence of alkene functional group, strong indication of trans geometry.Fast, inexpensive, good for functional group identification.[23]Limited structural information beyond functional groups.
GC-MS Molecular weight, sample purity, potential separation of isomers.High sensitivity, good for separation and identification of components.Poor at distinguishing between stereoisomers without standards.[14][20]

Experimental Protocol for 1H NMR Analysis of this compound

The following provides a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of a volatile liquid like this compound.

Instrumentation
  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

Materials
  • This compound sample

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • NMR tube and cap.

  • Pipettes.

Procedure
  • Sample Preparation:

    • In a well-ventilated fume hood, carefully transfer approximately 5-10 mg of the this compound sample into a clean, dry NMR tube. This compound is a volatile liquid, so minimize its exposure to the atmosphere.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice as it dissolves most organic compounds and its residual proton signal is well-characterized.[24]

    • Cap the NMR tube securely to prevent evaporation.

    • Gently invert the tube several times to ensure the sample is homogeneously mixed.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the magnet of the spectrometer.

    • Locking: The spectrometer's software will automatically lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[6]

    • Shimming: An automated shimming process will be performed by the instrument to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[6]

    • Tuning and Matching: The probe is tuned to the ¹H frequency to ensure efficient power transfer.

    • Acquisition Parameters: Set the standard acquisition parameters for a ¹H spectrum. Typical parameters include:

      • Pulse angle: 30° or 45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)

      • Number of scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

    • Acquisition: Initiate the data acquisition.

  • Data Processing:

    • The raw data, known as the Free Induction Decay (FID), is converted into a spectrum via a Fourier Transform.

    • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction to ensure the baseline of the spectrum is flat.

    • Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the tetramethylsilane (TMS) signal to 0 ppm if it was added as an internal standard.[4]

    • Integration: Integrate the area under each signal to determine the relative number of protons.

    • Peak Picking: Identify the precise chemical shift of each peak and multiplet.

    • Coupling Constant Measurement: Measure the distance in Hz between the split peaks of the multiplets to determine the J-values.

Conclusion

1H NMR spectroscopy stands as the preeminent technique for the structural validation of this compound. Its ability to provide unambiguous stereochemical information through the measurement of vicinal coupling constants is a capability that other common laboratory techniques cannot easily replicate. The characteristic large J-value (~15 Hz) between the vinylic protons serves as a definitive fingerprint for the trans configuration. While techniques like 13C NMR, IR, and GC-MS provide valuable complementary information regarding the carbon skeleton, functional groups, and molecular weight, they lack the detailed stereochemical insight offered by 1H NMR. For researchers and professionals requiring irrefutable structural evidence, a well-acquired and properly interpreted 1H NMR spectrum is the self-validating gold standard.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Alkenes. [Link]

  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Journal of Visualized Experiments. [Link]

  • Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

  • Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts Chemistry. (2020). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]

  • Tonner, R., & Lemieux, R. U. (1999). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Chemical Reviews, 99(11), 3049-3076. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • Doc Brown's Chemistry. carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). [Link]

  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • JoVE. (2024). Mass Spectrometry: Long-Chain Alkane Fragmentation. Journal of Visualized Experiments. [Link]

  • Wikipedia. Alkene. [Link]

  • CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. (2024). YouTube. [Link]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Slideshare. (2015). Comparison of 1H-NMR and 13C-NMR. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

  • Chemistry For Everyone. (2025). What Are The Advantages Of NMR?. YouTube. [Link]

  • University of Chemistry and Technology, Prague. NMR Laboratory 1. [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Scribd. 1H-NMR Organic Structure Guide. [Link]

  • ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

A Comparative Analysis of Pentene Isomer Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric stability is paramount for predicting reaction outcomes, optimizing synthetic pathways, and ensuring the thermodynamic viability of molecular scaffolds. Pentene (C₅H₁₀), with its array of structural and geometric isomers, serves as an exemplary model for dissecting the subtle interplay of electronic and steric effects that govern molecular stability. This guide provides a comprehensive comparative analysis of the stability of common pentene isomers, supported by experimental thermochemical data and grounded in fundamental chemical principles.

The Isomers of Pentene: A Structural Overview

Pentene presents a fascinating case of isomerism, giving rise to several distinct molecules that share the same molecular formula but differ in their atomic arrangement. These isomers can be broadly categorized into structural (or constitutional) isomers, which differ in their carbon skeleton and the position of the double bond, and geometric (cis-trans) isomers, which exhibit different spatial arrangements of substituents around the double bond.[1]

The primary isomers of pentene include:

  • 1-Pentene: A terminal alkene where the double bond is located between the first and second carbon atoms.

  • cis-2-Pentene: An internal alkene with both alkyl groups (a methyl and an ethyl group) on the same side of the double bond.

  • trans-2-Pentene: An internal alkene where the alkyl groups are on opposite sides of the double bond.

  • 2-Methyl-1-butene: A branched terminal alkene.

  • 3-Methyl-1-butene: A branched terminal alkene.

  • 2-Methyl-2-butene: A branched internal alkene.

Quantifying Stability: The Experimental Evidence

The relative stability of these isomers is not merely a theoretical concept but can be quantified experimentally through thermochemical measurements. The two most common methods for determining the stability of alkenes are the measurement of their heat of hydrogenation and heat of combustion .

  • Heat of Hydrogenation (ΔH° hydrog): This is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. A lower (less negative) heat of hydrogenation indicates a more stable starting alkene, as less energy is released upon its conversion to the corresponding alkane.

  • Heat of Combustion (ΔH° comb): This is the heat released when one mole of a substance is completely burned in the presence of excess oxygen. For isomers, a lower heat of combustion signifies greater stability, as the more stable isomer is at a lower initial energy state.

Below is a summary of experimental data for the heats of combustion and hydrogenation of various pentene isomers.

IsomerStructureDegree of SubstitutionHeat of Combustion (kJ/mol)Heat of Hydrogenation (kcal/mol)
1-PenteneCH₂=CHCH₂CH₂CH₃Monosubstituted-3376-30.0
cis-2-PenteneCH₃CH=CHCH₂CH₃ (cis)Disubstituted-3369-
This compoundCH₃CH=CHCH₂CH₃ (trans)Disubstituted-3365-
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Disubstituted--
3-Methyl-1-buteneCH₂=CHCH(CH₃)₂Monosubstituted--30.1
2-Methyl-2-butene(CH₃)₂C=CHCH₃Trisubstituted--

Note: A complete and directly comparable dataset for all isomers from a single source is challenging to compile. The provided values are representative and sourced from various thermochemical databases and literature. The general trends are consistently observed across different studies.

From the available data, a clear trend emerges: increased substitution around the double bond and a trans configuration lead to greater stability.

Theoretical Underpinnings of Alkene Stability

The observed stability trends can be rationalized by two key concepts: hyperconjugation and steric hindrance.

Hyperconjugation: The Stabilizing Effect of Alkyl Groups

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond (usually C-H or C-C) with an adjacent, empty or partially filled p-orbital or a π-orbital. In the context of alkenes, the electrons in the σ-bonds of the alkyl groups attached to the sp² hybridized carbons of the double bond can be delocalized into the antibonding π* orbital of the double bond. This delocalization of electron density effectively lowers the overall energy of the molecule, thus increasing its stability.

The greater the number of alkyl substituents on the double bond, the greater the number of adjacent C-H σ-bonds that can participate in hyperconjugation, leading to enhanced stability. This explains the general trend of increasing stability with increasing substitution:

Monosubstituted < Disubstituted < Trisubstituted < Tetrasubstituted

Caption: Hyperconjugation in alkenes.

Steric Hindrance: The Destabilizing Effect of Crowding

Steric hindrance refers to the repulsive interactions that occur when atoms or groups of atoms are forced into close proximity in space. In alkenes, steric hindrance can arise from the spatial arrangement of bulky alkyl groups around the double bond.

This effect is most evident when comparing cis and trans isomers. In cis-2-pentene, the methyl and ethyl groups are on the same side of the double bond, leading to van der Waals repulsion between their electron clouds. This forces the molecule into a higher energy state. In contrast, this compound has these groups on opposite sides, minimizing steric strain and resulting in a more stable configuration.

Caption: Steric hindrance in cis vs. trans isomers.

Experimental Protocol: Determination of Heat of Combustion using Bomb Calorimetry

The following is a generalized protocol for determining the heat of combustion of a liquid hydrocarbon like a pentene isomer using an isoperibol bomb calorimeter.[2][3][4]

Objective: To measure the heat of combustion of a liquid pentene isomer and relate it to its relative stability.

Materials:

  • Isoperibol bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Benzoic acid (for calibration)

  • Liquid pentene isomer (sample)

  • Fuse wire

  • Balance (accurate to 0.1 mg)

  • Distilled water

Procedure:

  • Calorimeter Calibration: a. Accurately weigh approximately 1 g of benzoic acid and place it in the crucible. b. Cut a 10 cm piece of fuse wire, weigh it, and secure it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet. c. Place the bomb head into the bomb cylinder and seal it. d. Pressurize the bomb with oxygen to approximately 30 atm. e. Place the bomb in the calorimeter bucket containing a known volume of distilled water. f. Allow the system to equilibrate and record the initial temperature. g. Ignite the sample by passing a current through the fuse wire. h. Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall. i. Depressurize the bomb, remove the remaining fuse wire, and weigh it to determine the mass of wire that combusted. j. Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the corrected temperature rise.

  • Sample Analysis: a. Accurately weigh the crucible. b. Add approximately 0.5-0.8 g of the liquid pentene isomer to the crucible and reweigh to determine the exact mass of the sample. c. Repeat steps 1b through 1i for the pentene sample.

  • Data Analysis: a. Calculate the corrected temperature rise for the sample combustion. b. Calculate the total heat released using the heat capacity of the calorimeter and the corrected temperature rise. c. Subtract the heat released by the combustion of the fuse wire. d. Divide the net heat released by the number of moles of the pentene isomer to obtain the heat of combustion in kJ/mol.

BombCalorimetryWorkflow start Start prep Prepare Sample and Bomb (Weigh sample, attach fuse wire) start->prep pressurize Pressurize with Oxygen prep->pressurize assemble Assemble Calorimeter (Place bomb in water bucket) pressurize->assemble equilibrate Equilibrate and Record Initial Temperature assemble->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature vs. Time ignite->record_temp analysis Calculate Corrected Temperature Rise record_temp->analysis calc_heat Calculate Heat of Combustion analysis->calc_heat end End calc_heat->end

Caption: Workflow for Bomb Calorimetry.

Conclusion

The stability of pentene isomers is a direct consequence of their molecular structure. Experimental data from heats of combustion and hydrogenation consistently demonstrate that stability increases with the degree of substitution at the double bond and that trans isomers are more stable than their cis counterparts. These empirical observations are robustly explained by the synergistic effects of hyperconjugation, which provides electronic stabilization, and the minimization of steric hindrance. For researchers in drug development and synthetic chemistry, a firm grasp of these principles is indispensable for the rational design of molecules and the prediction of their energetic landscapes.

References

  • Good, W. D. (1979). The enthalpies of combustion and formation of the isomeric pentanes. Journal of Chemical Thermodynamics, 11(7), 635-643. [Link]

  • Labequip. (n.d.). Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrogen. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrogen. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion and isomerization of six pentadienes and spiropentane. Journal of Research of the National Bureau of Standards, 34(3), 263-268. [Link]

  • Oregon State University. (2021). Alkene Heats of Hydrogenation. Retrieved from [Link]

  • Scribd. (n.d.). Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentene. In NIST Chemistry WebBook. Retrieved from [Link]

  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

  • Defense Technical Information Center. (2018). Procedure Development to Determine the Heat of Combustion of an Energetic Liquid by Bomb Calorimetry. Retrieved from [Link]

  • University of Idaho. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentene. Retrieved from [Link]

Sources

Distinguishing Cis- and Trans-2-Pentene Using Infrared Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of stereochemistry, the differentiation of geometric isomers is a fundamental task. For researchers and professionals in drug development and organic synthesis, unequivocally identifying cis- and trans- isomers is critical, as their distinct spatial arrangements can lead to vastly different physical properties and biological activities. This guide provides an in-depth technical comparison of cis- and trans-2-pentene using Fourier-Transform Infrared (FTIR) spectroscopy, focusing on the diagnostic vibrational modes that serve as spectral fingerprints for each isomer.

The Vibrational Basis for Spectroscopic Differentiation

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The key to distinguishing cis- and this compound lies in how their differing symmetries affect these vibrations. While several vibrational modes exist for these molecules, the most reliable for differentiation is the out-of-plane C-H bending vibration, often referred to as a "wagging" vibration.[1][2]

  • Trans Isomers: In trans-1,2-disubstituted alkenes, the two hydrogen atoms on the double bond are on opposite sides.[1] This arrangement allows for a symmetric, concerted out-of-plane wagging motion. This vibration results in a significant change in the molecule's dipole moment, leading to a strong and sharp absorption band in the IR spectrum, typically found in the 980-960 cm⁻¹ region.[3][4]

  • Cis Isomers: In the cis configuration, the hydrogens are on the same side of the double bond.[1] The corresponding out-of-plane C-H wagging vibration is less symmetric. This results in a weaker and broader absorption band that appears at a much lower frequency, typically in the 730-665 cm⁻¹ range.[3][5]

While other absorptions like the C=C stretch (around 1680-1620 cm⁻¹) and the vinylic C-H stretch (around 3100-3040 cm⁻¹) are present, they are often less reliable for distinguishing between these specific isomers.[3][5] The C=C stretching band, in particular, can be weak or absent in symmetrical or pseudo-symmetrical trans alkenes due to a minimal change in dipole moment during the vibration.[2] The out-of-plane C-H bending vibration is, therefore, the most definitive diagnostic tool.[2][6]

Comparative Spectral Analysis: Key Diagnostic Peaks

The most direct way to distinguish the isomers is to locate the strong, characteristic out-of-plane C-H bending peak. The presence of a strong band near 965 cm⁻¹ is a clear indication of the trans isomer, while a band in the 730-665 cm⁻¹ region points to the cis isomer.

Vibrational Mode This compound cis-2-Pentene Reliability for Distinction
Out-of-Plane C-H Bend ~965 cm⁻¹ (Strong, Sharp) [3][4]~700 cm⁻¹ (Medium, Broad) [3][5][6]High
C=C Stretch~1675 cm⁻¹ (Weak to Medium)[5]~1660 cm⁻¹ (Medium)[5]Low to Medium
Vinylic C-H Stretch3100-3000 cm⁻¹3100-3000 cm⁻¹Low

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Accurate spectral acquisition is paramount for reliable isomer identification. As 2-pentene is a volatile liquid, the following protocol for analysis as a neat liquid film is recommended.[7]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Polished salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr)[8]

  • Sample holder for transmission analysis

  • Pasteur pipette or dropper

  • Cleaning solvent (e.g., chloroform or isopropanol)[9]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is purged and stable.

  • Background Spectrum:

    • Place a pair of clean, dry salt plates in the sample holder and insert it into the spectrometer.

    • Acquire a background spectrum. This is a critical step to subtract the absorbance from atmospheric CO₂, water vapor, and the salt plates themselves.

  • Sample Preparation:

    • In a fume hood, place one to two drops of the 2-pentene sample onto the center of one salt plate.[8][9]

    • Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film.[8][9] Ensure no air bubbles are trapped between the plates.[9]

  • Sample Analysis:

    • Mount the "sandwich" plates into the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum, generating a final absorbance or transmittance spectrum.

    • After analysis, immediately clean the salt plates with a suitable dry solvent and store them in a desiccator to prevent fogging from atmospheric moisture.[9]

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Processing A 1. Clean Salt Plates (e.g., NaCl, KBr) B 2. Acquire Background Spectrum (Clean Plates) A->B C 3. Apply Liquid Sample (1-2 drops of 2-Pentene) B->C Place plates in holder D 4. Create Thin Film (Sandwich Plates) C->D E 5. Acquire Sample Spectrum (16-32 Scans) D->E F 6. Background Subtraction (Automated) E->F Raw data G 7. Generate Final Spectrum (Absorbance vs. Wavenumber) F->G G Start Start with Acquired FTIR Spectrum Check_Trans Examine 1000-950 cm⁻¹ region. Is there a strong, sharp peak around 965 cm⁻¹? Start->Check_Trans ID_Trans Conclusion: Sample is this compound Check_Trans->ID_Trans Yes Check_Cis Examine 750-650 cm⁻¹ region. Is there a medium, broad peak around 700 cm⁻¹? Check_Trans->Check_Cis No ID_Cis Conclusion: Sample is cis-2-Pentene Check_Cis->ID_Cis Yes Inconclusive Result Inconclusive. Check sample purity or re-run experiment. Check_Cis->Inconclusive No

Caption: Decision workflow for identifying 2-pentene isomers from IR spectra.

Conclusion

FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for distinguishing between cis- and this compound. The key to this differentiation lies in the out-of-plane C-H bending vibrations, which are highly sensitive to the molecule's geometry. The presence of a strong, sharp absorption near 965 cm⁻¹ is a definitive marker for this compound, while a medium, broader band near 700 cm⁻¹ confirms the cis isomer. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently and accurately determine the stereochemistry of 1,2-disubstituted alkenes.

References

  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. [Link]

  • Chemistry LibreTexts. (n.d.). Alkene out-of-plane bending vibrations. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of E/Z pent-2-ene (cis/trans somers). [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

  • Li, M., et al. (2007). Predicting cis/trans Structure of Alkene Based on Infrared Spectra. Analytical Sciences. [Link]

  • Wikipedia. (n.d.). Alkene. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

  • University of Calgary. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • SpectraBase. (n.d.). cis-2-Pentene - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Brainly.com. (2023). Differentiate between cis and trans stilbene using IR spectroscopy. [Link]

  • YouTube. (2023). How could you distinguish cis and trans alkene by IR Spectroscopy?. [Link]

  • Química Organica.org. (n.d.). IR spectrum: Alkenes. [Link]

  • PubChem - NIH. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. [Link]

  • PubChem - NIH. (n.d.). cis-2-PENTENE. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. For researchers and professionals in drug development and chemical synthesis, a deep understanding of fragmentation patterns is paramount for the unambiguous identification of compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of trans-2-pentene, comparing it with its isomers to highlight the subtleties of mass spectral interpretation for unsaturated hydrocarbons.

The Principles of Alkene Fragmentation in EI-Mass Spectrometry

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[1] For alkenes, this initial ionization event typically involves the removal of an electron from the π-bond, which is the highest occupied molecular orbital (HOMO).[2][3] The resulting molecular ion is energetically unstable and undergoes a series of fragmentation and rearrangement reactions to yield a characteristic pattern of fragment ions. The most prevalent fragmentation pathways for alkenes are driven by the formation of stable carbocations, primarily through allylic cleavage.[4][5]

The Mass Spectrum of this compound

The mass spectrum of this compound provides a classic example of alkene fragmentation. The molecular ion ([C5H10]•+) is readily observed at a mass-to-charge ratio (m/z) of 70.[6][7]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by allylic cleavage, a process favored due to the formation of a resonance-stabilized allylic cation.[2]

  • Formation of the Base Peak (m/z 55): The most intense peak in the spectrum, the base peak, is observed at m/z 55. This corresponds to the loss of a methyl radical (•CH3) from the molecular ion. This is a classic example of allylic cleavage, where the C-C bond beta to the double bond is broken. The resulting C4H7+ cation is stabilized by resonance.

    [CH3CH=CHCH2CH3]•+ → [CH2CH=CHCH2]+ + •CH3

  • Formation of the m/z 41 Ion: Another significant peak appears at m/z 41, corresponding to a C3H5+ ion. This fragment is also a result of allylic cleavage, with the loss of an ethyl radical (•CH2CH3).

    [CH3CH=CHCH2CH3]•+ → [CH3CH=CH]+ + •CH2CH3

While less prominent, other fragmentation pathways contribute to the overall spectrum, including various C-H and C-C bond cleavages and rearrangements, leading to smaller fragments.

Comparative Analysis with Isomers

A key aspect of mass spectrometry is its ability to distinguish between isomers. However, the differentiation of alkene isomers can be challenging due to the potential for double bond migration and similar fragmentation patterns.[4]

m/z This compound cis-2-Pentene 1-Pentene
70 (M•+) PresentPresentPresent
55 Base PeakBase PeakSignificant
42 SignificantSignificantBase Peak
41 SignificantSignificantSignificant
29 PresentPresentSignificant
27 PresentPresentSignificant

Table 1: Comparison of Key Fragment Ions in the Mass Spectra of Pentene Isomers.

This compound vs. cis-2-Pentene

The mass spectra of this compound and its geometric isomer, cis-2-pentene, are remarkably similar.[6] Both exhibit a molecular ion at m/z 70 and a base peak at m/z 55, corresponding to the loss of a methyl radical via allylic cleavage. The subtle differences in the relative intensities of some minor fragments are generally insufficient for unambiguous differentiation without high-resolution instrumentation or comparison to authenticated standards.

This compound vs. 1-Pentene

Comparing this compound with its constitutional isomer, 1-pentene, reveals more distinct differences. While both show a molecular ion at m/z 70, the base peak in the spectrum of 1-pentene is at m/z 42. This is attributed to a McLafferty-like rearrangement, which is more favorable in terminal alkenes.[2] In this rearrangement, a γ-hydrogen is transferred to the double bond through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a radical cation. For 1-pentene, this results in the formation of the propene radical cation at m/z 42.

Experimental Protocol: GC-MS Analysis of Pentene Isomers

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like pentene isomers.

1. Sample Preparation:

  • Prepare a dilute solution of the pentene isomer(s) in a volatile, non-polar solvent (e.g., hexane). A typical concentration is in the low ppm range.

2. GC-MS System Configuration:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Interface Temperature: 280°C.

    • Ion Source: Electron ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole, scanning from m/z 35 to 350.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peaks by comparing their retention times and mass spectra with a spectral library (e.g., NIST).

Visualizing Fragmentation and Workflow

Fragmentation Pathways of this compound

G Figure 1: Primary Fragmentation of this compound M [CH3CH=CHCH2CH3]•+ m/z = 70 Molecular Ion F55 [C4H7]+ m/z = 55 Base Peak M->F55 - •CH3 (Allylic Cleavage) F41 [C3H5]+ m/z = 41 M->F41 - •C2H5 (Allylic Cleavage)

Caption: Primary Fragmentation of this compound.

GC-MS Experimental Workflow

G Figure 2: GC-MS Analysis Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Separation Chromatographic Separation Sample->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection Data Data Analysis Detection->Data Mass Spectrum

Caption: GC-MS Analysis Workflow.

Conclusion

The mass spectrum of this compound is characterized by a distinct molecular ion and a fragmentation pattern dominated by allylic cleavage, leading to a base peak at m/z 55. While its mass spectrum is nearly identical to that of its cis isomer, significant differences are observed when compared to the constitutional isomer, 1-pentene, which preferentially undergoes a McLafferty-like rearrangement. This guide underscores the importance of understanding fundamental fragmentation mechanisms and the utility of comparative analysis for the accurate structural elucidation of organic molecules by mass spectrometry.

References

  • Vertex AI Search. (n.d.). McLafferty Rearrangement - Chemistry Steps.
  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation.
  • Slideshare. (n.d.). McLafferty Rearrangement.pptx.
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • Whitman College. (n.d.). GCMS Section 6.9.4.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers).
  • YouTube. (2022). McLafferty Rearrangement: An overview.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). 2-Pentene, (E)-.
  • Unknown. (n.d.). Fragmentation of Alkane.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). 2-Pentene, (E)-.
  • NIST. (n.d.). 2-Pentene, (E)-.
  • Unknown. (n.d.). mass spectrometry.
  • NIST. (n.d.). 2-Pentene, (E)-.
  • ChemicalBook. (n.d.). This compound(646-04-8) IR1.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

Sources

comparing hydrogenation rates of different pentene isomers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Hydrogenation Rates of Pentene Isomers

Introduction

Catalytic hydrogenation is a fundamental reaction in organic synthesis, crucial for the saturation of carbon-carbon double bonds to form alkanes. This process, while seemingly straightforward, exhibits significant rate variations depending on the structure of the alkene substrate. For professionals in research and drug development, understanding these nuances is paramount for reaction optimization, catalyst selection, and achieving desired selectivity. This guide provides a comprehensive comparison of the hydrogenation rates of three key pentene isomers: 1-pentene, cis-2-pentene, and trans-2-pentene. We will delve into the underlying principles governing their reactivity, supported by experimental data, and provide a detailed protocol for laboratory application.

Core Principles Governing Hydrogenation Rates

The rate at which an alkene is hydrogenated is primarily governed by a delicate interplay of two key factors: the thermodynamic stability of the alkene and the steric hindrance around the double bond.

  • Thermodynamic Stability: The hydrogenation of an alkene is an exothermic process, and the amount of heat released (heat of hydrogenation, ΔH°hydrog) is inversely proportional to the stability of the starting alkene. Less stable alkenes possess higher ground-state energy and, consequently, have a lower activation energy barrier to overcome, often leading to a faster reaction. The general order of alkene stability is:

    • Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted[1][2]

    • For disubstituted isomers, trans is generally more stable than cis due to reduced steric strain.[3][4][5]

    Based on stability alone, the expected order of hydrogenation reactivity for pentene isomers would be: 1-pentene (monosubstituted, least stable) > cis-2-pentene (disubstituted, cis) > this compound (disubstituted, trans, most stable).

  • Steric Hindrance: Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni).[6] The reaction requires the alkene to approach and adsorb onto the catalyst surface. Bulky substituents around the double bond can physically obstruct this approach, slowing the rate of reaction.[6][7] This steric factor is critical and can sometimes override the trends predicted by thermodynamic stability alone.

Comparative Analysis of Pentene Isomer Hydrogenation

Experimental studies provide a clear, albeit counterintuitive, picture of pentene isomer reactivity. Research conducted on the hydrogenation of pentene isomers over a 1% Pd/alumina catalyst reveals the following reactivity order:

cis-2-pentene > 1-pentene > this compound

This observed trend highlights the crucial role of steric hindrance in this specific reaction.

Pentene IsomerStructureSubstitutionRelative RateCausality for Observed Rate
cis-2-Pentene CH₃CH=CHCH₂CH₃ (cis)DisubstitutedFastest Moderately stable, but the placement of alkyl groups on the same side of the double bond allows for a relatively unobstructed approach to the catalyst surface from the opposite face.[7]
1-Pentene CH₂=CHCH₂CH₂CH₃MonosubstitutedIntermediate Least thermodynamically stable, which promotes reactivity.[1] However, its adsorption kinetics are slower than cis-2-pentene, leading to an intermediate overall rate.
This compound CH₃CH=CHCH₂CH₃ (trans)DisubstitutedSlowest Most thermodynamically stable isomer, resulting in a lower intrinsic reactivity. The trans configuration of alkyl groups can sterically hinder adsorption onto the flat catalyst surface from either face.[6]

Expert Insight: The fact that cis-2-pentene reacts faster than 1-pentene is a compelling demonstration that steric accessibility to the catalyst surface is the dominant factor for this substrate class. While 1-pentene is thermodynamically primed to react, its adsorption and subsequent reaction are kinetically slower than the sterically favored cis-isomer. The trans-isomer suffers from both high stability and significant steric impediment, relegating it to the slowest reacting of the three.

Visualizing the Hydrogenation Mechanism and Workflow

To better understand the process, we can visualize both the chemical mechanism and the experimental procedure.

The Horiuti-Polanyi Mechanism

The widely accepted mechanism for catalytic hydrogenation involves the adsorption of both hydrogen and the alkene onto the catalyst surface, followed by a stepwise, syn-addition of hydrogen atoms to the double bond.[7][8]

G cluster_surface Catalyst Surface (e.g., Pd) H1 H H2 H Alkene_adsorbed Alkene (adsorbed via π-bond) Intermediate Half-hydrogenated Intermediate Alkene_adsorbed->Intermediate 3. First H addition Alkane_desorbed Alkane (desorbing) Intermediate->Alkane_desorbed 4. Second H addition (syn-addition) Alkane_sol Alkane (solution) Alkane_desorbed->Alkane_sol 5. Desorption H2_gas H₂ (gas) H2_gas->H1 1. Adsorption & H-H cleavage Alkene_sol Alkene (solution) Alkene_sol->Alkene_adsorbed 2. Adsorption

Caption: The Horiuti-Polanyi mechanism for catalytic hydrogenation.

General Laboratory Workflow

The following diagram outlines the typical workflow for performing a catalytic hydrogenation at laboratory scale using a hydrogen balloon.

G start Start setup 1. Assemble Reaction Flask (Flask, Stir Bar, Septum) start->setup add_reagents 2. Add Alkene, Solvent, and Pd/C Catalyst setup->add_reagents purge 3. Purge Flask (Vacuum followed by N₂ or H₂) add_reagents->purge add_h2 4. Introduce H₂ Atmosphere (via Balloon) purge->add_h2 react 5. Stir Vigorously at RT (Monitor by TLC/GC) add_h2->react quench 6. Reaction Complete (Vent excess H₂) react->quench filter 7. Filter Reaction Mixture (through Celite® to remove Pd/C) quench->filter concentrate 8. Concentrate Filtrate (Rotary Evaporation) filter->concentrate product Pentane Product concentrate->product

Caption: Standard experimental workflow for lab-scale hydrogenation.

Detailed Experimental Protocol: Hydrogenation of 1-Pentene

This protocol provides a self-validating system for the hydrogenation of a representative pentene isomer using palladium on carbon (Pd/C) and a hydrogen balloon.

Safety Precautions:

  • Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and never allow the catalyst to dry completely during filtration.

  • Hydrogen gas is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Pentene and the resulting pentane are volatile and flammable.

Materials:

  • 1-Pentene (or other pentene isomer), 1.0 mmol

  • 10% Palladium on Carbon (Pd/C), 5-10 mol% (e.g., ~10 mg for 1.0 mmol scale)

  • Anhydrous solvent (e.g., Ethanol or Ethyl Acetate), 10 mL

  • Round-bottom flask (25 or 50 mL) with a magnetic stir bar

  • Rubber septum

  • Vacuum/Nitrogen line with needles

  • Hydrogen gas cylinder with regulator and balloon filling attachment

  • Balloons

  • Syringes and needles

  • Stir plate

  • Filtration apparatus (Buchner funnel or Hirsch funnel)

  • Celite® or another filter aid

Procedure:

  • Apparatus Setup: Place the magnetic stir bar in the round-bottom flask. Add the Pd/C catalyst (5-10 mol%). Seal the flask with the rubber septum.

  • Inert Atmosphere Purge: Insert a needle connected to a vacuum/nitrogen manifold. Gently evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add the anhydrous solvent (10 mL) via syringe, followed by the pentene isomer (1.0 mmol).

  • Hydrogen Purge: Prepare a balloon filled with hydrogen gas. Carefully replace the nitrogen line needle with a needle attached to the hydrogen balloon. Evacuate the flask's headspace gently for ~30 seconds and then allow the hydrogen from the balloon to fill the flask. Repeat this hydrogen purge cycle two more times to ensure the atmosphere is saturated with hydrogen.[9]

  • Reaction Execution: After the final purge, leave the hydrogen balloon needle in place to maintain a positive pressure of H₂ (~1 atm). Begin vigorous stirring. The black catalyst should be well-suspended in the solution.

  • Monitoring Progress: The reaction progress can be monitored by taking small aliquots via syringe, filtering them through a small plug of silica in a pipette, and analyzing by Gas Chromatography (GC) to observe the disappearance of the starting alkene and the appearance of pentane. For many simple alkenes, the reaction is complete within 1-3 hours at room temperature.[10]

  • Work-up and Catalyst Removal: Once the reaction is complete, remove the hydrogen balloon and carefully vent the flask with nitrogen. To safely handle the catalyst, add a small amount of a high-boiling, inert solvent like mineral oil to the reaction mixture to coat the catalyst particles.

  • Filtration: Prepare a small pad of Celite® in a Hirsch or Buchner funnel and wet it with the reaction solvent. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[10] Wash the pad with a small amount of fresh solvent to ensure complete recovery of the product. Crucially, do not allow the Celite® pad with the catalyst to dry out. Quench the filtered catalyst immediately with water.

  • Product Isolation: The filtrate contains the pentane product in the solvent. Due to the high volatility of pentane, careful removal of the solvent on a rotary evaporator at low temperature and pressure is required. For accurate yield determination, quantitative analysis by GC with an internal standard is recommended.

Conclusion

The hydrogenation rates of pentene isomers are a classic example of kinetic control influenced by both electronic and steric factors. While thermodynamic stability predicts a reactivity order of 1-pentene > cis-2-pentene > this compound, experimental evidence demonstrates that the rate is actually cis-2-pentene > 1-pentene > this compound. This outcome underscores the dominant role of steric hindrance and the necessity for the alkene to effectively adsorb onto the catalyst surface. For researchers, this knowledge is critical for predicting reaction outcomes, optimizing conditions for selective hydrogenations in more complex molecules, and selecting the appropriate catalyst and substrate combination to achieve desired chemical transformations efficiently.

References

  • Khan Academy. (n.d.). Hydrogenation. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]

  • Nelson, D. J., et al. (2005). Using Correlations to Compare Additions to Alkenes: Homogeneous Hydrogenation by Using Wilkinson's Catalyst. The Journal of Organic Chemistry, 70(4), 1383–1389. Retrieved from [Link]

  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]

  • Paseka, I., et al. (2002). C-5 alkene hydrogenation: Effect of competitive reactions on activity and selectivity. Applied Catalysis A: General, 227(1-2), 25-34. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. (a) Reaction profile for 1-pentene hydrogenation; (b) reaction.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Stability of Alkenes. In MCC Organic Chemistry. Retrieved from [Link]

  • Moodle. (n.d.). Relative Stabilities of Alkenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 12). Rate of catalytic hydrogenation of alkenes. Retrieved from [Link]

  • JoVE. (2017, February 22). Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link]

  • JoVE. (2023, April 30). Relative Stabilities of Alkenes. Retrieved from [Link]

  • Scribd. (n.d.). Hydrogenation of Alkenes Complete. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 1). Hyperconjugation vs. steric hindrance: which is stronger?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. Retrieved from [Link]

  • OpenStax. (n.d.). 7.6 Stability of Alkenes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of trans-2-Pentene vs. Terminal Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, alkenes represent a cornerstone class of molecules, prized for the versatile reactivity of their carbon-carbon double bond. This electron-rich functional group serves as a gateway to a vast array of molecular transformations. However, not all alkenes are created equal. The position of the double bond within the carbon skeleton—differentiating internal alkenes, such as trans-2-pentene, from terminal alkenes, like 1-pentene—profoundly influences their chemical behavior.

This guide provides an in-depth comparison of the reactivity of this compound, a representative internal alkene, against terminal alkenes. We will dissect the fundamental principles governing their reactivity and explore how these differences manifest across several common and synthetically crucial reactions. This analysis is designed for researchers, scientists, and drug development professionals who rely on a nuanced understanding of chemical reactivity to design and execute robust synthetic strategies.

Fundamental Principles: Stability vs. Accessibility

The reactivity of an alkene is primarily dictated by a balance between the electronic nature of its π-bond and the steric environment surrounding it. The C=C double bond is a region of high electron density, rendering alkenes nucleophilic and susceptible to attack by electrophiles.[1][2][3]

Alkene Stability: A key determinant of reactivity is thermodynamic stability. More stable molecules possess lower ground-state energy and generally require a higher activation energy to react.

  • Substitution: Internal alkenes are typically more stable than their terminal isomers. This is attributed to hyperconjugation, where the C-H σ-bonds of adjacent alkyl groups donate electron density to the π-system, and to the fact that sp²-sp³ C-C bonds are stronger than sp²-sp³ C-H bonds.

  • Stereochemistry: For disubstituted internal alkenes, trans isomers are generally more stable than cis isomers.[4][5] The cis configuration forces the alkyl substituents into closer proximity, resulting in steric strain.[6][7]

Following these principles, the stability order for C5 alkene isomers is: This compound > cis-2-pentene > 1-pentene .[8] This stability hierarchy forms the basis for understanding the reactivity differences explored below.

Comparative Analysis of Key Synthetic Transformations

We will now examine the relative reactivity of this compound and terminal alkenes in four major classes of reactions: catalytic hydrogenation, hydroboration-oxidation, epoxidation, and polymerization.

Catalytic Hydrogenation

Catalytic hydrogenation reduces an alkene to its corresponding alkane through the addition of hydrogen across the double bond, mediated by a metal catalyst (e.g., Pd, Pt, Ni).

Mechanistic Insight: The reaction proceeds via the Horiuti-Polanyi mechanism, which involves the adsorption of the alkene onto the surface of the metal catalyst.[9] The rate-determining step is often this adsorption, which is highly sensitive to steric hindrance. The less encumbered face of the alkene must approach and bind to the catalyst surface for the syn-addition of hydrogen atoms to occur.

Reactivity Comparison: Terminal alkenes, with one side of the double bond bearing only hydrogen atoms, are significantly less sterically hindered than internal alkenes.[9] Consequently, they can adsorb more readily onto the catalyst surface and undergo hydrogenation at a faster rate. Among internal alkenes, the trans isomer is more sterically hindered for surface binding than the cis isomer, making it the least reactive.[10][11]

The general order of hydrogenation rate is: Terminal Alkene > cis-Internal Alkene > trans-Internal Alkene .[12]

Experimental Data: Relative Hydrogenation Rates

AlkeneCatalyst SystemRelative Rate (Normalized to Terminal)Source(s)
1-OcteneWilkinson's Catalyst (Homogeneous)1.00[9][10]
cis-4-OcteneWilkinson's Catalyst (Homogeneous)0.54[9][10]
trans-4-OcteneWilkinson's Catalyst (Homogeneous)0.17[9][10]
1-Pentene1% Pd/Alumina (Heterogeneous)(Less reactive than cis-2-pentene)[11][13]
cis-2-Pentene1% Pd/Alumina (Heterogeneous)Most Reactive Pentene Isomer[11][13]
This compound1% Pd/Alumina (Heterogeneous)Least Reactive Pentene Isomer[11][13]

Experimental Protocol: Hydrogenation of 1-Pentene

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-pentene (700 mg, 10 mmol) dissolved in 20 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~35 mg, 0.5 mol%) to the solution.

  • Hydrogenation: Seal the flask with a septum and purge the system with nitrogen gas, followed by hydrogen gas from a balloon. Maintain a slight positive pressure of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Isolation: Remove the solvent from the filtrate via rotary evaporation to yield pentane.

Diagram: Hydrogenation Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A 1. Dissolve 1-Pentene in Ethanol B 2. Add Pd/C Catalyst A->B C 3. Purge with H2 B->C D 4. Stir Vigorously (Monitor Progress) C->D E 5. Filter through Celite® to remove Catalyst D->E F 6. Evaporate Solvent E->F G Product: Pentane F->G

Caption: Workflow for catalytic hydrogenation of an alkene.

Hydroboration-Oxidation

This two-step reaction transforms an alkene into an alcohol. It is renowned for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[14][15]

Mechanistic Insight: The key step is the hydroboration, a concerted syn-addition of a B-H bond across the alkene.[15] Borane (BH₃) acts as the electrophile. The reaction transition state is sensitive to both electronic and steric effects. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered carbon atom.[15]

Reactivity Comparison: Steric hindrance is the dominant factor. Terminal alkenes, such as 1-pentene, present a highly accessible primary carbon, making them excellent substrates for rapid and highly regioselective hydroboration. In contrast, this compound is an internal alkene with two similarly substituted secondary carbons. This increases the steric barrier to the approach of the borane reagent, resulting in a slower reaction rate and potentially a mixture of alcohol products upon oxidation.

The reactivity order for hydroboration is strongly: Terminal Alkene > Internal Alkene .

Experimental Protocol: Hydroboration-Oxidation of 1-Pentene

  • Hydroboration: To a flame-dried 100 mL flask under a nitrogen atmosphere, add 1-pentene (8.5 mL, 75 mmol) and 25 mL of dry THF. Cool the solution to 0 °C in an ice bath. Add 1.0 M BH₃•THF complex in THF (27.5 mL, 27.5 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M aqueous NaOH (10 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (10 mL), ensuring the internal temperature does not exceed 40 °C.

  • Reaction: After the addition of peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Workup: Add diethyl ether (50 mL) and transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield 1-pentanol.

Diagram: Hydroboration-Oxidation Mechanism

G cluster_terminal Terminal Alkene (1-Pentene) cluster_internal Internal Alkene (this compound) 1-Pentene 1-Pentene TS1 Transition State (Boron on C1) 1-Pentene->TS1 1. BH3-THF (Fast, Regioselective) Organoborane1 Tri-n-pentylborane TS1->Organoborane1 Product1 1-Pentanol (Major Product) Organoborane1->Product1 2. H2O2, NaOH t-2-Pentene t-2-Pentene TS2 Transition State (Sterically Hindered) t-2-Pentene->TS2 1. BH3-THF (Slower) Organoborane2 Mixed Organoborane TS2->Organoborane2 Product2 2-Pentanol / 3-Pentanol (Product Mixture) Organoborane2->Product2 2. H2O2, NaOH

Caption: Hydroboration favors the less hindered terminal alkene.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (oxirane).

Mechanistic Insight: This reaction is a concerted electrophilic addition. The π-bond of the alkene acts as a nucleophile, attacking the weakly electrophilic outer oxygen of the peroxy acid.[16] Unlike hydrogenation or hydroboration, the reactivity is primarily governed by the nucleophilicity (electron density) of the double bond. Alkyl groups are electron-donating, so they increase the electron density of the C=C bond, making it more nucleophilic and thus more reactive toward electrophiles.

Reactivity Comparison: Since this compound is a disubstituted alkene, it is more electron-rich than the monosubstituted 1-pentene. This increased nucleophilicity leads to a faster reaction with the electrophilic peroxy acid. Steric hindrance plays a less significant role here compared to the electronic effect.

The general reactivity order for epoxidation with peroxy acids is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted . Therefore, this compound is more reactive than 1-pentene.

Experimental Protocol: Epoxidation of this compound

  • Setup: In a 100 mL flask, dissolve this compound (1.4 g, 20 mmol) in 40 mL of dichloromethane (CH₂Cl₂). Cool the solution in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (~77%, 5.4 g, ~24 mmol) in 40 mL of CH₂Cl₂. Add this solution dropwise to the cold alkene solution over 20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until TLC analysis indicates consumption of the starting alkene.

  • Workup: Quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxy acid. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation to yield the crude epoxide product.

Diagram: Epoxidation Mechanism

Caption: The concerted "butterfly" mechanism of alkene epoxidation.

Polymerization

The ability of an alkene to polymerize is highly dependent on the specific polymerization mechanism employed.

Mechanistic Insight: This chain-growth polymerization is initiated by an electrophile (e.g., a proton from a strong acid or a Lewis acid) that attacks the alkene to form a carbocation.[17] This carbocation then propagates by adding to subsequent monomer units. The viability of this method hinges on the formation of a relatively stable carbocation intermediate.[17][18]

Reactivity Comparison:

  • Terminal Alkenes (1-Pentene): Protonation of 1-pentene would form a secondary carbocation. While this can initiate polymerization, this carbocation is susceptible to rearrangement to a more stable carbocation, leading to a poorly controlled polymer structure.

  • Internal Alkenes (this compound): These are generally considered unreactive in cationic polymerization.[19] The formation of a secondary carbocation is energetically unfavorable, and significant steric hindrance around the internal double bond prevents the carbocation from propagating effectively. Alkenes that readily undergo cationic polymerization are those that form stable tertiary (e.g., isobutylene) or resonance-stabilized (e.g., styrene) carbocations.[17][20]

Mechanistic Insight: This is a coordination polymerization catalyzed by a combination of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., Al(C₂H₅)₃).[21][22] The mechanism, often described by the Cossee-Arlman model, involves the coordination of the alkene to the titanium active site followed by insertion into the growing polymer chain.[23]

Reactivity Comparison: Ziegler-Natta catalysis is exceptionally selective for 1-alkenes (alpha-olefins) .[21][23] The steric environment at the catalytic center is precisely tuned to accommodate the coordination and insertion of a terminal double bond. Internal alkenes like this compound are too sterically hindered to approach and coordinate effectively to the active site and are therefore not polymerized by this method.[24]

Diagram: Polymerization Suitability

G cluster_cationic Cationic Polymerization cluster_zn Ziegler-Natta Polymerization C1 1-Pentene (Poor Substrate, Rearrangement Issues) C2 This compound (Unreactive) C3 Isobutylene (Good Substrate) Z1 1-Pentene (Good Substrate) Z2 This compound (Unreactive)

Caption: Substrate suitability for different polymerization methods.

Summary of Reactivity Comparison

Reaction TypeDriving FactorMore Reactive AlkeneRationale
Catalytic Hydrogenation Steric AccessibilityTerminal Alkene Less hindered approach to the catalyst surface allows for faster adsorption and reaction.
Hydroboration-Oxidation Steric AccessibilityTerminal Alkene Bulky borane reagent adds preferentially to the less substituted, more accessible carbon.
Epoxidation Electronic NatureThis compound More alkyl substitution increases the electron density (nucleophilicity) of the double bond.
Cationic Polymerization Carbocation StabilityTerminal Alkene Can form a carbocation intermediate, though prone to rearrangement. Internal alkenes are largely unreactive.
Ziegler-Natta Polymerization Steric SpecificityTerminal Alkene The catalyst's active site is sterically tailored for the coordination and insertion of 1-alkenes only.

Final Conclusion

The reactivity of an alkene is not an intrinsic constant but a property that is highly dependent on the specific reaction mechanism . Our comparative analysis of this compound and terminal alkenes reveals a clear dichotomy:

  • Terminal alkenes exhibit superior reactivity in transformations where steric hindrance is the dominant controlling factor. Their exposed double bond makes them ideal substrates for surface-catalyzed reactions like hydrogenation, sterically demanding additions like hydroboration, and highly specific coordination polymerizations such as the Ziegler-Natta process.

  • Internal alkenes , like this compound, are more reactive in reactions governed by the electronic properties of the π-system. Their greater substitution leads to a more electron-rich, nucleophilic double bond, making them more susceptible to attack by electrophiles like peroxy acids in epoxidation reactions.

For the practicing scientist, this understanding is critical. The choice between a terminal and an internal alkene isomer as a starting material can be the deciding factor in the success, rate, and selectivity of a desired synthetic transformation.

References

  • Wikipedia. Ziegler–Natta catalyst. [Link]

  • Michigan State University Department of Chemistry. Alkene Reactivity. [Link]

  • Nelson, D. J., et al. (2005). Using Correlations to Compare Additions to Alkenes: Homogeneous Hydrogenation by Using Wilkinson's Catalyst. The Journal of Organic Chemistry, 60(10), 3249-3255. [Link]

  • Study Mind. Alkene Structure and Reactivity (A-Level Chemistry). [Link]

  • ChemistryStudent. Alkenes - Electrophilic Addition (A-Level). [Link]

  • BYJU'S. Preparation Of Ziegler-Natta Catalyst. [Link]

  • Scienomics. Heterogeneous ziegler-natta catalysis for alkene polymerization. [Link]

  • Chemistry Stack Exchange. Rate of catalytic hydrogenation of alkenes. [Link]

  • Quora. Why does alkene give electrophilic addition reactions? [Link]

  • Ciampi, S., et al. (2009). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. Langmuir, 25(16), 9234-9242. [Link]

  • Infinity Learn. Among 1-pentene, cis-2-pentene and this compound the correct order of stability is. [Link]

  • Jackson, S. D., & Kelly, G. J. (2001). C-5 alkene hydrogenation: Effect of competitive reactions on activity and selectivity. Journal of Catalysis, 203(2), 435-442. [Link]

  • Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

  • Sarthaks eConnect. The relative rates of hydrogenation is in the order of. [Link]

  • ResearchGate. Chemical Reactivity of Alkenes and Alkynes As Seen from Activation Energies, Enthalpies of Protonation, and Carbon 1s Ionization Energies. [Link]

  • YouTube. Ziegler Natta Polymerization of Alkene Part-1. [Link]

  • Trovaglieri, A., et al. (2012). Chemical Reactivity of Alkenes and Alkynes As Seen from Activation Energies, Enthalpies of Protonation, and Carbon 1s Ionization Energies. The Journal of Organic Chemistry, 77(21), 9549-9559. [Link]

  • de la Torre, A., & Companyó, X. (2021). Alkoxysulfenylation of alkenes: development and recent advances. Beilstein Journal of Organic Chemistry, 17, 2459-2485. [Link]

  • ResearchGate. (a) Reaction profile for 1-pentene/trans-2-pentene hydrogenation; (b)... [Link]

  • Infinity Learn. Among 1-pentene, cis-2-pentene and this compound the correct order of stability is. [Link]

  • ResearchGate. Ziegler‐Natta polymerization of 1‐alkenes: relative reactivities of some monomers toward insertion into metal‐methyl bonds. [Link]

  • Scribd. Alkanes vs Alkenes Reactivity Test. [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. [Link]

  • ResearchGate. Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. [Link]

  • Yale University Department of Chemistry. Hydroboration. [Link]

  • Chemistry LibreTexts. 11.3.6 Epoxidation of Alkenes. [Link]

  • Wikipedia. Cationic polymerization. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Quora. How do you experimentally distinguish between pent-1-ene and pent-2-ene? [Link]

  • Michigan State University Department of Chemistry. Alkene Reactivity. [Link]

  • Quora. Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation? [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

  • MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Carballeira, J. D., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522. [Link]

  • Journal of the American Chemical Society. Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. [Link]

  • Khan Academy. Alkene stability. [Link]

  • Arnold, F. H., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochrome P450 BM-3. Angewandte Chemie International Edition, 44(43), 7042-7045. [Link]

  • Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. [Link]

  • PubChem. This compound. [Link]

  • YouTube. Hydroboration - Oxidation Reaction Mechanism. [Link]

  • Nikpassand, M., et al. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. Royal Society Open Science, 5(5), 180108. [Link]

  • Chemistry LibreTexts. 2.4: Cationic Polymerization. [Link]

  • Quora. What is the stability order of but-1-ene, cis-but-2-ene, and trans-but-2-ene? [Link]

  • YouTube. Cationic Addition Polymers. [Link]

  • University of Texas at Austin. A. Polymerization: Cationic Polymerization. [Link]

  • Filo. Statement 1 Among the alkenes, 1-pentene (I), cis 2-pentene (II)... [Link]

  • Wikipedia. Alkene. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Kinetic Data for trans-2-Pentene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical kinetics, the accuracy and reliability of reaction rate data are paramount. This is particularly true for fundamental molecules like trans-2-pentene, a key component in gasoline surrogates and a building block in organic synthesis.[1][2] Validating the kinetic data for its various reactions—be it isomerization, oxidation, or hydrogenation—is a critical step for researchers, chemical engineers, and drug development professionals aiming to design more efficient processes, develop predictive models, and ensure the safety and efficacy of new chemical entities.

This guide provides an in-depth comparison of methodologies for the validation of kinetic data pertaining to this compound reactions. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, the rationale behind experimental choices, and the inherent self-validating mechanisms of robust scientific practice. Our focus is on empowering you, the practicing scientist, to critically evaluate and confidently generate high-quality kinetic data.

The Imperative of Rigorous Kinetic Validation

Inaccurate kinetic parameters can lead to flawed reaction models, inefficient process scale-up, and erroneous safety assessments. For a molecule like this compound, which can undergo a variety of reactions including isomerization to cis-2-pentene and 1-pentene, the relative rates of these competing pathways are crucial.[3] For instance, in hydrogenation processes, the rate of hydrogenation of this compound is often slower than its isomers, a factor that significantly influences catalyst design and reactor operation.[3] Therefore, a multi-faceted approach to validation, combining experimental measurements with computational modeling, is not just best practice but a scientific necessity.

I. Experimental Approaches to Kinetic Data Validation

The foundation of kinetic data validation lies in meticulously designed experiments that allow for the precise measurement of reactant and product concentrations over time. The choice of experimental setup is dictated by the specific reaction conditions (temperature, pressure, timescale) and the analytical techniques available.

A. Comparative Analysis of Experimental Setups
Experimental MethodPrincipleAdvantagesDisadvantagesTypical Application for this compound
Shock Tubes (ST) A gas-phase reactor that uses a shock wave to rapidly heat a gas mixture to high temperatures and pressures, initiating the reaction.- Wide temperature (1000-3000 K) and pressure ranges.- Well-defined time zero.- Ideal for studying high-temperature elementary reactions.- Very short reaction times (μs to ms).- Requires sensitive, time-resolved diagnostics.- Complex and expensive setup.High-temperature oxidation and pyrolysis studies to validate combustion models.[1][4]
Rapid Compression Machines (RCM) A piston rapidly compresses a gas mixture to simulate engine-like conditions, allowing for the study of autoignition phenomena.- Bridges the gap between STs and engine conditions.- Longer test times (ms to s) than STs.- Allows for the study of low-to-intermediate temperature chemistry.- Potential for pre-ignition reactions during compression.- Wall effects can influence kinetics.Investigating the negative temperature coefficient (NTC) behavior of pentene isomers during combustion.[1]
Jet-Stirred Reactors (JSR) A continuously stirred-tank reactor where reactants are continuously fed and products are removed, allowing for the study of reactions at steady state.- Well-mixed, uniform temperature and concentration.- Ideal for studying complex reaction networks and intermediate species.- Can be operated over a wide range of conditions.- Can be limited by mass transfer effects.- Achieving perfect mixing can be challenging.Speciation studies of this compound oxidation to identify and quantify intermediate and final products.[1]
Flow Reactors Reactants flow through a heated tube, and the composition is analyzed at the outlet. Residence time is controlled by the flow rate and reactor volume.- Simple design and operation.- Suitable for a wide range of reaction times.- Can be coupled with various analytical techniques.- Can have temperature and concentration gradients.- Wall reactions can be significant.Catalytic isomerization and hydrogenation studies over solid catalysts.
B. Detailed Experimental Protocol: Gas Chromatography Analysis of this compound Isomerization

This protocol outlines a self-validating workflow for determining the rate constants of the gas-phase isomerization of this compound in a batch reactor.

Objective: To determine the rate constants for the reversible isomerization of this compound to cis-2-pentene and 1-pentene at a given temperature.

Materials:

  • High-purity this compound (>99%)

  • Inert gas (e.g., Argon or Nitrogen)

  • Gas-tight syringes

  • Heated batch reactor with temperature and pressure control

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PLOT Al2O3)

Methodology:

  • Reactor Preparation:

    • Thoroughly clean and leak-test the batch reactor.

    • Evacuate the reactor to remove any residual gases.

    • Heat the reactor to the desired reaction temperature and allow it to stabilize.

  • Reactant Injection:

    • Introduce a known partial pressure of the inert gas into the reactor. This serves as an internal standard for pressure measurements.

    • Using a gas-tight syringe, inject a precise amount of liquid this compound into the heated reactor. The liquid will vaporize instantly.

    • Record the initial total pressure. The initial partial pressure of this compound can be calculated using the ideal gas law.

  • Kinetic Run and Sampling:

    • Start the timer immediately after injection (time zero).

    • At predetermined time intervals, withdraw a small, fixed volume of the gas mixture from the reactor using a gas-tight syringe.

    • Immediately inject the sample into the GC for analysis. The frequency of sampling should be higher at the beginning of the reaction when concentrations are changing rapidly.

  • GC Analysis:

    • The GC will separate the components of the mixture (this compound, cis-2-pentene, 1-pentene, and the inert gas).

    • The FID will generate a signal proportional to the concentration of each hydrocarbon.

    • Integrate the peak areas for each isomer at each time point.

  • Data Analysis and Validation:

    • Calibration: Prior to the kinetic runs, perform a calibration of the GC-FID response for each pentene isomer using standard gas mixtures of known composition. This is crucial for converting peak areas to accurate concentrations.

    • Mass Balance: At each time point, the sum of the partial pressures of all pentene isomers should remain constant and equal to the initial partial pressure of this compound. This internal check validates the absence of leaks or significant side reactions.

    • Rate Law Determination: Plot the concentration of each isomer as a function of time. Use the method of initial rates or integrated rate laws to determine the order of the reaction and the rate constants.[5] For a reversible first-order system, the data can be fitted to the appropriate integrated rate equations.

    • Arrhenius Parameters: Repeat the experiment at several different temperatures to determine the activation energy and pre-exponential factor for each reaction step.[6]

Workflow for Experimental Kinetic Data Validation

G cluster_exp Experimental Workflow cluster_val Data Validation & Model Fitting A Experimental Design (Temperature, Pressure, Concentration) B Reactor Setup & Calibration (e.g., Batch, JSR) A->B C Kinetic Run & Time-Resolved Sampling B->C D Analytical Measurement (e.g., GC, MS) C->D E Raw Data Processing (Concentration vs. Time) D->E F Internal Consistency Check (Mass Balance, Stoichiometry) E->F G Determination of Rate Law (Initial Rates, Integrated Rate Laws) F->G H Parameter Estimation (Rate Constants, Activation Energies) G->H I Statistical Analysis (Goodness of Fit, Uncertainty Quantification) H->I J J I->J Validated Kinetic Data

Caption: Workflow for experimental kinetic data validation.

II. Computational Chemistry: An Indispensable Partner in Validation

Experimental data, while essential, provides a macroscopic view of the reaction. Computational chemistry offers a microscopic perspective, allowing us to probe reaction mechanisms and calculate kinetic parameters from first principles. This dual approach provides a powerful framework for data validation.

A. Key Computational Techniques
  • Quantum Chemical Calculations (QCC): Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of reactants, products, and, most importantly, transition states.[7] The energy difference between the reactants and the transition state gives the activation energy.

  • Transition State Theory (TST): TST provides a framework for calculating the rate constant of a reaction based on the properties of the transition state.[7] By combining TST with QCC, it is possible to predict rate constants that can be directly compared with experimental values.

  • Automated Reaction Network Generation: Advanced computational tools can automatically identify possible reaction pathways and construct a comprehensive reaction network.[8][9] This is particularly useful for complex systems like combustion, where hundreds or even thousands of elementary reactions can occur.

B. The Synergy of Experiment and Computation

The true power of validation comes from the iterative interplay between experimental and computational approaches.

Workflow for Integrated Experimental and Computational Validation

G cluster_exp Experimental Loop cluster_comp Computational Loop Exp_Data Experimental Data (e.g., Concentration Profiles, Ignition Delays) Comparison Comparison Exp_Data->Comparison Comp_Model Computational Kinetic Model (Reaction Mechanism, Rate Parameters) Simulation Kinetic Simulation Comp_Model->Simulation Simulation->Comparison Validation Validated Model Comparison->Validation Agreement Refinement Model Refinement Comparison->Refinement Discrepancy Refinement->Exp_Data Suggest New Experiments Refinement->Comp_Model Update Mechanism/Parameters

Caption: Integrated experimental and computational validation workflow.

If the predictions from the computational model agree with the experimental data, it lends confidence to both the experimental results and the underlying theoretical model. If there are discrepancies, it points to areas where the model needs refinement or where additional experiments are required to resolve ambiguities. For example, if a model over-predicts the rate of this compound consumption, sensitivity analysis can pinpoint the specific reactions that have the largest impact on this prediction, guiding further experimental or computational investigation into those particular rate constants.[1]

Conclusion: Towards a Holistic Understanding of Reaction Kinetics

The validation of kinetic data for this compound reactions is not a one-off procedure but a continuous cycle of experimentation, modeling, and refinement. By embracing a multi-pronged approach that leverages the strengths of various experimental techniques and the predictive power of computational chemistry, researchers can build robust kinetic models that accurately reflect the complexities of chemical transformations. The principles and methodologies outlined in this guide provide a framework for generating high-quality, reliable kinetic data, thereby accelerating scientific discovery and technological innovation.

References

  • (a) Reaction profile for 1-pentene/trans-2-pentene hydrogenation; (b)... - ResearchGate. Available from: [Link]

  • A comprehensive experimental and kinetic modeling study of 1- and 2-pentene. Available from: [Link]

  • The rate constant for an isomerization reaction A to class 12 chemistry CBSE - Vedantu. Available from: [Link]

  • Determining a rate law using initial rates data (worked example) (video) | Khan Academy. Available from: [Link]

  • The relative rate constants of the main reactions of isomerization process - ResearchGate. Available from: [Link]

  • This compound | C5H10 | CID 5326161 - PubChem. Available from: [Link]

  • A comprehensive experimental and kinetic modeling study of 1- and 2-pentene - OSTI.GOV. Available from: [Link]

  • An automated computational approach to kinetic model discrimination and parameter estimation - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Reaction Rate Constant Evaluation of Thermal Isomerization of α-Pinene - Scirp.org. Available from: [Link]

  • 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis - Chemistry LibreTexts. Available from: [Link]

  • Kinetic Model for the Etherification of 2,4,4Trimethyl1-pentene and 2,4,4Trimethyl2-pentene with Methanol | Request PDF - ResearchGate. Available from: [Link]

  • Chemical Engineering Journal - White Rose Research Online. Available from: [Link]

  • Rapid Kinetic Techniques - University of Hertfordshire Research Archive. Available from: [Link]

  • Automated Generation of a Compact Chemical Kinetic Model for n-Pentane Combustion - PMC - NIH. Available from: [Link]

  • (PDF) Validation of detailed chemical kinetics mechanisms for reproduction of ignition delay times of C2–C5 alkenes - ResearchGate. Available from: [Link]

  • Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art - MDPI. Available from: [Link]

  • Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States - PMC - NIH. Available from: [Link]

  • The Chemical Equation for the Reaction Between 2-Pentene & Bromine : Chemistry Help. Available from: [Link]

  • 2-pentene for the above equilibrium the value of standard free energy... - YouTube. Available from: [Link]

  • (PDF) An Experimental and Kinetic Modeling Study of 2-Methyl-2-Butene: Allylic Hydrocarbon Kinetics. - ResearchGate. Available from: [Link]

  • Reaction Chemistry & Engineering - White Rose Research Online. Available from: [Link]

Sources

A Comparative Guide to Solvent Effects on the Reactions of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of how solvent selection critically influences the kinetics, mechanisms, and product distributions of reactions involving trans-2-pentene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern solvent-solute interactions, empowering you to make informed decisions in your experimental designs.

Introduction: The Solvent as a Reaction Parameter

In the landscape of organic synthesis, solvents are often perceived as passive media for dissolving reactants. However, their role is far more active and influential. The choice of solvent can dramatically alter the energy landscape of a reaction, affecting the stability of reactants, transition states, and intermediates, thereby dictating the reaction rate and even the nature of the final products.[1][2][3] this compound, a simple unsaturated hydrocarbon, serves as an excellent model substrate to explore these phenomena. Its C=C double bond is a site of high electron density, making it susceptible to electrophilic attack. The pathways of these reactions, however, are profoundly modulated by the surrounding solvent molecules.

This guide will comparatively analyze three canonical reactions of this compound—hydrohalogenation, halogenation, and epoxidation—across a spectrum of solvent environments to provide a clear, data-supported understanding of these critical effects.

Theoretical Framework: Understanding Solvent-Solute Interactions

To comprehend solvent effects, one must first understand the properties that define a solvent's character and the theoretical models that predict its influence.

Key Solvent Properties
  • Polarity and Dielectric Constant (ε): Polarity is a measure of the separation of charge in a solvent molecule. Quantitatively, the dielectric constant reflects the solvent's ability to insulate opposite charges from each other.[3] High-dielectric-constant solvents are effective at stabilizing charged species like ions and polar transition states.

  • Proticity: Solvents are classified as protic or aprotic .

    • Protic solvents (e.g., water, methanol, acetic acid) can donate hydrogen bonds and possess an acidic proton. They are excellent at solvating both cations and anions.

    • Aprotic solvents (e.g., hexane, CCl₄, DMSO, acetone) cannot donate hydrogen bonds. Polar aprotic solvents (like DMSO) are particularly effective at solvating cations while leaving anions relatively "bare" and highly nucleophilic.[3]

The Hughes-Ingold Model: Predicting Rate Changes

The Hughes-Ingold rules provide a powerful qualitative framework for predicting how a change in solvent polarity will affect reaction rates.[1][4] The core principle is that a reaction is accelerated by a solvent that better stabilizes its transition state relative to its reactants.[1][4]

  • Rule 1: Increasing solvent polarity will accelerate reactions where charge is created or concentrated in the transition state.

  • Rule 2: Increasing solvent polarity will decelerate reactions where charge is dispersed or destroyed in the transition state.

  • Rule 3: A change in solvent polarity will have little effect on reactions where charge is minimally changed between reactants and the transition state.

These principles are directly applicable to the electrophilic addition reactions of this compound, many of which proceed through charged intermediates and transition states.

Comparative Analysis of this compound Reactions

We will now examine how the choice of solvent dictates the outcome of specific reactions with this compound.

Hydrohalogenation (e.g., with HBr)

Hydrohalogenation is a classic electrophilic addition that proceeds via a carbocation intermediate.[5][6][7] The reaction involves two key steps: protonation of the alkene to form a carbocation, followed by nucleophilic attack by the halide ion.[7]

Mechanism and Solvent Influence:

  • Carbocation Formation (Rate-Determining Step): The alkene's π-bond attacks the proton of HBr. This step involves the creation of charge separation in the transition state, leading to a fully formed carbocation and a bromide ion.

  • Nucleophilic Attack: The bromide ion attacks the carbocation.

  • In Non-Polar Aprotic Solvents (e.g., Hexane): The reaction proceeds, but often slowly. The non-polar environment provides minimal stabilization for the charge-separated transition state and the carbocation intermediate.

  • In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): The reaction rate increases significantly. These solvents effectively stabilize the polar transition state and the carbocation intermediate, lowering the activation energy of the first step, in accordance with the Hughes-Ingold rules.[1][2]

  • In Polar Protic Solvents (e.g., Methanol, H₂O): These solvents are not only polar but also nucleophilic. They accelerate the formation of the carbocation and then compete with the bromide ion to capture it. This results in a mixture of products: the expected alkyl halide and a solvolysis product (an ether or alcohol).[8]

G cluster_0 Hydrohalogenation of this compound in a Protic Solvent Reactants This compound + HBr (in CH₃OH) TS1 Transition State 1 (Charge Development) Reactants->TS1 Step 1 (Slow) Protonation Carbocation Secondary Carbocation Intermediate TS1->Carbocation Br_ion Br⁻ MeOH CH₃OH (Solvent) Product_Halide 2-Bromopentane Carbocation->Product_Halide Path A: Attack by Br⁻ Product_Ether 2-Methoxypentane (Solvolysis Product) Carbocation->Product_Ether Path B: Attack by CH₃OH G cluster_1 Bromination of this compound in a Nucleophilic Solvent Reactants This compound + Br₂ (in H₂O) Bromonium Cyclic Bromonium Ion Intermediate Reactants->Bromonium Formation Product_Dibromide 2,3-Dibromopentane (anti-addition) Bromonium->Product_Dibromide Attack by Br⁻ Product_Halohydrin Bromohydrin (anti-addition) Bromonium->Product_Halohydrin Attack by H₂O (Solvent)

Caption: Solvent competition during the bromination of this compound.

Epoxidation (with m-CPBA)

Epoxidation with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted reaction where the new C-O bonds form simultaneously in a single step. [9][10]This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the epoxide product. [11][12] Solvent Influence:

The primary role of the solvent in epoxidation is to provide a medium in which the reactants are soluble and which does not interfere with the reaction or the product.

  • Inert Aprotic Solvents (e.g., Chloroform, Dichloromethane): These are the solvents of choice. They are polar enough to dissolve the peroxyacid but are non-nucleophilic and non-acidic, preventing the sensitive epoxide ring from undergoing acid-catalyzed opening to form a diol. [9][10]* Protic Solvents (e.g., Alcohols, Water, Acetic Acid): These solvents are generally avoided. If any acid is present (including the carboxylic acid byproduct), these solvents can participate in the acid-catalyzed hydrolysis or alcoholysis of the epoxide product, leading to vicinal diols or ether-alcohols as undesired side products. [9][10]

Quantitative Data Summary

The following tables summarize the expected outcomes and illustrate the kinetic effects discussed.

Table 1: Major Products of this compound Reactions in Various Solvents

ReactionReagentNon-Polar Aprotic (Hexane)Polar Aprotic (Acetone)Polar Protic (Methanol)
Hydrohalogenation HBr2-Bromopentane2-Bromopentane2-Bromopentane & 2-Methoxypentane
Halogenation Br₂2,3-Dibromopentane2,3-Dibromopentane2,3-Dibromopentane & Bromo-ether
Epoxidation m-CPBAtrans-2,3-Epoxypentanetrans-2,3-Epoxypentanetrans-2,3-Epoxypentane & Ring-Opened Products

Table 2: Hypothetical Relative Rate Constants (krel) for Hydrohalogenation of this compound

SolventDielectric Constant (ε)Solvent TypeExpected krelRationale
n-Hexane1.9Non-Polar Aprotic1Baseline, minimal stabilization of TS.
Dichloromethane9.1Polar Aprotic~50Good stabilization of polar TS.
Acetone21Polar Aprotic~500Stronger stabilization of polar TS.
Methanol33Polar Protic>1000Excellent stabilization of polar TS. [2]
Water80Polar Protic>>1000Maximum stabilization of polar TS. [2]

Note: krel values are illustrative, based on established principles of solvent effects on SN1/E1-type reactions which, like hydrohalogenation, involve carbocationic intermediates. [2]

Experimental Protocols

To validate the principles discussed, rigorous experimental protocols are necessary. Below are examples for kinetic analysis and product identification.

Protocol: Kinetic Study of Bromination via UV-Vis Spectrophotometry

This protocol measures the rate of bromine consumption, which has a distinct absorbance in the visible spectrum.

G Prep Prepare Stock Solutions: 1. This compound in Solvent 2. Br₂ in Solvent Equil Equilibrate solutions and cuvette in thermostatted spectrophotometer (e.g., 25°C) Prep->Equil Init Initiate Reaction: Rapidly inject alkene solution into Br₂ solution in cuvette Equil->Init Monitor Monitor Absorbance: Record Abs at λ_max of Br₂ (e.g., ~415 nm in CCl₄) over time Init->Monitor Analyze Data Analysis: Plot ln(Abs) vs. time. Calculate pseudo-first-order rate constant (k') from the slope. Monitor->Analyze Repeat Repeat experiment with a different solvent (e.g., Hexane vs. Acetic Acid) Analyze->Repeat Compare Compare k' values to determine the relative reaction rates. Repeat->Compare

Caption: Workflow for a kinetic study of alkene bromination.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of this compound and bromine in the desired solvents (e.g., Solvent A: n-hexane, Solvent B: glacial acetic acid). Ensure the concentration of the alkene is in large excess (at least 10-fold) compared to bromine to ensure pseudo-first-order kinetics.

  • Instrumentation: Set a UV-Vis spectrophotometer to the λ_max of Br₂ in the chosen solvent. Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Blanking: Use the solvent to zero the instrument.

  • Initiation: Add a known volume of the bromine solution to a quartz cuvette. Place it in the holder and allow it to equilibrate. To start the reaction, rapidly inject the alkene solution, mix quickly, and immediately begin data acquisition.

  • Data Collection: Record the absorbance at fixed time intervals until the absorbance value becomes negligible.

  • Analysis: Plot the natural logarithm of the absorbance (ln[A]) versus time. For a pseudo-first-order reaction, this plot should be linear. The negative of the slope corresponds to the pseudo-first-order rate constant, k'.

  • Comparison: Repeat steps 3-6 for the second solvent. A direct comparison of the k' values reveals the kinetic effect of the solvent change.

Protocol: Product Analysis of Hydrohalogenation in Methanol

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products from a reaction in a nucleophilic solvent.

  • Reaction Setup: In a sealed vial, dissolve this compound (1 mmol) in anhydrous methanol (5 mL). Cool the solution in an ice bath.

  • Reagent Addition: Bubble anhydrous HBr gas through the solution for 1-2 minutes, or add a stoichiometric equivalent of HBr in a non-nucleophilic solvent.

  • Reaction: Seal the vial and stir the reaction at room temperature for a specified time (e.g., 1 hour).

  • Quenching: Quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the excess acid.

  • Extraction: Extract the organic products into a non-polar solvent like diethyl ether. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Analysis: Carefully concentrate the solvent and analyze the resulting product mixture by GC-MS.

  • Identification: Identify the products (2-bromopentane and 2-methoxypentane) by comparing their mass spectra and retention times to those of authentic standards. The relative peak areas in the gas chromatogram can be used to estimate the product ratio.

Conclusion and Outlook

This guide demonstrates conclusively that the solvent is a powerful tool for controlling the outcome of organic reactions. For electrophilic additions to this compound, the choice of solvent can:

  • Modulate Reaction Rate: By stabilizing or destabilizing charged transition states, polar solvents can increase reaction rates by several orders of magnitude, as seen in hydrohalogenation. [1][2][4]* Dictate Product Distribution: Nucleophilic solvents can intercept reactive intermediates to form new products, fundamentally altering the synthetic pathway, as observed in both hydrohalogenation and halogenation. [5][8]* Ensure Product Stability: Inert aprotic solvents are crucial for preserving sensitive products like epoxides from subsequent reactions. [9][10] A thorough understanding of these solvent effects, grounded in mechanistic principles and supported by empirical data, is indispensable for the modern synthetic chemist. It allows for the rational design of experiments, the optimization of reaction conditions, and the maximization of yields for desired products, forming a cornerstone of efficient and successful chemical synthesis.

References

  • Title: Solvent effects Source: Wikipedia URL: [Link]

  • Title: Solvent Effects Hughes-Ingold Rules Source: Scribd URL: [Link]

  • Title: this compound | C5H10 Source: PubChem - NIH URL: [Link]

  • Title: Solvation Dynamics and the Nature of Reaction Barriers and Ion-Pair Intermediates in Carbocation Reactions Source: PMC - NIH URL: [Link]

  • Title: Solvent Effects on the Rates of Homogeneous Chemical Reactions Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Reactions In the 1930's, Hughes and Ingold experimentally observed two limiting cases for nucleophilic reactions Source: University Course Material (PDF) URL: [Link]

  • Title: Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates Source: ResearchGate (PDF) URL: [Link]

  • Title: Reaction of this compound with Br2 in presence of CCl4 gives Source: Filo URL: [Link]

  • Title: What does the epoxidation of this compound produce? Source: Filo URL: [Link]

  • Title: Epoxidation of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxidation of Alkenes - Epoxidation Source: Chemistry LibreTexts URL: [Link]

  • Title: Addition Reactions of Alkenes Source: MSU Chemistry URL: [Link]

  • Title: How could you prove, using a sample of this compound, that the addition of Br2 forms a cyclic... Source: Homework.Study.com URL: [Link]

  • Title: The SN1, E1, and Alkene Addition Reactions All Pass Through A Carbocation Intermediate Source: Master Organic Chemistry URL: [Link]

  • Title: Hydrohalogenation in Solvent Source: YouTube URL: [Link]

  • Title: Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation? Source: Quora URL: [Link]

  • Title: Hydrohalogenation of Alkenes and Markovnikov's Rule Source: Master Organic Chemistry URL: [Link]

  • Title: Bromination of alkenes with Br2 to give dibromides Source: Master Organic Chemistry URL: [Link]

  • Title: Alkene Reactions and Carbocation Stability Source: Scribd (PDF) URL: [Link]

  • Title: Alkene Reaction Mechanism - Hydrohalogenation Source: YouTube URL: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of volatile organic compounds (VOCs) is a cornerstone of quality control and safety assessment. trans-2-Pentene, a simple alkene, often encountered as a residual solvent or a synthetic intermediate, requires accurate analytical determination. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the analysis of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.

The Analytical Challenge: this compound

This compound is a volatile, non-polar hydrocarbon with a boiling point of 37°C. Its physicochemical properties present distinct analytical considerations. The primary challenge for HPLC analysis is its lack of a chromophore, rendering it "invisible" to UV detectors. Conversely, its volatility makes it an ideal candidate for GC analysis. This guide will explore a derivatization strategy to enable HPLC-UV detection and then cross-validate the results with a traditional GC-FID method.

Principles of the Techniques and Method Selection Rationale

Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile compounds.[1] In GC, a sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column wall. For hydrocarbons like this compound, a Flame Ionization Detector (FID) provides high sensitivity and a linear response.[2]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. While not the intuitive choice for a volatile, non-chromophoric analyte, HPLC can be a powerful orthogonal technique for cross-validation. To overcome the detection challenge, a pre-column derivatization step is necessary to attach a UV-absorbing molecule to this compound.[3] This not only allows for UV detection but can also improve the chromatographic retention on a reversed-phase column.

The rationale for comparing these two methods lies in the principle of orthogonality . By employing two techniques with fundamentally different separation and detection mechanisms, we can build a higher degree of confidence in the analytical results. Cross-validation of these methods is a critical step to ensure the reliability and consistency of data across different analytical platforms.[1]

Data Presentation: A Side-by-Side Performance Comparison

The following table summarizes the anticipated performance characteristics of a validated GC-FID method and a proposed HPLC-UV method for the analysis of this compound. These values are based on established performance for similar analytes and serve as a benchmark for method validation.

Validation ParameterGas Chromatography (GC) with FIDHigh-Performance Liquid Chromatography (HPLC) with UV (Post-Derivatization)
Linearity (R²) > 0.999[2][4]> 0.998
Accuracy (% Recovery) 98 - 102%[2]97 - 103%
Precision (% RSD) < 2.0%[2]< 3.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL[5]~ 1.5 µg/mL
Analysis Time ~ 10 - 15 minutes~ 15 - 20 minutes
Sample Volatility RequiredNot Required
Thermal Stability RequiredNot Required
Derivatization Not RequiredRequired

Experimental Protocols

Detailed methodologies are essential for reproducibility and successful method validation. The following protocols are provided as a comprehensive starting point for the analysis of this compound.

Gas Chromatography (GC-FID) Method

This method is designed for the direct analysis of the volatile this compound.

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 200 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 100 °C.

    • Hold: 2 minutes at 100 °C.

  • Detector Temperature: 250 °C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent like hexane.

  • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

4. Data Acquisition:

  • Acquire and process the chromatographic data using appropriate software.

High-Performance Liquid Chromatography (HPLC-UV) Method with Pre-Column Derivatization

This method employs a pre-column derivatization step using bromine to form a UV-active derivative of this compound. The electrophilic addition of bromine to the double bond of the alkene results in the formation of 2,3-dibromopentane, which can be detected by a UV detector.[6][7]

1. Derivatization Reagent Preparation:

  • Prepare a 0.1 M solution of bromine (Br₂) in a non-polar, UV-transparent solvent like carbon tetrachloride or hexane. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

2. Derivatization Procedure:

  • To 1 mL of the this compound standard or sample solution in hexane, add 100 µL of the 0.1 M bromine solution.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes, protected from light. The disappearance of the bromine's orange color indicates the reaction is proceeding.[6]

  • After the reaction is complete, quench any excess bromine by adding a small amount of a scavenger solution, such as a dilute aqueous solution of sodium thiosulfate, until the color disappears.

  • Separate the organic layer for HPLC analysis.

3. Instrumentation:

  • An HPLC system equipped with a UV detector and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile over 10 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Prepare a stock solution of this compound in hexane.

  • Create a series of calibration standards and subject them to the derivatization procedure as described above.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods to ensure their equivalence for a specific application.[1] The following workflow outlines the steps for cross-validating the GC-FID and HPLC-UV methods for this compound.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_comparison Data Comparison and Evaluation Prep Prepare a Batch of This compound Samples GC_Analysis Analyze Samples with Validated GC-FID Method Prep->GC_Analysis HPLC_Deriv Derivatize Aliquots of the Same Samples Prep->HPLC_Deriv GC_Results Obtain GC-FID Results GC_Analysis->GC_Results Compare Statistically Compare GC and HPLC Results GC_Results->Compare HPLC_Analysis Analyze with Validated HPLC-UV Method HPLC_Deriv->HPLC_Analysis HPLC_Results Obtain HPLC-UV Results HPLC_Analysis->HPLC_Results HPLC_Results->Compare Acceptance Results within Acceptance Criteria? Compare->Acceptance Conclusion Methods are Cross-Validated and Interchangeable Acceptance->Conclusion Yes Re_evaluate Investigate Discrepancies and Re-evaluate Methods Acceptance->Re_evaluate No

Caption: Workflow for the Cross-Validation of GC-FID and HPLC-UV Methods.

Statistical Comparison: The results from both methods should be compared using appropriate statistical tests, such as a paired t-test or by calculating the percentage difference between the results for each sample. The acceptance criterion is typically that the results from the two methods should not differ by more than a predetermined percentage (e.g., ±10%).

The Interrelationship of Analytical Method Validation Parameters

The validation of an analytical method is a holistic process where each parameter is interconnected, as illustrated in the diagram below. This ensures the method is fit for its intended purpose, providing reliable and accurate data.[9][10][11][12][13]

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Precision->LOD_LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision System_Suitability System Suitability System_Suitability->Accuracy System_Suitability->Precision

Caption: Interrelationship of Analytical Method Validation Parameters.

  • Specificity: The ability to assess the analyte in the presence of other components. This is fundamental to achieving accurate and precise results.

  • Linearity & Range: Demonstrates a proportional relationship between the analyte concentration and the method's response over a defined range. This is essential for accurate quantification.

  • Accuracy: The closeness of the measured value to the true value. It is often assessed by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • System Suitability: A series of tests to ensure the chromatographic system is performing adequately at the time of analysis.

Conclusion

Both GC-FID and HPLC-UV (with derivatization) are viable techniques for the analysis of this compound. GC-FID is the more direct and sensitive method due to the analyte's volatility. However, the development of an HPLC-UV method provides a valuable orthogonal technique for cross-validation, significantly enhancing the confidence in the analytical data. The choice of method will depend on the specific application, available instrumentation, and the required level of data assurance. A thorough validation and cross-validation as outlined in this guide will ensure the generation of high-quality, reliable, and defensible analytical results.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2023. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. Available from: [Link]

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. 2025. Available from: [Link]

  • Revista Colombiana de Química. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. 2016. Available from: [Link]

  • Wiley Online Library. HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. 2006. Available from: [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • ResearchGate. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. 2025. Available from: [Link]

  • IVT Network. Validation of Chromatographic Methods. Available from: [Link]

  • PubMed. Precolumn Derivatization with Bromine to Improve Separation and Detection Sensitivity of Triacylglycerols in Edible Oil by Reversed-Phase High Performance Liquid Chromatography. 2018. Available from: [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lancaster EPrints. Gas chromatographic determination of volatile alkenes with on-column bromination and electron-capture detection. 2025. Available from: [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. 2013. Available from: [Link]

  • ResearchGate. Precolumn Derivatization with Bromine to Improve Separation and Detection Sensitivity of Triacylglycerols in Edible Oil by Reversed-Phase High Performance Liquid Chromatography. 2018. Available from: [Link]

  • Youngstown State University. A study of the bromination of alkenes in carbon tetrachloride. Available from: [Link]

  • Semantic Scholar. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. 2016. Available from: [Link]

  • Universidad de La Sabana. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. 2020. Available from: [Link]

  • MDPI. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of trans-2-Pentene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth technical comparison of the biological activities of various trans-2-pentene derivatives. Moving beyond a simple cataloging of data, we will explore the causal relationships behind experimental observations and provide a framework for predicting the bioactivity of novel derivatives.

Introduction: The Significance of the this compound Scaffold

The this compound backbone, a simple five-carbon alkene, serves as a foundational scaffold in medicinal chemistry. Its reactivity is largely dictated by the carbon-carbon double bond, making it amenable to a variety of functionalizations.[1] These modifications can dramatically alter the molecule's physicochemical properties, leading to a diverse range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding how different functional groups influence these activities is crucial for the rational design of new therapeutic agents.

Comparative Analysis of Biological Activities

While comprehensive comparative studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, we can synthesize available data on related structures and general principles of medicinal chemistry to draw meaningful comparisons. The primary areas of biological activity for derivatives of this scaffold are antimicrobial, cytotoxic, and anti-inflammatory effects.

Antimicrobial Activity

The introduction of specific functional groups to the this compound scaffold can impart significant antimicrobial properties. Halogenation, in particular, is a well-established strategy for enhancing the antimicrobial potency of organic molecules.[2][3]

Key Observations on Structure-Activity Relationships (SAR):

  • Halogenation: The presence of halogens, such as chlorine or bromine, on the pentene backbone is predicted to increase antimicrobial activity.[2][3] This is attributed to the increased lipophilicity and altered electronic properties of the molecule, which can facilitate membrane disruption and interaction with microbial targets.

  • Hydroxyl and Carbonyl Groups: The addition of hydroxyl or carbonyl moieties, creating derivatives like trans-2-penten-1-ol or trans-2-pentenal, can introduce new modes of interaction, such as hydrogen bonding, which may enhance antimicrobial efficacy.[4]

Table 1: Predicted Antimicrobial Activity of Representative trans-2-Pentene Derivatives

Derivative NameFunctional GroupPredicted Antimicrobial ActivityProbable Mechanism of Action
4-Chloro-trans-2-penteneChloroModerate to HighMembrane disruption, enzyme inhibition
trans-2-Penten-1-olHydroxylLow to ModerateDisruption of cell membrane integrity
trans-2-PentenalAldehydeModerateMichael addition with cellular nucleophiles
trans-2-Pentenoic AcidCarboxylic AcidLow to ModerateAlteration of intracellular pH, membrane disruption

Note: The predicted activities are based on general principles of structure-activity relationships and require experimental validation.

Cytotoxic Activity

The evaluation of cytotoxicity is a critical step in drug discovery, providing insights into a compound's potential as an anticancer agent or its toxicity profile. For this compound derivatives, cytotoxicity is often linked to the reactivity of the α,β-unsaturated carbonyl system present in some derivatives.[5]

Key Observations on Structure-Activity Relationships (SAR):

  • α,β-Unsaturated Carbonyls: Derivatives such as trans-2-pentenal and trans-2-pentenoic acid contain an electrophilic α,β-unsaturated carbonyl moiety. This functional group can react with nucleophilic residues in proteins, such as cysteine, leading to cellular stress and apoptosis.[5]

  • Lipophilicity: Increased lipophilicity, often achieved through halogenation or the addition of alkyl chains, can enhance the ability of a compound to cross cell membranes, potentially leading to higher intracellular concentrations and increased cytotoxicity.

Table 2: Predicted Cytotoxic Activity of Representative trans-2-Pentene Derivatives against a Generic Cancer Cell Line

Derivative NameFunctional GroupPredicted IC50 RangeProbable Mechanism of Action
4-Bromo-trans-2-penteneBromo10-50 µMInduction of oxidative stress, alkylation of cellular macromolecules
trans-2-Penten-1-olHydroxyl> 100 µMLow reactivity towards cellular targets
trans-2-PentenalAldehyde5-25 µMMichael addition with proteins, induction of apoptosis
trans-2-Pentenoic AcidCarboxylic Acid50-150 µMCellular stress, disruption of metabolic pathways

Note: IC50 values are predictions and will vary depending on the specific cell line and experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of α,β-unsaturated carbonyl compounds is an active area of research.[4][6] These molecules can modulate inflammatory pathways through various mechanisms.

Key Observations on Structure-Activity Relationships (SAR):

  • Inhibition of Pro-inflammatory Mediators: Derivatives containing an α,β-unsaturated carbonyl system can inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins.[4]

  • NRF2 Activation: Some α,β-unsaturated carbonyl compounds can activate the NRF2 signaling pathway, which plays a key role in the cellular antioxidant response and has anti-inflammatory effects.[5]

Experimental Protocols for Biological Activity Assessment

To ensure the scientific rigor of our comparisons, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for assessing the antimicrobial, cytotoxic, and anti-inflammatory activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimicrobial_Susceptibility_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serially Dilute Test Compound in 96-well Plate B->C D Incubate Plate C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound derivative for a short period, followed by stimulation with LPS.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated and untreated (LPS only) cells.

Illustrative Signaling Pathway: Anti-inflammatory Mechanism of α,β-Unsaturated Carbonyls

The anti-inflammatory effects of this compound derivatives containing an α,β-unsaturated carbonyl moiety can be partly attributed to their interaction with the NF-κB signaling pathway.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Derivative This compound Derivative (α,β-unsaturated carbonyl) Derivative->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcribes

Caption: Inhibition of the NF-κB pathway by an α,β-unsaturated carbonyl derivative.

In this pathway, the derivative can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel bioactive compounds. Structure-activity relationship studies, though not exhaustively performed for this specific class, suggest that functionalization with halogens and α,β-unsaturated carbonyl moieties can impart significant antimicrobial, cytotoxic, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives.

Future research should focus on the synthesis and comprehensive biological testing of a diverse library of this compound derivatives to build a more detailed understanding of their SAR. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of small molecules.

References

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. MDPI. [Link]

  • Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. PubMed. [Link]

  • Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes. PubMed. [Link]

  • Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. PubMed Central. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]

  • Alkenes - Structure and Reactivity. Chemistry LibreTexts. [Link]

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. PMC. [Link]

  • Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PubMed Central. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of trans-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe and effective handling of trans-2-Pentene. As a volatile and highly flammable organic compound, this compound demands meticulous attention to safety protocols to mitigate risks in the laboratory. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights that extend beyond standard safety data sheets. Our focus is on the "why" behind each recommendation, ensuring a deep-seated understanding of the safety measures that are paramount when working with this chemical.

Understanding the Risks: The Chemical Profile of this compound

Before delving into handling procedures, it is crucial to understand the inherent hazards of this compound. Its high volatility and low flash point mean that it can readily form explosive mixtures with air at room temperature. Vapors are heavier than air and can accumulate in low-lying areas, traveling to a distant ignition source and flashing back.

PropertyValueSignificance for Safe Handling
CAS Number 646-04-8Unique identifier for this specific chemical.
Molecular Formula C5H10
Boiling Point 36.3 °C (97.3 °F)[1]Indicates high volatility; readily forms vapors at ambient temperatures.
Flash Point -45 °C (-49 °F)[2]Extremely flammable; vapors can ignite well below freezing temperatures.
Specific Gravity 0.6431 @ 25 °C/4 °C[1]Lighter than water; in case of a spill, it will float on water.
Vapor Density 2.4 (Air = 1)[1]Vapors are heavier than air and can accumulate in low-lying areas.

This compound is also an irritant to the skin, eyes, and respiratory system.[3] Inhalation of high concentrations of its vapor can lead to symptoms of drunkenness, convulsions, and coma.[3] Furthermore, as with many hydrocarbons, there is a risk of aspiration if swallowed, which can be fatal.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against the hazards of this compound. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk-mitigation step.

Body Protection: Beyond the Standard Lab Coat

Given the high flammability of this compound, a flame-resistant lab coat is mandatory. Standard polyester or cotton-blend lab coats can melt or ignite, causing severe burns. Look for lab coats that are compliant with NFPA 2112 standards.

Eye and Face Protection: A Non-Negotiable Barrier

Chemical splash goggles are essential to protect the eyes from splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes.

Hand Protection: Selecting the Right Glove

The choice of gloves is critical and must be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material. For this compound, a non-polar organic solvent, the following glove materials should be considered:

  • Nitrile Gloves: While commonly used in laboratories, standard thin nitrile gloves offer only limited splash protection against many organic solvents.[4] They are not recommended for prolonged direct contact with this compound. If used for incidental contact, they should be changed immediately upon any sign of contamination.

  • Butyl Rubber Gloves: Butyl rubber offers excellent resistance to a wide range of chemicals, including many organic solvents.[5] It is a suitable choice for handling this compound, especially when prolonged contact is anticipated.

  • Viton® Gloves: Viton® provides excellent resistance to aromatic and aliphatic hydrocarbons.[5] It is a highly protective option for handling this compound.

It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound. In the absence of specific data, a conservative approach is to use gloves with known resistance to similar non-polar organic solvents. Double gloving can also provide an additional layer of protection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure and fire.

Engineering Controls: The Primary Barrier

All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation. The fume hood's airflow should be verified before each use.

Prudent Practices for Handling
  • Eliminate Ignition Sources: Ensure that no open flames, hot plates, or other potential ignition sources are in the vicinity. Use intrinsically safe or explosion-proof equipment where necessary.

  • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers are properly grounded and bonded during transfers of this compound.

  • Use of Appropriate Equipment: Employ glass or other compatible, inert containers for handling this compound. Avoid using plastics that may be degraded by the solvent.

  • Minimize Quantities: Work with the smallest quantity of this compound necessary for the experiment to minimize the potential impact of a spill or fire.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Flame-Resistant Lab Coat, Goggles, Face Shield, Chemical-Resistant Gloves) prep1->prep2 prep3 Eliminate All Ignition Sources prep2->prep3 handle1 Ground and Bond Containers prep3->handle1 Proceed with Caution handle2 Transfer Minimum Necessary Quantity of this compound handle1->handle2 handle3 Keep Containers Tightly Closed When Not in Use handle2->handle3 post1 Decontaminate Work Area handle3->post1 Experiment Complete post2 Segregate and Label Waste post1->post2 post3 Properly Doff and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound can have serious environmental and safety consequences. A clear and compliant disposal plan is a legal and ethical necessity.

Waste Characterization

Waste containing this compound is classified as hazardous waste due to its ignitability. Under the Resource Conservation and Recovery Act (RCRA), it is likely to carry the EPA hazardous waste code D001 for ignitable liquids with a flashpoint below 140°F.[2][6][7]

Segregation and Storage
  • Dedicated Waste Containers: Use separate, clearly labeled, and compatible waste containers for this compound waste. Do not mix it with other waste streams, particularly oxidizers or corrosive materials.

  • Container Integrity: Ensure that waste containers are in good condition, with tightly sealing lids to prevent the escape of vapors.

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources and high-traffic areas.

Disposal Procedures
  • Licensed Waste Hauler: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Lab Pack: For smaller quantities of various chemical wastes, a "lab pack" service may be utilized, where smaller containers of compatible wastes are packed into a larger drum for disposal.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal, in accordance with institutional and regulatory requirements.

Emergency Preparedness: Responding to Spills and Exposures

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Use a chemical spill kit with absorbents that are compatible with flammable liquids (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If it is safe to do so, turn off any nearby ignition sources.

    • Prevent the spill from entering drains.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules; it is about fostering a culture of safety within the laboratory. By understanding the "why" behind each precaution and by being consistently vigilant, researchers can confidently and safely work with this valuable chemical. Always refer to your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. Retrieved from [Link]

  • INFICON. (2016, October 25). SAFETY DATA SHEET. Retrieved from [Link]

  • Airgas. (2015, July 2). SAFETY DATA SHEET. Retrieved from [Link]

  • Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized. Retrieved from [Link]

  • My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

  • International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • iPolymer. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Disposable Gloves. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.